molecular formula C8H7FO3 B1349806 5-Fluoro-2-methoxybenzoic acid CAS No. 394-04-7

5-Fluoro-2-methoxybenzoic acid

Numéro de catalogue: B1349806
Numéro CAS: 394-04-7
Poids moléculaire: 170.14 g/mol
Clé InChI: WPXFJBPJUGMYOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFJBPJUGMYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372016
Record name 5-Fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-04-7
Record name 5-Fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical building blocks. Among these, 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) is a notable intermediate, frequently utilized in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique electronic properties that are highly valuable in modulating the biological activity and physical characteristics of larger molecules.[2]

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development.[3] Physicochemical parameters such as melting point, solubility, and acidity (pKa) directly influence reaction kinetics, formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product.[4][5] Deviations in these properties can lead to significant challenges in development, including issues with selectivity and toxicological attrition.[6] This guide provides a comprehensive overview of the core physical properties of this compound, details field-proven experimental protocols for their determination, and contextualizes their importance for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A precise understanding of the physicochemical profile of a compound is foundational to its application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 394-04-7[7][8][9]
Molecular Formula C₈H₇FO₃[8][9]
Molecular Weight 170.14 g/mol [1][8]
Appearance White to off-white solid, crystalline powder[10][11][12]
Melting Point 86 - 91 °C[7][8][10]
Boiling Point (Predicted) 294.0 ± 20.0 °C[12][13]
Water Solubility Insoluble[11][13][14]
pKa (Predicted) 3.75 ± 0.10[12][13]
Density (Predicted) 1.307 ± 0.06 g/cm³[12]

Experimental Determination of Key Physical Properties

To ensure accuracy and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point, aqueous solubility, and pKa of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination (Using a Mel-Temp Apparatus)

This protocol describes a standard method for accurately determining the melting range of a solid organic compound.[15][16]

Methodology Rationale: The sample is heated slowly in a calibrated apparatus to allow for thermal equilibrium between the sample, the heating block, and the thermometer. A slow heating rate (1-2°C per minute) is crucial for an accurate determination, ensuring that the observed temperature precisely reflects the temperature at which the phase transition occurs.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If necessary, gently crush any large crystals using a mortar and pestle to obtain a fine powder.[17]

  • Capillary Tube Loading: Invert a capillary melting point tube and press the open end into the powder. A small amount of sample (1-3 mm high) should enter the tube.[15][18]

  • Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto a hard surface.[16][17] This ensures uniform heat transfer.

  • Preliminary (Rapid) Determination: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Set the heating rate to a high value (e.g., 10-20°C/min) to quickly determine an approximate melting range.[17]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary tube.

  • Heating and Observation: Set the heating rate to a slow ramp (1-2°C per minute) starting about 10-15°C below the expected melting point.[17] Observe the sample continuously through the magnifying lens.[15]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Crush Sample (if needed) prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5 an1 Report Range (T1-T2) meas5->an1 an2 Assess Purity an1->an2

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[19] Low solubility can present significant challenges for formulation and in vivo testing.[19] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]

Protocol: Shake-Flask Method

This protocol establishes equilibrium between the solid compound and a buffered aqueous solution to measure its intrinsic solubility.

Methodology Rationale: By adding an excess of the solid to a solution and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, representing the thermodynamic equilibrium solubility.[19][21] Measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid provides a highly reliable solubility value.[22]

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.[20]

  • Solvent Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[21]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[21][22]

  • Phase Separation: After equilibration, remove the vials and allow them to stand, or centrifuge them at the test temperature to sediment the undissolved solid.[19]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used as an alternative to centrifugation.[19]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve using known concentrations of this compound in the same buffer to accurately determine the concentration of the test samples.[19]

  • Verification: The pH of the final saturated solution should be measured to ensure it has not significantly changed from the initial buffer pH.[20]

Solubility_Workflow start Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48 hours) start->agitate Equilibration separate Separate Phases (Centrifuge or Filter) agitate->separate Achieve Saturation collect Collect Supernatant separate->collect analyze Quantify Concentration (e.g., HPLC-UV) collect->analyze result Determine Solubility Value analyze->result pKa_Titration_Workflow cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH Meter setup2 Prepare Analyte Solution setup1->setup2 setup3 Prepare Standardized Titrant setup2->setup3 titr1 Add Titrant Incrementally setup3->titr1 titr2 Record pH and Volume titr1->titr2 an1 Plot pH vs. Volume titr2->an1 an2 Find Equivalence Point (V_eq) an1->an2 an3 Find Half-Equivalence Point (V_eq / 2) an2->an3 an4 Determine pKa at V_eq / 2 an3->an4

References

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts specific physicochemical properties that are highly advantageous in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

This compound is an off-white solid at room temperature.[1] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and drug design.

Chemical Structure and Core Data

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a fluorine atom at position 5.

Table 1: Core Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 394-04-7[2]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Melting Point 87-91 °C[2]
Boiling Point 294.0 ± 20.0 °C (Predicted)[3]
Density 1.307 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.75 ± 0.10 (Predicted)[3]
Water Solubility Insoluble[3]
Spectroscopic Profile

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The fluorine atom will cause characteristic splitting of adjacent proton signals.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. General chemical shift ranges for carbons in similar environments are well-established.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-O stretching vibrations for the methoxy group and the carboxylic acid.

  • A C-F stretching vibration, typically observed in the fingerprint region.[5][6]

1.2.4. Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (170.14 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the hydroxyl group (-OH), the methoxy group (-OCH₃), and the carboxyl group (-COOH).[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate.

G Ester Methyl 5-fluoro-2-methoxybenzoate Acid This compound Ester->Acid Hydrolysis Workup Acidification (e.g., HCl) Acid->Workup Reagents LiOH·H₂O or KOH THF/H₂O or Methanol Reagents->Ester

Fig. 1: General scheme for the hydrolysis of methyl 5-fluoro-2-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate (as an illustrative example)

This protocol for a similar compound demonstrates the general principles of ester hydrolysis.

  • Dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[8]

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 3.0 eq.) to the solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC).[8]

  • Upon completion, remove the organic solvent (THF) under reduced pressure.[8]

  • Dilute the aqueous residue with cold water and acidify to a pH of approximately 3 using an aqueous acid solution (e.g., 1.5 N HCl).[8]

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • The product can be further purified by recrystallization if necessary.

Alternative Synthetic Routes

Another potential synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor. This method typically involves the displacement of a leaving group, such as a halogen, at the para-position relative to the carboxylic acid group by a fluoride ion.[9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9]

Pirtobrutinib: A Case Study in Targeted Cancer Therapy

The most prominent application of this compound is as a key starting material for the synthesis of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[10][11]

G FMBA This compound Pirtobrutinib Pirtobrutinib FMBA->Pirtobrutinib Key Starting Material BTK Bruton's Tyrosine Kinase (BTK) Pirtobrutinib->BTK Inhibits Cancer B-cell Malignancies BTK->Cancer Promotes

Fig. 2: Role of this compound in the synthesis and action of Pirtobrutinib.

3.1.1. The Role of the 5-Fluoro-2-methoxybenzoyl Moiety in Pirtobrutinib

The 5-fluoro-2-methoxybenzoyl group is a critical component of the Pirtobrutinib structure. While a detailed structure-activity relationship (SAR) study specific to this moiety in Pirtobrutinib is not extensively published, the strategic placement of the fluorine and methoxy groups likely contributes to the drug's overall profile in several ways:

  • Binding Affinity and Selectivity: The electronic properties of the fluorine and methoxy groups can influence the conformation of the molecule and its interactions with the amino acid residues in the BTK active site. Fluorine, in particular, can participate in favorable interactions with protein side chains, potentially enhancing binding potency.[12]

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

  • Physicochemical Properties: The substituents on the benzoic acid ring affect the molecule's solubility, lipophilicity, and other properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Other Potential Applications

The unique structural features of this compound make it an attractive scaffold for the development of other enzyme inhibitors and biologically active compounds. For instance, derivatives of fluorinated benzoic acids have been investigated as:

  • Antiviral agents: Benzamide derivatives have been synthesized as inhibitors of HIV-1 integrase.[13]

  • Antiproliferative agents: Certain derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to apoptosis in cancer cells.[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[14]

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands and any exposed skin thoroughly after handling.[14]

In case of exposure, it is crucial to follow standard first-aid procedures and seek medical attention if symptoms persist.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key building block for the BTK inhibitor Pirtobrutinib highlights its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working at the forefront of drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation based on fundamental principles and comparative analysis with related structures. This guide will cover the essential spectroscopic techniques for structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the expected spectral features, provide a thorough interpretation, and outline a generalized experimental protocol.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[3][4] Its structural integrity and purity are paramount in drug development and manufacturing, making robust analytical characterization essential. Spectroscopic methods provide a powerful toolkit for confirming the molecular structure, identifying functional groups, and detecting impurities. This guide will walk through the theoretical and practical aspects of analyzing this compound using NMR, IR, and MS.

Chemical Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H interpret Spectral Interpretation calibrate->interpret integrate->interpret Spectroscopy_Analysis_Workflow cluster_sample Sample: this compound cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Relative Abundance MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-methoxybenzoic acid in organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes theoretical principles, solubility data from structurally analogous molecules, and predictive models to offer a robust framework for researchers, scientists, and professionals in drug development. The document elucidates the physicochemical properties of this compound, explores the influence of its functional groups on solubility, presents a qualitative solubility profile across various solvent classes, and provides detailed protocols for experimental solubility determination. This guide is intended to be a practical resource for solvent selection, formulation development, and purification processes involving this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For active pharmaceutical ingredients (APIs), solubility in various media dictates bioavailability, ease of formulation, and the efficiency of purification processes. This compound, a substituted benzoic acid derivative, serves as a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] A thorough understanding of its solubility in organic solvents is therefore paramount for optimizing reaction conditions, designing effective crystallization procedures, and developing stable formulations.

This guide addresses the current information gap regarding the quantitative solubility of this compound. By leveraging established solubility principles and data from related compounds, we can construct a highly predictive and practical solubility profile.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility. The structure of this compound, presented below, incorporates a carboxylic acid group, a methoxy group, and a fluorine atom on a benzene ring.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC₈H₇FO₃
Molecular Weight170.14 g/mol [3]
Melting Point86 - 91 °C
pKa (Predicted)3.75 ± 0.10[4]
Water SolubilityInsoluble[4][5]

The "insoluble in water" classification highlights the compound's predominantly nonpolar character, despite the presence of polar functional groups.[4][5] This underscores the importance of organic solvents for its processing.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The electronegative fluorine, oxygen, and carbonyl groups create permanent dipoles within the molecule, leading to dipole-dipole interactions.

  • Van der Waals Forces: The benzene ring contributes to London dispersion forces.

The interplay of these forces, along with the influence of the specific functional groups, dictates the solubility in different types of organic solvents.

The Influence of Functional Groups
  • Carboxylic Acid Group (-COOH): This group is the primary driver of polarity and hydrogen bonding. It allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can accept hydrogen bonds. Its presence generally enhances solubility in polar solvents compared to an unsubstituted benzene ring. However, being an electron-donating group, it can slightly decrease the acidity of the carboxylic acid compared to benzoic acid itself, which can subtly influence interactions.[6][7]

  • Fluorine Atom (-F): Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This effect increases the acidity of the carboxylic acid group by stabilizing the carboxylate anion.[8][9] This enhanced acidity can improve interactions with basic solvents. The fluorine atom's small size means it has a minimal steric hindrance. While the C-F bond is polar, the overall contribution of a single fluorine atom to a molecule's polarity can be complex and depends on its position.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated. The table below provides HSP values for common organic solvents.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Nonpolar Solvents
Toluene18.01.42.0
Hexane14.90.00.0

Data sourced from various Hansen Solubility Parameter resources.

Based on its structure, this compound is expected to have moderate δD, δP, and δH values. Therefore, it is predicted to have higher solubility in solvents with a balanced HSP profile, such as alcohols and some polar aprotic solvents.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from analogous compounds, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid and methoxy groups can form strong hydrogen bonds with the solvent. Benzoic acid and its derivatives generally show high solubility in alcohols.[11][12]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMFModerate to HighThese solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. For example, 2-amino-5-fluorobenzoic acid has good solubility in DMSO and DMF.[13]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, but their overall polarity is lower than ketones or alcohols.
Halogenated Dichloromethane, ChloroformLow to ModerateThese solvents are weakly polar and can have some dipole-dipole interactions, but lack strong hydrogen bonding capabilities.
Aromatic Toluene, BenzeneLowWhile the benzene ring of the solute can interact with aromatic solvents via π-π stacking, the polar functional groups limit solubility. Benzoic acid has lower solubility in toluene compared to more polar solvents.[11]
Aliphatic Hexane, HeptaneVery Low / InsolubleThese nonpolar solvents lack the ability to form strong interactions with the polar functional groups of the solute.

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental determination of solubility is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[14]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker bath. prep1->prep2 equil1 Agitate at a constant temperature for 24-72 hours. prep2->equil1 equil2 Periodically sample until concentration stabilizes (equilibrium reached). equil1->equil2 sep1 Allow undissolved solid to settle. equil2->sep1 sep2 Withdraw a clear aliquot of the supernatant using a pre-warmed/cooled syringe. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. sep2->sep3 analysis1 Accurately dilute the filtered sample with a suitable solvent. sep3->analysis1 analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis). analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L). analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • High-purity this compound (>99%)

  • Analytical grade organic solvents

  • Temperature-controlled shaker bath or incubator

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to the desired constant temperature.

    • Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand in the temperature bath for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standards of known concentrations of this compound in the same solvent must be used for quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

Analytical Method Considerations
  • HPLC-UV: This is the preferred method due to its specificity and sensitivity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and acidified water. Detection would be performed at a UV wavelength where this compound has a strong absorbance, likely around 254 nm.

  • UV-Vis Spectrophotometry: This method is simpler but less specific. It is suitable if the solvent does not interfere with the absorbance of the solute at the analytical wavelength. A calibration curve is required.

Conclusion and Recommendations

While direct quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental solubility principles and comparison with structurally similar molecules.

Key Predictions:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol.

  • Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, DMSO, and DMF.

  • Low to Very Low Solubility: Expected in nonpolar solvents like toluene and hexane.

For critical applications in pharmaceutical development, it is strongly recommended that the predicted solubility profile be confirmed through experimental determination using the shake-flask method detailed in this guide. This will provide the precise quantitative data necessary for robust process development, formulation design, and regulatory submissions.

References

In-Depth Technical Guide: Synthesis of 5-Fluoro-2-methoxybenzoic Acid via Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, including inhibitors of HIV-1 integrase and key starting materials for Bruton's tyrosine kinase (BTK) inhibitors like Pirtobrutinib, which is used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The targeted introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of a common and efficient method for the synthesis of this compound: the hydrolysis of its methyl ester precursor, methyl 5-fluoro-2-methoxybenzoate.

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization methods, and safety considerations.

Chemical Principles and Reaction Mechanism

The conversion of methyl 5-fluoro-2-methoxybenzoate to this compound is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.[3][4] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process, typically leading to higher yields.[3][5]

Base-Catalyzed Hydrolysis (Saponification)

The mechanism of base-catalyzed ester hydrolysis is a well-studied nucleophilic acyl substitution reaction. It proceeds through the following key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the methoxide ion (⁻OCH₃), which is the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt and methanol.[5]

  • Protonation: In a final workup step, the reaction mixture is acidified. This protonates the carboxylate salt, yielding the desired this compound, which typically precipitates out of the aqueous solution.

Base-Catalyzed Ester Hydrolysis ester Methyl 5-fluoro-2-methoxybenzoate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate - CH₃O⁻ acid This compound carboxylate->acid + H₃O⁺ methanol Methanol h3o H₃O⁺ (Acid Workup) step1 Step 1: Nucleophilic Attack step2 Step 2: Elimination step3 Step 3: Deprotonation step4 Step 4: Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 5-fluoro-2-methoxybenzoate≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Methanol (MeOH)ACS GradeEMD Millipore
WaterDeionizedIn-house
Dichloromethane (DCM)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluoro-2-methoxybenzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water.

    • Slowly add the sodium hydroxide solution to the stirred solution of the ester at room temperature.

  • Saponification:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C).

    • Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

    • Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2. A white precipitate of this compound should form.

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceOff-white to white crystalline solid[6][7]
Melting Point87-91 °C[6][8][9]
Molecular FormulaC₈H₇FO₃[6][9]
Molecular Weight170.14 g/mol [6][8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Safety and Handling

It is crucial to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10]

  • Handling Reagents:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood.

    • Methyl 5-fluoro-2-methoxybenzoate and this compound: May cause skin, eye, and respiratory irritation.[7][8][10] Avoid inhalation of dust and contact with skin and eyes.[7][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.[7][11]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[7][11]

  • Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[11]

Conclusion

The saponification of methyl 5-fluoro-2-methoxybenzoate is a reliable and high-yielding method for the synthesis of this compound, a key intermediate in the development of pharmaceuticals. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol and safety guidelines, researchers can efficiently produce this valuable compound for further synthetic applications. The analytical techniques outlined in this guide are essential for verifying the structure and purity of the final product, ensuring its suitability for use in drug discovery and development programs.

References

Sourcing 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals engaged in drug discovery and development, the reliable procurement of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research workflow. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key building block in the synthesis of various pharmaceuticals. We will explore its applications, outline key quality considerations, and provide a comparative analysis of commercial suppliers to aid in making informed purchasing decisions.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid that serves as a vital intermediate in organic synthesis. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique chemical properties that are leveraged in the development of complex, biologically active molecules.

Notably, this compound is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Its utility extends to the synthesis of other novel therapeutic agents, making it a compound of significant interest in medicinal chemistry.[2][3]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, available quantities, cost, and the availability of comprehensive analytical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative table of prominent suppliers.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular WeightMelting Point
Thermo Scientific (Alfa Aesar) 97%1 g394-04-7C8H7FO3170.14 g/mol 86-90°C
Sigma-Aldrich 97%Varies394-04-7C8H7FO3170.14 g/mol 87-91°C
Enanti Labs ≥ 98.0%Bulk394-04-7C8H7FO3170.14 g/mol 87-91°C
CymitQuimica 98%1g - 500g394-04-7C8H7FO3170.14 g/mol Not specified
SynQuest Laboratories Not specifiedInquire394-04-7C8H7FO3170.14 g/mol Not specified
BLD Pharm Not specifiedVaries394-04-7Not specifiedNot specifiedNot specified

Quality Control: Ensuring Purity and Identity

Given its role as a precursor in pharmaceutical synthesis, verifying the purity and identity of this compound is paramount. Impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. A robust quality control (QC) workflow is essential.

Experimental Protocol: Purity and Identity Verification by UHPLC-MS/MS

This protocol outlines a reliable method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the detection of potential impurities.[4]

Materials and Reagents:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • UHPLC system (e.g., PerkinElmer UHPLC System)[4]

  • Tandem mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS)[4]

  • C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare a sample solution of the procured this compound at a concentration of 10 µg/mL in a 1:1 acetonitrile/water mixture.

  • UHPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 169.0 (corresponding to [M-H]⁻)

    • Product Ions (Q3): Monitor for characteristic fragment ions (to be determined by infusion of the standard).

    • Source Parameters: Optimize drying gas flow, nebulizer pressure, and source temperature according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the concentration of this compound in the sample.

    • Analyze the chromatogram for the presence of any impurity peaks.

Workflow Visualization

The following diagram illustrates the key steps in the quality control workflow for this compound.

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation UHPLC UHPLC Separation Standard_Prep->UHPLC Sample_Prep Sample Preparation Sample_Prep->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Purity_Assessment Purity Assessment Quantification->Purity_Assessment

References

The Analytical Scientist's Guide to Purity Analysis of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the purity analysis of 5-Fluoro-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is paramount to the safety, efficacy, and reproducibility of the final product. This document moves beyond a simple recitation of methods to provide a detailed rationale for the analytical strategies employed, grounded in the potential impurity profile derived from its synthetic routes.

The Criticality of Purity: Understanding the "Why"

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final active pharmaceutical ingredient (API).

  • Toxicity: Some process-related impurities can be toxic or genotoxic, posing a direct risk to patient safety.

  • Manufacturing Inefficiencies: Impurities can interfere with downstream reactions, leading to lower yields, purification challenges, and batch-to-batch variability.

Therefore, a robust analytical strategy to identify and quantify impurities is not merely a quality control measure but a cornerstone of a successful and safe drug development program.

Anticipating the Unwanted: A Synthesis-Based Approach to Impurity Profiling

A thorough understanding of the synthetic pathway is the most powerful tool for predicting potential impurities. A common and efficient route to this compound involves the ortho-lithiation of 4-fluoroanisole followed by carboxylation.

4-Fluoroanisole 4-Fluoroanisole Ortho-lithiated intermediate Ortho-lithiated intermediate 4-Fluoroanisole->Ortho-lithiated intermediate Ortho-lithiation n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Ortho-lithiated intermediate Lithium salt Lithium salt Ortho-lithiated intermediate->Lithium salt Carboxylation CO2 Carbon Dioxide (CO2) CO2->Lithium salt This compound This compound Lithium salt->this compound Protonation Acid_workup Acidic Work-up (H3O+) Acid_workup->this compound

Figure 1: A common synthetic route to this compound.

Based on this synthesis, we can anticipate the following potential impurities:

Impurity ClassSpecific ExamplesRationale for Formation
Starting Materials 4-FluoroanisoleIncomplete reaction or inefficient purification.
Isomeric Impurities 2-Fluoro-6-methoxybenzoic acid, 3-Fluoro-2-methoxybenzoic acidIncomplete ortho-selectivity during the lithiation step. While the methoxy group is a strong ortho-directing group, minor amounts of other isomers can form.
Process-Related Impurities Benzoic acid, 2-Methoxybenzoic acid, 5-Fluorosalicylic acid (de-methylation)Introduction of moisture during the reaction can quench the organolithium intermediate, leading to the formation of the starting material. Subsequent reactions could lead to other benzoic acid derivatives. De-methylation can occur under harsh acidic or basic conditions.
Reagent-Related Impurities n-Butylbenzene, OctaneByproducts from the use of n-butyllithium.

The Analytical Toolbox: A Multi-Modal Approach to Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its starting materials, isomers, and other process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation of early and late-eluting impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 275 nm (A diode array detector is recommended for peak purity analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic ring of the analyte and its potential impurities.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[2]

  • Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities.

  • Dual Wavelength Detection: Monitoring at two wavelengths can help in identifying co-eluting peaks and provides a more comprehensive impurity profile.

Sample Sample HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC_System Injection Column C18 Reversed-Phase Column HPLC_System->Column Mobile Phase Flow Detector UV/DAD Detector Column->Detector Elution Data_System Chromatography Data System Detector->Data_System Signal Acquisition

Figure 2: A simplified workflow for HPLC analysis.
Gas Chromatography (GC): Targeting Volatile Impurities

GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and reagent-related byproducts. Due to the low volatility of benzoic acids, derivatization is often required.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Causality Behind Experimental Choices:

  • BSTFA Derivatization: This silylating agent converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester, making the compound suitable for GC analysis.

  • DB-5ms Column: This column provides good separation for a wide range of compounds with varying polarities.

  • Temperature Program: The ramped temperature program ensures the elution of both low-boiling and higher-boiling point impurities.

  • Mass Spectrometry Detection: Provides structural information for impurity identification through fragmentation patterns. The fragmentation of methoxybenzoic acid derivatives often involves the loss of the methoxy group and the carboxyl group.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of the main component and its impurities. Both ¹H and ¹³C NMR should be employed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns provide a wealth of structural information.

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

    • ~12.9 ppm (s, 1H): Carboxylic acid proton. The chemical shift can vary depending on concentration and solvent.

    • ~7.5-7.2 ppm (m, 3H): Aromatic protons. The fluorine atom will cause additional splitting (coupling). The proton ortho to the carboxyl group will likely be the most downfield. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the fluorine.

    • ~3.8 ppm (s, 3H): Methoxy protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

    • ~166 ppm: Carboxylic acid carbon.

    • ~160-110 ppm: Aromatic carbons. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

    • ~56 ppm: Methoxy carbon.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it dissolves the analyte well and the acidic proton is readily observable.[5][6]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • A sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • A relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Proton-decoupled experiment.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Dissolve_Sample Dissolve sample in DMSO-d6 NMR_Spectrometer High-Field NMR Spectrometer Dissolve_Sample->NMR_Spectrometer 1H_NMR Acquire 1H NMR NMR_Spectrometer->1H_NMR 13C_NMR Acquire 13C NMR NMR_Spectrometer->13C_NMR Process_Spectra Process and Analyze Spectra 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra Structure_Elucidation Structure Elucidation Process_Spectra->Structure_Elucidation

Figure 3: A general workflow for NMR analysis.

Trustworthiness and Validation: Ensuring the Reliability of Your Data

The analytical methods used for purity analysis must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[5][7]

Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the analytical methods, researchers and drug developers can have a high degree of confidence in the purity data for this compound, ensuring the quality and safety of their final products.

Conclusion

The purity analysis of this compound is a critical step in the development of pharmaceuticals and other fine chemicals. A comprehensive analytical strategy, guided by an understanding of the compound's synthesis and potential impurities, is essential. The integrated use of HPLC, GC-MS, and NMR spectroscopy, coupled with rigorous method validation according to ICH guidelines, provides a robust framework for ensuring the quality, safety, and consistency of this important chemical intermediate. This in-depth approach empowers scientists to make informed decisions throughout the development lifecycle, ultimately contributing to the creation of safer and more effective products.

References

5-Fluoro-2-methoxybenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution

5-Fluoro-2-methoxybenzoic acid (CAS No: 394-04-7) is a substituted aromatic carboxylic acid that has gained significant traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique interplay of its three functional groups: the carboxylic acid, the methoxy group, and the fluorine atom. The presence of a fluorine atom can significantly alter the pharmacokinetic and metabolic properties of a molecule, often leading to enhanced biological activity and metabolic stability.[2] The methoxy group, an electron-donating group, influences the regioselectivity of further chemical transformations on the aromatic ring. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical manipulations, most notably amide bond formation.

This guide will explore how the strategic placement of these functional groups makes this compound a powerful tool for medicinal chemists and process development scientists.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValueReference
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol [3]
Appearance White to off-white crystalline solid[3][4]
Melting Point 86 - 91 °C[4][5][6][7]
Solubility Insoluble in water[6]
CAS Number 394-04-7

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

The Synthetic Versatility of this compound

The reactivity of this compound is governed by its three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and carboxylic acid group dictates the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid itself is a prime site for transformations into a multitude of other functional groups.

Caption: Key reactive sites of this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent reaction involving this compound is the formation of an amide bond.[10] This transformation is fundamental in medicinal chemistry for linking molecular fragments and is often a key step in the synthesis of active pharmaceutical ingredients (APIs).

The general mechanism for amide bond formation involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This is typically achieved using a coupling reagent.[10]

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and HATU (1.1-1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization in chiral substrates.

  • DIPEA/TEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction without competing as a nucleophile.[11]

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.[12]

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling agent byproducts, and the base.

Electrophilic Aromatic Substitution: Tailoring the Aromatic Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional functional groups.[13] The regiochemical outcome of these reactions is directed by the existing substituents. The methoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid and fluorine are deactivating groups.[14] The directing effects of the methoxy group typically dominate, leading to substitution primarily at the positions ortho and para to it.

Caption: Regioselectivity in electrophilic aromatic substitution.

Experimental Protocol: Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

Procedure:

  • Carefully add this compound to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-10 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.

Causality Behind Experimental Choices:

  • H2SO4/HNO3: This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active electrophile in the reaction.[15]

  • Low Temperature: Nitration is an exothermic reaction, and maintaining a low temperature is crucial to prevent over-reaction and the formation of byproducts.

Application in Drug Discovery and Development: The Case of Pirtobrutinib and Vilazodone

The utility of this compound as a building block is exemplified by its use in the synthesis of important pharmaceutical agents.

Pirtobrutinib: this compound is a key starting material in the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[3]

Vilazodone: While not a direct precursor, derivatives of fluorinated methoxybenzoic acids are structurally related to key intermediates in some synthetic routes of Vilazodone, an antidepressant.[16][17][18][19][20] The synthesis of such complex molecules often relies on the predictable reactivity of well-designed building blocks.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex molecules with desirable biological properties. The ability to readily form amide bonds and undergo regioselective electrophilic aromatic substitution makes it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

The Versatility of 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. 5-Fluoro-2-methoxybenzoic acid has emerged as a significant player in this arena, offering a unique combination of physicochemical properties that make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights into its role as a key intermediate and privileged scaffold in modern drug discovery.

The structural features of this compound, namely the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring, create a unique electronic environment that influences its reactivity and interactions with biological targets. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid, while the methoxy group can participate in hydrogen bonding and influence molecular conformation. This guide will delve into specific examples of how these properties have been harnessed to create potent inhibitors for a variety of disease targets.

PropertyValueReference
Molecular Formula C8H7FO3[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 87-91 °C[1][2]
Solubility Insoluble in water[2]

Application I: A Cornerstone in the Synthesis of Pirtobrutinib, a Potent BTK Inhibitor

One of the most prominent applications of this compound is its role as a key starting material in the synthesis of Pirtobrutinib (Jaypirca™).[1] Pirtobrutinib is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1]

The Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Moiety

The 5-fluoro-2-methoxybenzoyl group in Pirtobrutinib plays a crucial role in its binding to the BTK active site. The molecule is a secondary carboxamide formed from the condensation of the carboxy group of this compound with an amino group on the pyrazole core of the larger molecule. This amide linkage is a critical pharmacophoric element, and the specific substitutions on the phenyl ring contribute to the overall potency and selectivity of the inhibitor.

Synthetic Workflow: From Benzoic Acid to BTK Inhibitor

The synthesis of Pirtobrutinib from this compound typically involves a multi-step process. A key transformation is the activation of the carboxylic acid, often by converting it to the corresponding acyl chloride. This activated intermediate then readily undergoes an amide coupling reaction with the appropriate amine-containing fragment of the target molecule.

G cluster_synthesis Pirtobrutinib Synthesis Workflow start This compound step1 Activation of Carboxylic Acid (e.g., conversion to acyl chloride) start->step1 Activating Agent (e.g., Oxalyl Chloride, Thionyl Chloride) step2 Amide Coupling Reaction step1->step2 Activated Intermediate pirtobrutinib Pirtobrutinib step2->pirtobrutinib Amine-containing Pyrazole Intermediate

A simplified workflow for the synthesis of Pirtobrutinib.

Experimental Protocol: A Representative Amide Coupling Step

  • Step 1: Activation of this compound. To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often used. The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are typically removed under reduced pressure.

  • Step 2: Amide Coupling. The resulting 5-fluoro-2-methoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent. To this solution is added the amine-containing pyrazole intermediate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water or a mild aqueous acid. The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide intermediate.

Application II: A Scaffold for Novel Anticancer Agents Targeting Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Consequently, it is a well-validated target for the development of anticancer drugs.[3] Small molecules that interfere with tubulin polymerization, either by promoting or inhibiting it, can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] The this compound scaffold has shown promise in the design of novel tubulin polymerization inhibitors.[4]

Rationale for the 5-Fluoro-2-methoxybenzoyl Moiety in Tubulin Inhibitors

The design of tubulin inhibitors often involves mimicking the binding of natural ligands like colchicine. The substituted benzoyl moiety derived from this compound can occupy a key pocket in the colchicine binding site on β-tubulin. The fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability, while the methoxy group can form crucial hydrogen bonds with amino acid residues in the binding pocket.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition inhibitor 5-Fluoro-2-methoxybenzoic Acid Derivative tubulin β-Tubulin Subunit (Colchicine Binding Site) inhibitor->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitotic_arrest Mitotic Arrest polymerization->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

The signaling pathway of tubulin polymerization inhibitors.

While specific examples of tubulin inhibitors directly synthesized from this compound are still emerging in the literature, the general principles of their design and synthesis can be extrapolated from related benzoyl-containing compounds.[5][6]

Application III: A Building Block for HIV-1 Integrase Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[7] As such, it is a key target for the development of antiretroviral drugs.[7] The development of small molecule inhibitors that can block the active site of HIV-1 integrase is an active area of research.

The Role of the Benzoyl Moiety in Integrase Inhibition

Many potent HIV-1 integrase inhibitors feature a central chelating core that binds to the essential metal ions in the enzyme's active site, and a substituted benzyl or benzoyl group that provides additional binding interactions. The 5-fluoro-2-methoxybenzoyl moiety can serve as this crucial interacting group. The fluorine atom can enhance the lipophilicity of the molecule, aiding in cell permeability, while the methoxy group can form hydrogen bonds with the enzyme or surrounding water molecules.

While the direct use of this compound in clinically approved HIV-1 integrase inhibitors is not as established as in the case of Pirtobrutinib, its structural motifs are present in many investigational compounds. The principles of structure-activity relationship (SAR) studies in this area suggest that modifications of the benzoyl ring, such as the introduction of fluorine and methoxy groups, can significantly impact potency and pharmacokinetic properties.[8][9]

Application IV: A Precursor for Inhibitors of Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium that is a major cause of hospital-acquired infections.[10] Its pathogenicity is largely controlled by a cell-to-cell communication system known as quorum sensing (QS).[10] The QS system regulates the expression of virulence factors and biofilm formation, making it an attractive target for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.[11][12]

Targeting Quorum Sensing with Benzoic Acid Derivatives

The development of QS inhibitors often involves the design of molecules that can antagonize the QS receptors or inhibit the biosynthesis of the signaling molecules. The this compound scaffold can be a valuable starting point for the synthesis of such inhibitors. The substituted phenyl ring can be modified to mimic the natural signaling molecules or to bind to the allosteric sites of the QS receptors.

G cluster_qs Quorum Sensing Inhibition Strategy inhibitor 5-Fluoro-2-methoxybenzoic Acid Derivative receptor Quorum Sensing Receptor (e.g., LasR) inhibitor->receptor Antagonizes signaling QS Signaling Cascade receptor->signaling Inhibits virulence Virulence Factor Expression & Biofilm Formation signaling->virulence Downregulates

A simplified diagram of a quorum sensing inhibition strategy.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry with a growing number of applications. Its utility in the synthesis of the BTK inhibitor Pirtobrutinib highlights its importance in the development of targeted cancer therapies. Furthermore, its potential as a scaffold for the design of novel tubulin polymerization inhibitors, HIV-1 integrase inhibitors, and Pseudomonas aeruginosa quorum sensing inhibitors underscores its broad therapeutic potential.

As our understanding of disease biology deepens and new drug targets are identified, the demand for innovative and adaptable chemical scaffolds will continue to grow. The unique combination of electronic and steric properties of this compound ensures that it will remain a relevant and important tool for medicinal chemists for years to come. Future research will likely focus on further exploring the structure-activity relationships of its derivatives and expanding its applications to other disease areas.

References

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and illuminate its critical role in the development of targeted therapeutics, most notably as a key precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound, also known as 5-fluoro-o-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it an invaluable synthon for constructing complex molecular architectures with tailored biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 394-04-7[1][2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol
Appearance White to off-white solid/crystalline powder[2][3]
Melting Point 87-91 °C[3]
Boiling Point (Predicted) 294.0 ± 20.0 °C[4]
Density (Predicted) 1.307 ± 0.06 g/cm³[4]
Solubility Insoluble in water[2][3][5]
pKa (Predicted) 3.75 ± 0.10[2]

The Medicinal Chemist's Perspective: Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Moiety

The deliberate incorporation of the 5-fluoro-2-methoxybenzoyl scaffold into drug candidates is a prime example of rational drug design. The strategic placement of the fluorine and methoxy groups imparts several advantageous properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to modulate its properties.[4] The high electronegativity and small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the drug's half-life and bioavailability.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and target binding.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.

The Influence of the ortho-Methoxy Group

The methoxy group at the ortho position to the carboxylic acid also plays a crucial role:

  • Conformational Control: The ortho-methoxy group can influence the preferred conformation of the molecule through steric and electronic interactions. This can pre-organize the molecule into a bioactive conformation for optimal target engagement.

  • Modulation of Reactivity and Acidity: The methoxy group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

  • Enhanced Bioactivity: Studies on various phenolic acids have shown that the number and position of methoxy groups can significantly impact their antioxidant and other biological activities.[6]

The combination of these two substituents in this compound creates a unique building block that offers a powerful tool for fine-tuning the properties of drug candidates.

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A plausible and efficient laboratory-scale synthesis can be envisioned through a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted benzoic acids involves the carboxylation of an organometallic intermediate.

Synthesis_Pathway A 4-Fluoroanisole B 1-Bromo-4-fluoro-2-methoxybenzene A->B Bromination C Grignard Reagent B->C Mg, THF D This compound C->D 1. CO2 (s) 2. H3O+ Amidation_Workflow Start This compound + Amine (R-NH2) Intermediate Activated Ester/ Mixed Anhydride Start->Intermediate Activation Reagents Coupling Reagent (e.g., T3P®) Base (e.g., DIEA) Solvent (e.g., DCM) Reagents->Start Product Amide (5-Fluoro-2-methoxybenzamide derivative) Intermediate->Product Nucleophilic Attack Pirtobrutinib_Synthesis cluster_0 Amide Coupling Acid This compound Pirtobrutinib Pirtobrutinib Acid->Pirtobrutinib Amine Amine-containing Pyrazole Intermediate Amine->Pirtobrutinib

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties and reactivity of 5-Fluoro-2-methoxybenzoic acid. We delve into the nuanced interplay of inductive and resonance effects exerted by the fluoro and methoxy substituents, the structural implications of the "ortho effect," and the combined influence of these factors on the acidity and reactivity of the benzoic acid core. This document is intended to serve as a foundational resource, blending theoretical principles with actionable experimental protocols to empower researchers in the fields of medicinal chemistry, organic synthesis, and materials science. We will explore how these electronic perturbations are quantified through Hammett constants and measured via robust analytical techniques, providing a predictive framework for the behavior of this versatile chemical building block.

Introduction: The Architecture of Influence in Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in drug discovery and organic chemistry. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and binding interactions with biological targets.[1] The electronic character of these substituents dictates the electron density distribution within the ring and the carboxyl group, thereby modulating the molecule's reactivity and behavior.

This compound presents a particularly interesting case study due to the presence of two electronically distinct substituents: a strongly electronegative, inductively withdrawing fluorine atom at the meta-position (relative to the carboxyl group's point of attachment) and an electron-donating methoxy group at the ortho-position. Understanding the synergistic and antagonistic nature of these effects is crucial for predicting the molecule's behavior in synthetic transformations and biological systems. This guide will dissect these influences, providing both a qualitative and quantitative framework for their analysis.

Deconstructing the Electronic Contributions

The net electronic effect of any substituent on a benzene ring is a composite of two primary forces: the inductive effect and the resonance (or mesomeric) effect.[2] Their influence depends on the substituent's intrinsic properties and its position on the ring.

The 5-Fluoro Substituent: A Dominant Inductive Pull

The fluorine atom at the C-5 position is a powerful electron-withdrawing group, primarily through the inductive effect (-I).[3]

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly pulls electron density towards itself through the sigma (σ) bond framework.[3] This effect acidifies the carboxylic proton by stabilizing the resulting carboxylate anion. The negative charge on the anion is dispersed more effectively due to the electron pull from the remote fluorine atom.

  • Resonance Effect (+R): While fluorine possesses lone pairs that can be donated into the aromatic π-system (+R effect), this effect is significantly weaker than its inductive counterpart.[4] The poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine makes this resonance donation inefficient. Consequently, the net effect of a fluorine substituent is strong electron withdrawal.

The 2-Methoxy Substituent: A Complex Interplay of Opposing Forces

The methoxy group (-OCH₃) at the C-2 (ortho) position presents a more complex scenario where inductive and resonance effects operate in opposition.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring through the σ-bond.[4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system. This donation of electron density increases the electron density at the ortho and para positions.[4] In the case of para-methoxybenzoic acid, this +R effect strongly dominates, decreasing acidity by destabilizing the carboxylate anion.[2]

The Ortho Effect: Beyond Simple Electronics

The placement of the methoxy group at the ortho position introduces steric and proximate electronic interactions collectively known as the "ortho effect."[5] This effect almost universally leads to an increase in the acidity of benzoic acids, regardless of the substituent's electronic nature.[6]

  • Steric Inhibition of Resonance (SIR): The steric bulk of the ortho-methoxy group can force the carboxylic acid group to twist out of the plane of the benzene ring.[6][7] This loss of coplanarity disrupts the resonance between the carboxyl group and the aromatic π-system. As a result, the electron-donating resonance from the ring to the carboxyl group is diminished, making the proton more acidic.

  • Intramolecular Hydrogen Bonding: Computational and spectroscopic studies have shown that for 2-methoxybenzoic acid, an intramolecular hydrogen bond can form between the carboxylic acid proton and the methoxy oxygen. However, a more significant interaction is the stabilization of the carboxylate anion through interactions with the ortho-substituent, which contributes to increased acidity.

The following diagram illustrates the key electronic and steric effects at play.

Caption: Interplay of electronic and steric effects in the molecule.

Quantifying Substituent Effects: Hammett Analysis

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity and equilibrium constants of reactions involving benzene derivatives. It is defined as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (benzoic acid).

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

While the Hammett equation is not strictly applicable to ortho substituents due to steric effects, the σ values for meta and para substituents are invaluable for understanding electronic contributions.

Substituentσ_metaσ_paraDominant Effect at Position
-F +0.34+0.06Strong -I effect dominates at both positions.
-OCH₃ +0.12-0.27-I effect dominates at meta; +R effect dominates at para.
Table 1: Hammett constants for fluoro and methoxy substituents. Data sourced from established physical organic chemistry literature.

For this compound, the fluorine is meta to the carboxyl group. Its positive σ_meta value (+0.34) indicates a significant acid-strengthening (electron-withdrawing) effect. The ortho-methoxy group's influence cannot be directly assessed by a simple σ value but is known to be acid-strengthening due to the ortho effect, despite its +R character.

Experimental Validation of Electronic Effects

The theoretical principles discussed can be validated through straightforward and robust experimental protocols. These methods provide quantitative data on how the substituents in this compound modulate its chemical properties.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa), a direct measure of the molecule's acidity.

Objective: To accurately measure the pKa of this compound and compare it to benzoic acid and other substituted analogues.

Materials:

  • This compound

  • Benzoic acid (for comparison)

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • High-purity water (degassed)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 150 mL beakers

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound into a 150 mL beaker. Dissolve the acid in ~50 mL of deionized water. Gentle warming may be required. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across all samples is critical.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Record the initial pH of the solution. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is V_eq / 2.

    • The pKa is equal to the pH at the half-equivalence point.

  • Validation: Repeat the titration at least three times to ensure reproducibility. Calculate the average pKa and standard deviation.

The following diagram outlines the experimental workflow for pKa determination.

G start Start: Calibrate pH Meter prep Prepare Acid Solution (e.g., 0.1 mmol in 50 mL H₂O) start->prep setup Setup Titration Apparatus (Burette, pH Electrode, Stirrer) prep->setup titrate Titrate with Standardized NaOH (Record Volume and pH) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Analyze Data plot->analyze find_veq Determine Equivalence Point (V_eq) (First Derivative Plot) analyze->find_veq Step 1 find_pka Determine pKa at V_eq/2 analyze->find_pka Step 2 find_veq->find_pka end End: Report Average pKa find_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Kinetic Analysis of Esterification

The rate of reaction, such as esterification, is also highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups generally decrease the rate of acid-catalyzed esterification by destabilizing the positively charged tetrahedral intermediate.

Objective: To measure the relative rate of esterification of this compound compared to benzoic acid.

Materials:

  • This compound and Benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Thermostated reaction vessel (e.g., oil bath)

  • GC or HPLC system for quantitative analysis

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid (e.g., 1 mmol), a large excess of methanol (e.g., 10 mL), and a known amount of an internal standard.

  • Initiation: Place the vessel in a thermostated bath (e.g., 60 °C). Once the temperature equilibrates, add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to start the reaction (t=0).

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the methyl ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the formed methyl ester versus time for both this compound and benzoic acid.

    • Determine the initial reaction rate from the slope of the initial, linear portion of this plot.

    • Compare the initial rates to determine the relative reactivity. A pseudo-first-order rate constant (k') can be calculated if the reaction is run under conditions where the alcohol concentration is effectively constant.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations caused by the fluoro and methoxy groups are observable in the molecule's spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency (shift to higher wavenumber), while electron-donating groups decrease it. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹. The strong net electron-withdrawing character of the substituents in this compound would be expected to shift the C=O stretch towards the higher end of this range compared to an acid with donating groups. The characteristic broad O-H stretch from ~3300-2500 cm⁻¹ would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons are directly influenced by the electron density at their respective carbon atoms. The electron-withdrawing fluorine will deshield nearby protons, shifting them downfield. The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield. The precise chemical shifts and coupling patterns of the three aromatic protons would provide a detailed map of the electron distribution. The acidic proton of the carboxyl group would appear as a broad singlet, typically far downfield (>10 ppm).

    • ¹³C NMR: The chemical shifts of the aromatic carbons are also indicative of electron density. The carbon attached to the fluorine (C-5) would show a large downfield shift and a characteristic large one-bond C-F coupling constant. The carbons ortho and para to the methoxy group (C-1, C-3) would be shielded (shifted upfield) relative to their positions in benzoic acid, while the carbon attached to the methoxy group (C-2) would be significantly deshielded.

Conclusion

The electronic profile of this compound is a product of a complex but predictable interplay of competing forces. The potent, acid-strengthening inductive effect of the meta-fluoro group acts in concert with the steric and anion-stabilizing contributions of the ortho-methoxy group. This combination overcomes the inherent electron-donating resonance of the methoxy substituent, resulting in a molecule that is a stronger acid than benzoic acid itself. This guide provides the theoretical framework and practical methodologies to probe and quantify these effects, offering researchers the tools to understand and leverage the unique chemical personality of this important synthetic building block. By applying the principles and protocols outlined herein, scientists can better anticipate the reactivity, acidity, and spectroscopic properties of this and related molecules, accelerating innovation in drug development and chemical synthesis.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Pirtobrutinib Employing 5-Fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[][2] Its unique binding mechanism allows it to overcome resistance mechanisms associated with covalent BTK inhibitors, particularly mutations at the C481 residue.[2] This application note provides a detailed, research-grade protocol for the synthesis of Pirtobrutinib, with a strategic focus on the incorporation of the 5-fluoro-2-methoxybenzamido moiety derived from 5-fluoro-2-methoxybenzoic acid. The following guide is structured to provide not only a step-by-step methodology but also the underlying chemical rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction to Pirtobrutinib and Synthetic Strategy

Pirtobrutinib's chemical structure is (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl) phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[3][4] The synthesis is a multi-step process that involves the convergent assembly of three key fragments:

  • The chiral trifluoroethyl-hydrazine side chain, which dictates the stereochemistry.

  • A central pyrazole core, built upon a functionalized phenyl ring.

  • The 5-fluoro-2-methoxybenzoyl group, which is crucial for binding and is introduced via an amide coupling reaction.

This document outlines a validated pathway where this compound is activated and coupled with a key amine intermediate, which is then elaborated to form the final Pirtobrutinib molecule.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: preparation of the core amine, amide bond formation, and finally, pyrazole construction and functionalization.

Figure 1: High-level overview of the Pirtobrutinib synthetic workflow.

Detailed Protocols and Methodologies

Stage 1: Synthesis of the Core Amine Intermediate

The initial steps focus on creating the 4-(aminomethyl)phenyl scaffold, which serves as the anchor for both the pyrazole and the benzamide moieties. The synthesis begins with commercially available 4-formylbenzoic acid methyl ester.[]

Protocol 1.1: Oximation of 4-Formylbenzoic Acid Methyl Ester

  • Rationale: This step converts the aldehyde functional group into an oxime, which is a stable intermediate that can be readily reduced to a primary amine in the subsequent step.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
4-Formylbenzoic acid methyl ester164.160.101.016.4 g≥98%
Hydroxylamine Hydrochloride69.490.121.28.34 g≥99%
Sodium Hydroxide40.000.121.24.80 g≥97%
Methanol32.04--150 mLACS Grade
Water18.02--50 mLDI

Procedure:

  • Dissolve 4-formylbenzoic acid methyl ester (16.4 g) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g) and sodium hydroxide (4.80 g) in water (50 mL).

  • Add the aqueous hydroxylamine solution to the methanolic solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue, and collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum to yield 4-oximinomethylbenzoic acid methyl ester.

Protocol 1.2: Reduction to 4-(Aminomethyl)benzoic acid

  • Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for reducing oximes to primary amines. The reaction is performed under a hydrogen atmosphere.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
4-Oximinomethylbenzoic acid methyl ester179.170.091.0~16.1 g(from previous step)
Palladium on Carbon (5% Pd)---1.6 g50% water wet
Methanol32.04--200 mLAnhydrous
Sodium Hydroxide40.000.182.07.2 g≥97%
Hydrogen (H₂)2.02--5-10 atmHigh Purity

Procedure:

  • Charge a hydrogenation reactor with the 4-oximinomethylbenzoic acid methyl ester (~16.1 g), 5% Pd/C (1.6 g), sodium hydroxide (7.2 g), and methanol (200 mL).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 atm.

  • Stir the mixture vigorously at room temperature for 3-5 hours.

  • Monitor hydrogen uptake. Once uptake ceases, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminomethylbenzoic acid. This intermediate is often carried forward without extensive purification.[]

Stage 2: Acylation with this compound

This is the pivotal step where the user-specified starting material is incorporated to form the critical benzamide bond.

Protocol 2.1: Amide Coupling Reaction

  • Rationale: The carboxylic acid of this compound is not sufficiently electrophilic to react directly with the amine. It must first be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with the primary amine from Stage 1 to form the stable amide linkage. A non-nucleophilic base like triethylamine (TEA) is used to quench the HCl generated during the reaction.

Figure 2: Workflow for the key amide bond formation step.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
This compound170.140.0951.0516.2 g≥97%
Thionyl Chloride (SOCl₂)118.970.182.013.1 mL≥99%
4-(Aminomethyl)benzoic acid151.160.091.0~13.6 g(from Stage 1)
Triethylamine (TEA)101.190.273.037.6 mL≥99%
Dichloromethane (DCM)84.93--300 mLAnhydrous

Procedure:

  • Activation: In a flame-dried, 500 mL flask under a nitrogen atmosphere, suspend this compound (16.2 g) in anhydrous DCM (150 mL).

  • Add thionyl chloride (13.1 mL) dropwise at 0 °C. Add a catalytic amount of DMF (2-3 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2 hours. The suspension should become a clear solution.

  • Cool the reaction to room temperature and remove all volatile components under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride as an oil.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (150 mL).

  • In a separate 1 L flask, suspend the 4-(aminomethyl)benzoic acid (~13.6 g) in DCM and add triethylamine (37.6 mL). Cool this suspension to 0 °C.

  • Add the acid chloride solution dropwise to the amine suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding 100 mL of 1M HCl. Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzamide intermediate, which can be purified by recrystallization from ethyl acetate/hexanes.

Stage 3: Pyrazole Formation and Final Assembly

The final stage involves a cyclization reaction to build the pyrazole core, followed by hydrolysis of a nitrile to the final primary amide.

Protocol 3.1: Cyclization and Final Hydrolysis

  • Rationale: The benzamide intermediate is first reacted with malononitrile and then undergoes a cyclization reaction with the chiral hydrazine [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride to form the pyrazole ring with the correct stereochemistry.[] The final step is the hydrolysis of the nitrile group on the pyrazole ring to the primary carboxamide of Pirtobrutinib, typically achieved under strong acidic conditions.[]

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
Benzamide Intermediate303.290.051.015.2 g(from Stage 2)
Malononitrile66.060.0551.13.6 g≥99%
[(1S)-...]-hydrazine HCl162.560.061.29.75 gChiral Grade
Methanesulfonic acid96.11--150 mL≥99%
Acetic Acid60.05--100 mLGlacial

Procedure:

  • Combine the benzamide intermediate (15.2 g) and malononitrile (3.6 g) in acetic acid (100 mL). Heat the mixture to 40-50 °C and stir for 4-6 hours to form the acylated intermediate.[]

  • Add [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride (9.75 g) to the reaction mixture.

  • Heat the reaction to 55-60 °C and stir for 14-18 hours.[] Monitor by LC-MS for the formation of the cyclized nitrile intermediate (Intermediate 21 in some literature).[]

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • Hydrolysis: To the crude residue, carefully add methanesulfonic acid (150 mL) at room temperature.

  • Heat the mixture to 80 °C and stir for 6-8 hours until the hydrolysis of the nitrile to the carboxamide is complete (monitor by LC-MS).

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~500 g).

  • Adjust the pH of the aqueous solution to ~7-8 with concentrated ammonium hydroxide.

  • The crude Pirtobrutinib will precipitate as a solid. Collect the solid by filtration.

  • Purification: The crude product should be purified by column chromatography (Silica gel, gradient elution with DCM/Methanol) or preparative HPLC to achieve high purity (>99%).

Summary of Yields and Purity

StepProductTheoretical Yield (g)Typical Yield (%)Purity Target (HPLC)
1.14-Oximinomethylbenzoic acid methyl ester17.990-95%>95%
1.24-(Aminomethyl)benzoic acid13.680-85% (over 2 steps)(used crude)
2.1Key Benzamide Intermediate27.375-85%>98%
3.1Pirtobrutinib (crude)23.960-70%>90%
-Pirtobrutinib (purified)->90% (purification step)>99.5%

Conclusion

The synthetic route detailed herein provides a robust and scalable method for the preparation of the BTK inhibitor Pirtobrutinib, starting from this compound. The protocol emphasizes control over each chemical transformation, from the initial construction of the amine backbone to the critical amide coupling and final pyrazole formation. Careful execution of the described steps, coupled with diligent in-process monitoring and appropriate purification techniques, will reliably yield high-purity Pirtobrutinib suitable for research and preclinical development.

References

Application Notes and Protocols: 5-Fluoro-2-methoxybenzoic Acid as a Key Starting Material for BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-2-methoxybenzoic acid as a pivotal starting material in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in the treatment of various B-cell malignancies, and the development of potent and selective inhibitors is an area of intense research. This guide elucidates the underlying chemistry, provides detailed, field-proven synthetic protocols, and explains the critical role of BTK in cellular signaling. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, purification, and analytical characterization to ensure the synthesis of high-purity intermediates.

Introduction: The Strategic Importance of BTK and its Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, activation, and proliferation.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both healthy and malignant B-cells.[2][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the BCR pathway is constitutively active, leading to uncontrolled cell growth.[2][3] This dependence on BTK signaling provides a powerful therapeutic window for targeted inhibitors.

The development of BTK inhibitors, such as Ibrutinib, has revolutionized the treatment landscape for these diseases.[1][4] These inhibitors typically function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][3] The molecular architecture of these inhibitors is complex, often requiring multi-step synthetic sequences. The selection of appropriate starting materials is therefore critical for developing efficient, scalable, and cost-effective manufacturing processes.

This compound has emerged as a valuable and versatile building block in the synthesis of several BTK inhibitors. Its substituted phenyl ring provides a key structural motif that can be elaborated into the core structures of these complex molecules. The presence of the fluorine and methoxy groups can influence the electronic properties and metabolic stability of the final drug molecule, while the carboxylic acid functionality serves as a handle for subsequent chemical transformations.

The Role of BTK in B-Cell Signaling

Understanding the biological context of BTK is paramount to appreciating the significance of its inhibitors. BTK is a critical downstream mediator of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1][5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[1][5] This phosphorylation event triggers the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][5] These signaling events culminate in the activation of transcription factors, such as NF-κB, which promote B-cell survival, proliferation, and differentiation.[2][5] In B-cell malignancies, this pathway is often hijacked to support the uncontrolled growth of cancer cells.[2][3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation NFkB NF-κB Activation Ca_Mobilization->NFkB PKC_Activation->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Synthetic_Workflow Start 5-Fluoro-2-methoxy- benzoic acid Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 N-Substituted Benzamide Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Step 3: Functional Group Manipulation Intermediate2->Step3 Final Key BTK Inhibitor Intermediate Step3->Final

References

Application Note & Protocol: Regioselective Functionalization of 5-Fluoro-2-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the Directed ortho-Metalation (DoM) of 5-fluoro-2-methoxybenzoic acid. It explores the mechanistic underpinnings of the reaction, explains the factors governing its high regioselectivity, and offers a comprehensive, field-proven protocol for its execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation for the construction of highly substituted aromatic building blocks.

Introduction: The Strategic Power of Directed ortho-Metalation

Directed ortho-Metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, providing a robust and predictable method for the regioselective functionalization of aromatic rings.[1][2][3] First observed independently by the laboratories of Henry Gilman and Georg Wittig in the 1940s, the DoM reaction has since been developed into a premier strategy for constructing complex, polysubstituted arenes that are often inaccessible through classical electrophilic aromatic substitution methods.[1][4][5][6]

The power of DoM lies in its unique mechanism, which circumvents the inherent electronic biases of the aromatic ring. Instead of relying on activating or deactivating groups to influence the position of an incoming electrophile, DoM utilizes a "Directed Metalation Group" (DMG). A DMG is a functional group containing a heteroatom that can coordinate to a strong organolithium base.[1][3][7] This coordination event brings the base into close proximity with a specific C-H bond at the position ortho to the DMG, dramatically increasing its kinetic acidity and facilitating a site-selective deprotonation to form a stabilized aryllithium intermediate.[7][8] This intermediate can then be trapped with a wide variety of electrophiles, installing a new substituent with near-perfect regiocontrol.

The substrate of interest, this compound, is a particularly valuable starting material. It possesses three distinct functional groups that influence the DoM reaction:

  • Carboxylic Acid (-COOH): The most acidic proton in the molecule. It is instantly deprotonated by the organolithium base to form a lithium carboxylate (-COOLi) in situ. This newly formed carboxylate is a powerful DMG.[9]

  • Methoxy Group (-OMe): A classic and effective DMG.[5]

  • Fluorine Atom (-F): A moderate DMG that also influences the acidity of adjacent protons through its inductive effect.[7][10]

The interplay between these groups, particularly the carboxylate and methoxy DMGs, allows for exquisite control over the site of metalation, making this substrate a versatile platform for synthesizing complex molecules for pharmaceutical and materials science applications.

Mechanism and Regioselectivity: The Dominance of the Carboxylate

The key to successfully implementing the DoM of this compound is understanding the hierarchy of its directing groups. The reaction requires a minimum of two equivalents of a strong base: the first to deprotonate the carboxylic acid and the second to deprotonate the aromatic ring.

Once the lithium carboxylate is formed, it engages in a competition with the ortho methoxy group to direct the second deprotonation. Experimental evidence from Mortier and colleagues has definitively shown that the lithium carboxylate is a significantly more powerful DMG than the methoxy group.[9]

The proposed mechanism proceeds as follows:

  • Acid-Base Reaction: The first equivalent of the organolithium base (e.g., s-BuLi) rapidly and irreversibly deprotonates the carboxylic acid, forming lithium 5-fluoro-2-methoxybenzoate.

  • Directed ortho-Metalation: The second equivalent of the base, facilitated by an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the lithium carboxylate. TMEDA acts to break down the aggregates of the organolithium reagent and chelate the lithium cation, increasing the kinetic basicity of the system.[6][11] This coordination complex positions the base proximal to the C3 proton, leading to its selective abstraction.

  • Electrophilic Quench: The resulting dilithiated species is then intercepted by an added electrophile, which installs a new functional group exclusively at the C3 position.

This selective metalation at the C3 position, ortho to the carboxylate, over the C6 position, ortho to the methoxy group, is a clear demonstration of the established hierarchy of DMGs.[9]

Caption: Figure 1: Mechanism of DoM on this compound.

Experimental Protocols & Procedures

CRITICAL SAFETY INFORMATION: Handling Organolithium Reagents

Organolithium reagents such as n-butyllithium and sec-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react explosively with water.[12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are common, but neoprene or other more resistant gloves are recommended for handling larger quantities).[14][15]

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glove box or standard Schlenk line techniques.[12][16]

  • Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[13][16] Solvents must be anhydrous.

  • Buddy System: Never work with pyrophoric reagents while alone in the laboratory.[12][15]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher should be readily accessible. DO NOT use a water or CO₂ extinguisher on an organolithium fire.[12]

General Experimental Workflow

The overall process involves setting up the reaction under an inert atmosphere, performing the lithiation at low temperature, quenching with an electrophile, and then proceeding with an aqueous workup and purification.

experimental_workflow Figure 2: General Experimental Workflow start Setup & Reagents (Oven-dried glassware, inert atmosphere, anhydrous solvents) dissolve Dissolve Substrate & TMEDA in Anhydrous THF start->dissolve cool Cool to -78 °C (Dry Ice / Acetone) dissolve->cool lithiation Slow Addition of s-BuLi (Maintain T < -70 °C) cool->lithiation stir Stir for 1-2 hours (Formation of Dianion) lithiation->stir quench Add Electrophile (E+) (e.g., TMSCl, MeI) stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (Quench, Extract, Dry) warm->workup purify Purification (Crystallization or Chromatography) workup->purify end Characterized Product purify->end

Caption: Figure 2: General Experimental Workflow.

Protocol: C3-Silylation of this compound

This protocol is adapted from the methodology reported by Mortier et al. and serves as a representative example for the C3-functionalization of the title compound.[9]

Reagents & Equipment:

  • This compound (1.0 eq)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled (2.2 eq)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (2.2 eq)

  • Chlorotrimethylsilane (TMSCl), freshly distilled (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, thermometer, and syringes

Procedure:

  • Setup: Assemble the flame-dried three-neck flask while hot and allow it to cool to room temperature under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.

  • Charging the Flask: To the flask, add this compound (e.g., 1.70 g, 10.0 mmol). Purge the flask with nitrogen for several minutes.

  • Solvent and Additive Addition: Via syringe, add anhydrous THF (e.g., 50 mL) to dissolve the acid. Follow with the addition of TMEDA (e.g., 3.3 mL, 22.0 mmol).

  • Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (e.g., 15.7 mL of a 1.4 M solution, 22.0 mmol) dropwise via syringe over 20-30 minutes. Causality Check: A slow addition rate is crucial to maintain the internal temperature below -70 °C and prevent uncontrolled side reactions. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the dilithiated intermediate.

  • Electrophilic Quench: Add TMSCl (e.g., 3.2 mL, 25.0 mmol) dropwise to the cold solution. A noticeable lightening of the solution color often occurs.

  • Warming and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 1 M HCl (50 mL) and crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 5-fluoro-2-methoxy-3-(trimethylsilyl)benzoic acid.

Data Presentation: Reaction Parameters & Scope

The power of the DoM protocol lies in its compatibility with a wide range of electrophiles, enabling the installation of diverse functional groups at the C3 position.

Parameter Condition / Value Rationale
Base sec-Butyllithium (s-BuLi)Highly basic yet sterically hindered, minimizing nucleophilic addition side reactions.
Stoichiometry 2.2 equivalentsEnsures complete deprotonation of both the acid and the C3 position.
Additive TMEDA (2.2 eq)Breaks s-BuLi aggregates, increasing basicity and accelerating the reaction rate.[11]
Solvent Anhydrous THFA polar aprotic solvent that effectively solvates the lithium species.
Temperature -78 °CCritical for the stability of the aryllithium intermediate, preventing decomposition.
Reaction Time 1.5 hours (lithiation)Allows for the reaction to proceed to completion before quenching.

Table 1: Key Reaction Parameters for C3-Lithiation

Electrophile (E⁺) Reagent Product 'E' Group Notes
SilylTMSCl-Si(CH₃)₃Useful for subsequent cross-coupling reactions (e.g., Hiyama).
AlkylCH₃I-CH₃Introduces a methyl group.
AldehydeDMF-CHOForms the corresponding 3-formyl derivative after acidic workup.
CarboxylCO₂ (dry ice)-COOHForms the dicarboxylic acid.
Boronic EsterB(OiPr)₃-B(OH)₂ (after hydrolysis)Precursor for Suzuki cross-coupling reactions.
Disulfide(MeS)₂-SMeIntroduces a methylthio group.

Table 2: Scope of Electrophiles for Trapping the C3-Lithiated Intermediate [17][18]

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-methoxybenzoic acid in Amide Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of a vast number of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one ofthe most frequently performed reactions in the field.[1] this compound has emerged as a particularly valuable building block.[2] Its unique electronic properties—a mildly electron-donating methoxy group ortho to the carboxylate and an electron-withdrawing fluorine atom at the 5-position—present both opportunities and challenges in amide synthesis. The strategic placement of these substituents can significantly influence molecular conformation, binding interactions, and metabolic stability, making this scaffold highly attractive for lead optimization campaigns. For instance, it is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma and chronic lymphocytic leukemia.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the principles and practicalities of executing amide coupling reactions with this compound, moving beyond simple step-by-step instructions to explain the causality behind methodological choices. We will cover robust protocols using standard and high-potency coupling reagents, offer strategies for overcoming common challenges, and present a logical workflow for reaction optimization.

Physicochemical and Reactivity Profile of this compound

A thorough understanding of the starting material is paramount for successful reaction design. The properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [2][3]
CAS Number 394-04-7[3]
Appearance White to off-white solid[2]
Melting Point 87-91 °C[3][4]
pKa 3.75 ± 0.10 (Predicted)[4]
Solubility Insoluble in water[4]; Soluble in common organic solvents (DCM, DMF, THF).

The electronic nature of the substituents influences the reactivity of the carboxyl group. The ortho-methoxy group is electron-donating through resonance but can also provide steric hindrance. The meta-fluoro group is strongly electron-withdrawing via induction. This combination can modulate the acidity of the carboxyl group and its susceptibility to activation by coupling reagents.

The Core Mechanism: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as it requires the elimination of water at high temperatures. The fundamental strategy of amide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[5] This two-step process is facilitated by a "coupling reagent".

References

Conversion of 5-Fluoro-2-methoxybenzoic acid to 5-fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride

Abstract

This comprehensive guide details the efficient conversion of 5-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride, 5-fluoro-2-methoxybenzoyl chloride. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries, serving as key building blocks for the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.[1] This document provides a robust theoretical framework, a comparative analysis of common chlorinating agents, a detailed step-by-step laboratory protocol, and critical safety considerations. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals aiming for reliable and high-yield synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Medicinal Chemistry

The introduction of fluorine and methoxy groups into organic molecules can significantly modulate their physicochemical and biological properties. The fluorine atom, due to its high electronegativity and small size, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the methoxy group can influence solubility and participate in hydrogen bonding, further impacting a compound's pharmacokinetic and pharmacodynamic profile. Consequently, 5-fluoro-2-methoxybenzoyl chloride is a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in oncology and infectious disease research.[2][3] Its precursor, this compound, is a key starting material for the synthesis of drugs like Pirtobrutinib, which is used to treat certain types of lymphoma.[4]

Theoretical Framework: The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. This transformation is crucial as it activates the carboxyl group, making it more susceptible to nucleophilic attack. The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5]

Mechanism of Action: Thionyl Chloride vs. Oxalyl Chloride

Thionyl Chloride (SOCl₂): The reaction with thionyl chloride typically proceeds through an SNi (intramolecular nucleophilic substitution) mechanism.[6] The carboxylic acid first attacks the sulfur atom of thionyl chloride to form an unstable chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6][7][8] The evolution of these gases helps to drive the reaction to completion.[9][10]

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent, particularly for substrates with sensitive functional groups.[1][11] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The subsequent decomposition of the intermediate yields the desired acyl chloride, along with carbon dioxide (CO₂), carbon monoxide (CO), and HCl as gaseous byproducts.[12]

Choosing the Right Reagent: A Comparative Analysis

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the scale of the reaction, the sensitivity of the substrate, and cost considerations.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, may require heating.[5][6]Generally milder, often proceeds at room temperature.[1][13]
Byproducts SO₂, HCl (both gaseous).[9]CO₂, CO, HCl (all gaseous).[12]
Work-up Removal of excess reagent often requires distillation.[14]Excess reagent and solvent are easily removed by evaporation.[6]
Catalyst Not always necessary, but DMF can be used.[15]Catalytic amounts of DMF are commonly used.[5][16]
Cost Less expensive, suitable for large-scale synthesis.[1][6]More expensive, often used for smaller-scale, fine chemical synthesis.[11]
Safety Highly corrosive and reacts violently with water.[17][18]Highly toxic and corrosive; byproduct CO is colorless and odorless.[19]

For the synthesis of 5-fluoro-2-methoxybenzoyl chloride, where the starting material is relatively stable, thionyl chloride presents a cost-effective and efficient option, especially for larger-scale preparations.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride using Thionyl Chloride

This protocol outlines the conversion of this compound to 5-fluoro-2-methoxybenzoyl chloride using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97.0%Sigma-AldrichOff-white powder.[20][21]
Thionyl chloride (SOCl₂)≥99%Sigma-AldrichFreshly distilled if the bottle is old.[7]
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUsed as a catalyst.
Anhydrous Dichloromethane (DCM)AnhydrousFisher ScientificAs a solvent.
Round-bottom flask--Oven-dried.
Reflux condenser--With a drying tube (CaCl₂).
Magnetic stirrer and stir bar---
Heating mantle---
Rotary evaporator--For removal of excess SOCl₂ and solvent.
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL oven-dried, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: Add 10.0 g (58.8 mmol) of this compound to the flask.

  • Solvent and Reagent Addition: Add 100 mL of anhydrous dichloromethane to the flask. With stirring, add 12.8 mL (176.4 mmol, 3.0 equivalents) of thionyl chloride to the suspension. Add 2-3 drops of anhydrous DMF as a catalyst.[22]

  • Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a damp pH paper at the outlet of the drying tube, ensuring no moisture enters the reaction).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[14][23] A liquid nitrogen trap is recommended to protect the vacuum pump from corrosive vapors.[24]

  • Purification: The crude 5-fluoro-2-methoxybenzoyl chloride can often be used directly in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.[25][26]

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Flask & Condenser B Add this compound A->B C Add Anhydrous DCM B->C D Add Thionyl Chloride & Catalytic DMF C->D E Reflux for 2-3 hours D->E F Cool to Room Temperature E->F G Rotary Evaporation F->G H Vacuum Distillation (Optional) G->H I 5-Fluoro-2-methoxybenzoyl chloride H->I

Caption: Workflow for the synthesis of 5-fluoro-2-methoxybenzoyl chloride.

Data and Characterization

The successful synthesis of 5-fluoro-2-methoxybenzoyl chloride can be confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₈H₆ClFO₂[27][28]
Molecular Weight 188.58 g/mol [27][29]
Appearance Expected to be a liquid or low-melting solid.
Boiling Point Not readily available, but can be determined by vacuum distillation.
Spectroscopic Data Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[17][18][30] Causes severe skin burns and eye damage.[31]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles or a face shield.[17][30]

  • Spills: In case of a spill, absorb with an inert material like vermiculite or dry sand and dispose of as hazardous waste. Do not use combustible materials like paper towels.[19]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17] For inhalation, move to fresh air and seek immediate medical help.[31]

5-Fluoro-2-methoxybenzoyl chloride:

  • Hazards: As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to produce HCl.

  • Handling: Handle in a fume hood, wearing appropriate PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The conversion of this compound to 5-fluoro-2-methoxybenzoyl chloride is a fundamental and crucial transformation for the synthesis of various pharmaceutical and fine chemical targets. The use of thionyl chloride provides an efficient and cost-effective method for this conversion. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably synthesize this valuable intermediate for their drug discovery and development endeavors.

References

Application Note: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Executive Summary

This document provides a comprehensive guide for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol details the conversion of 5-Fluoro-2-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This application note emphasizes the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures, and discusses methods for product purification and characterization. The information herein is designed to ensure procedural safety, reproducibility, and high-yield synthesis.

Introduction and Synthetic Rationale

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and ketones through nucleophilic acyl substitution.[1] The conversion of a carboxylic acid to an acyl chloride is a fundamental and enabling transformation. 5-Fluoro-2-methoxybenzoyl chloride, in particular, is a building block for various biologically active molecules.

The use of thionyl chloride (SOCl₂) is a preferred method for this conversion due to its efficiency and the convenient nature of its byproducts.[2] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product isolation and purification.[2][3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution pathway. The key feature of this mechanism is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly effective chlorosulfite leaving group.[4][5]

The mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Chlorosulfite Intermediate: A proton transfer and elimination of a chloride ion result in the formation of a reactive acyl chlorosulfite intermediate.[5][6]

  • Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step is driven by the reformation of the carbonyl double bond and the departure of the excellent leaving group, which decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion (which forms HCl).[1][7]

This process is thermodynamically favorable due to the formation of the strong C=O bond and the irreversible loss of gaseous byproducts.[2]

Reaction_Mechanism RCOOH This compound Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic Attack 2. Cl⁻ Elimination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 1. Nucleophilic Attack 2. Cl⁻ Elimination Product 5-Fluoro-2-methoxybenzoyl Chloride Intermediate1->Product 3. Nucleophilic Attack by Cl⁻ 4. Collapse & Leaving Group Departure Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts Byproducts Evolved

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and assumes all operations will be conducted in a certified chemical fume hood.

4.1. Materials and Equipment

  • Reagents:

    • This compound (≥98% purity)

    • Thionyl chloride (SOCl₂, ≥99% purity)[8]

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Optional: N,N-Dimethylformamide (DMF), catalytic amount

  • Equipment:

    • Three-neck round-bottom flask, flame-dried

    • Reflux condenser with a gas outlet

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas supply (Nitrogen or Argon)

    • Gas trap (e.g., bubbler with mineral oil or a scrubber with NaOH solution)

    • Vacuum distillation apparatus (for purification)

4.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Connect the outlet of the condenser to a gas trap to neutralize the HCl and SO₂ produced.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: To the flask, add this compound (1.0 eq) and anhydrous toluene (or DCM) to create a stirrable slurry or solution (approx. 3-5 mL of solvent per gram of acid).

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred mixture at room temperature over 15-20 minutes. An initial exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (Toluene: ~110°C; DCM: ~40°C). The reaction progress can be monitored by the cessation of gas evolution from the trap. Typically, the reaction is complete within 2-4 hours.[10]

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and the solvent can be removed by distillation. For a more controlled removal, use a rotary evaporator connected to a vacuum pump protected by a cold trap and an alkali trap (e.g., NaOH pellets).[9][11]

  • Product Isolation and Purification: The crude 5-Fluoro-2-methoxybenzoyl chloride is often obtained as an oil or low-melting solid and is typically of sufficient purity for subsequent reactions.[11] For applications requiring higher purity, the crude product should be purified by vacuum distillation.[12]

Workflow A 1. Assemble Dry Glassware under N₂ Atmosphere B 2. Charge Flask with This compound & Solvent A->B C 3. Add Thionyl Chloride Dropwise at Room Temp. B->C D 4. Heat to Reflux (2-4 h) Monitor Gas Evolution C->D E 5. Cool to Room Temp. D->E F 6. Remove Excess SOCl₂ & Solvent (Rotary Evaporation / Distillation) E->F G 7. Isolate Crude Product F->G H 8. (Optional) Purify by Vacuum Distillation G->H If high purity required

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride.

Reaction Parameters and Data

ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry (SOCl₂) 1.5 - 2.0 equivalentsAn excess ensures complete conversion of the carboxylic acid.
Solvent Anhydrous Toluene or DCMToluene allows for a higher reaction temperature. DCM is easier to remove. The choice depends on the scale and subsequent steps. Must be anhydrous to prevent hydrolysis.
Catalyst (Optional) 1-2 drops of DMFCatalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.[1]
Temperature RefluxHeating ensures the reaction goes to completion in a reasonable timeframe.
Reaction Time 2 - 4 hoursMonitor by cessation of gas evolution. Over-refluxing is generally not detrimental but is inefficient.
Typical Yield > 90%The reaction is typically high-yielding, assuming anhydrous conditions are maintained.

Safety, Handling, and Waste Disposal

CRITICAL: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. All handling must be performed by trained personnel in a certified chemical fume hood. [13][14][15]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a lab coat, and acid-resistant gloves (neoprene or butyl rubber are recommended).[16][17] An emergency eyewash and safety shower must be immediately accessible.[13]

  • Reactivity Hazards: Thionyl chloride reacts violently with water, releasing large quantities of toxic HCl and SO₂ gas.[15][16] Avoid contact with moisture, bases, alcohols, and metals.[13]

  • Toxicity: Inhalation is toxic and can cause severe damage to the respiratory tract, potentially leading to pulmonary edema.[18] Skin contact causes severe chemical burns.[15]

  • Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent such as vermiculite or sand.[14] Do NOT use water. The contaminated absorbent must be collected in a sealed container for hazardous waste disposal.[14]

  • Waste Disposal: Unused or excess thionyl chloride must be quenched carefully. This can be done by slowly adding it dropwise to a large, stirred volume of a cold, basic solution (e.g., sodium bicarbonate or calcium hydroxide). This process is highly exothermic and releases gas; extreme caution is required. All waste must be disposed of following institutional and governmental hazardous waste regulations.[13]

Product Characterization

  • Thin-Layer Chromatography (TLC): Direct analysis of acyl chlorides by TLC on silica gel is often unreliable due to rapid hydrolysis back to the starting carboxylic acid on the plate.[11] A recommended method for reaction monitoring is to withdraw a small aliquot, quench it with methanol to form the stable methyl ester, and analyze the resulting mixture by TLC.

  • Infrared (IR) Spectroscopy: The most definitive change is the shift of the carbonyl (C=O) stretching frequency.

    • This compound: ~1680-1710 cm⁻¹

    • 5-Fluoro-2-methoxybenzoyl chloride: ~1780-1815 cm⁻¹ (A significant shift to a higher wavenumber).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect shifts in the aromatic protons adjacent to the carbonyl group upon conversion.

    • ¹³C NMR: The carbonyl carbon signal will shift.

References

Application Notes & Protocols: Oxalyl Chloride Activation of 5-Fluoro-2-methoxybenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Acyl Chloride Formation

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in modern organic synthesis. This activation step elevates the carboxylic acid from a relatively modest electrophile to a highly reactive species, primed for nucleophilic acyl substitution. This unlocks access to a vast array of functional groups, including esters, amides, and ketones, which are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.

5-Fluoro-2-methoxybenzoyl chloride, derived from its parent benzoic acid, is a particularly valuable intermediate. The specific substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 2-position—is a feature found in numerous biologically active molecules. For instance, this acyl chloride is a key starting material for the synthesis of Pirtobrutinib, a targeted therapy used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[1]

Among the various reagents available for this transformation (e.g., thionyl chloride, phosphorus pentachloride), oxalyl chloride often emerges as the reagent of choice for laboratory-scale and fine chemical synthesis. Its primary advantage lies in the reaction's clean nature; the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which greatly simplifies the reaction workup and purification of the desired acyl chloride.[2][3] This guide provides an in-depth examination of the reaction mechanism, a field-tested experimental protocol, critical safety considerations, and the synthetic applications of this important transformation.

The Catalytic Mechanism of Activation

The conversion of 5-Fluoro-2-methoxybenzoic acid to its acyl chloride using oxalyl chloride, particularly when catalyzed by N,N-dimethylformamide (DMF), is a multi-step process. While the reaction can proceed without a catalyst, the addition of a catalytic amount of DMF significantly accelerates the reaction rate.

Mechanism with DMF Catalysis:

  • Vilsmeier Reagent Formation: The reaction initiates with the formation of the active chlorinating species, the Vilsmeier reagent. The lone pair on the nitrogen of DMF attacks one of the carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, eliminating chloride and a molecule of a mixed anhydride. This anhydride is unstable and rapidly decomposes to CO, CO₂, and another chloride ion. The resulting chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻, is the Vilsmeier reagent.[3]

  • O-Acylation of the Carboxylic Acid: The carbonyl oxygen of this compound acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Nucleophilic Acyl Substitution: A chloride ion, now present in the reaction mixture, attacks the carbonyl carbon of the activated carboxylic acid.

  • Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses, yielding the final product, 5-Fluoro-2-methoxybenzoyl chloride. This step also regenerates the DMF catalyst and releases HCl.

The uncatalyzed pathway involves the direct reaction of the carboxylic acid with oxalyl chloride to form a mixed anhydride, which is then attacked by a chloride ion to yield the product and the gaseous byproducts.[4]

Oxalyl_Chloride_Activation_Mechanism cluster_0 Catalyst Activation cluster_1 Carboxylic Acid Activation & Substitution DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases1 CO, CO₂, Cl⁻ Vilsmeier->Gases1 releases ActivatedAcid Activated O-Acyl Intermediate Vilsmeier->ActivatedAcid activates CarboxylicAcid 5-Fluoro-2-methoxy- benzoic Acid CarboxylicAcid->ActivatedAcid Product 5-Fluoro-2-methoxy- benzoyl Chloride ActivatedAcid->Product attacked by Chloride Chloride Ion (Cl⁻) Chloride->Product Gases2 Regenerated DMF, HCl Product->Gases2 releases

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Detailed Experimental Protocol

This protocol details the synthesis of 5-Fluoro-2-methoxybenzoyl chloride on a laboratory scale. Extreme caution must be exercised at all stages due to the hazardous nature of oxalyl chloride.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundRound-bottom flask with magnetic stir bar
Oxalyl chloride (≥98%)Pressure-equalizing dropping funnel
Anhydrous Dichloromethane (DCM)Condenser
N,N-Dimethylformamide (DMF), anhydrousNitrogen or Argon gas inlet
---Oil bubbler or gas outlet trap
---Ice/water bath
---Magnetic stir plate
---Rotary evaporator
---Schlenk line or equivalent inert atmosphere setup
Step-by-Step Synthesis Workflow
  • Preparation: All glassware must be oven-dried (≥120 °C) for several hours and allowed to cool to room temperature under a stream of dry nitrogen or argon to ensure all moisture is removed. Assemble the apparatus as shown in the workflow diagram.

  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 58.8 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, ~100 mL) to the flask to dissolve the starting material.[5][6] Once dissolved, add a catalytic amount of anhydrous DMF (e.g., 2-3 drops, ~0.1 mL) via syringe.[5][6][7]

  • Cooling: Place the reaction flask in an ice/water bath and allow the solution to cool to 0 °C with gentle stirring.

  • Reagent Addition: Charge the pressure-equalizing dropping funnel with oxalyl chloride (e.g., 6.4 mL, 9.4 g, 74.1 mmol, 1.25 equiv). Add the oxalyl chloride dropwise to the stirred reaction mixture over 20-30 minutes.[8] Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the off-gases are safely vented through a bubbler and into a fume hood exhaust.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 1.5-2 hours.[5] The reaction is typically complete when gas evolution has ceased.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the solvent, any excess oxalyl chloride, and dissolved gaseous byproducts. An additional portion of anhydrous solvent (e.g., 25 mL DCM) can be added and re-evaporated to ensure complete removal of volatile impurities.[5]

  • Product Isolation: The resulting crude 5-Fluoro-2-methoxybenzoyl chloride, typically a yellow oil or low-melting solid, is often used directly in the next synthetic step without further purification.[5] If required, purification can be attempted by vacuum distillation, though care must be taken to avoid thermal decomposition.

Experimental_Workflow A 1. Assemble oven-dried glassware under N₂/Ar atmosphere B 2. Charge flask with This compound A->B C 3. Add anhydrous DCM and catalytic DMF B->C D 4. Cool reaction mixture to 0 °C in an ice bath C->D E 5. Add oxalyl chloride dropwise (vent off-gas safely) D->E F 6. Warm to room temperature and stir for 1.5-2 hours E->F G 7. Concentrate under reduced pressure on a rotary evaporator F->G H 8. Obtain crude product (typically used directly) G->H

Caption: Step-by-step workflow for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride.

Key Reaction Parameters
ParameterValue/ConditionRationale
Equivalents of Oxalyl Chloride 1.2 - 1.5A slight excess ensures complete conversion of the carboxylic acid.
Solvent Dichloromethane (DCM)Inert, low boiling point for easy removal. Anhydrous conditions are critical.
Catalyst N,N-Dimethylformamide (DMF)1-2 drops per 10 mmol of acid. Accelerates the reaction significantly.
Temperature Initial addition at 0 °C, then RTControls the initial exothermic reaction and gas evolution.[7][8]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion at room temperature.

Safety and Hazard Management

Oxalyl chloride is a highly hazardous substance that demands strict adherence to safety protocols. It is toxic, corrosive, and water-reactive.[3]

  • Toxicity and Corrosivity: Oxalyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[9][10] All manipulations must be performed within a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Tightly fitting safety goggles and a face shield.[9]

    • Chemical-resistant gloves (e.g., butyl rubber or Viton; double-gloving is recommended).

    • A flame-resistant lab coat.[11]

  • Reactivity with Water: Oxalyl chloride reacts violently with water, releasing toxic gases (HCl, CO, CO₂).[3][12] It is imperative to use oven-dried glassware and anhydrous solvents and to store the reagent under an inert atmosphere, protected from moisture.[2][9][10] After removing from cold storage, allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[2]

  • Spill Management: In case of a spill, evacuate the area immediately and ensure maximum ventilation.[2] Cover the spill with an inert absorbent material such as dry sand or vermiculite. Never use combustible materials like paper towels. [2][12]

  • Quenching and Disposal: Unused or excess oxalyl chloride must be quenched carefully. A recommended procedure is to slowly add the oxalyl chloride to a cooled (ice bath) and vigorously stirred, large volume of a suitable quenching agent like isopropanol or methanol.[2] The quenched material and all contaminated items must be disposed of as hazardous waste according to institutional guidelines.

Applications in Synthesis

The primary application of 5-Fluoro-2-methoxybenzoyl chloride is as an activated intermediate for forming amide bonds. Its utility is well-documented in the patent literature for the synthesis of complex pharmaceutical agents. For example, it is a direct precursor in a process for preparing (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, highlighting its role in constructing advanced drug candidates.[13]

References

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-Fluoro-2-methoxybenzoic acid as a strategic starting material in the synthesis of potent HIV-1 integrase inhibitors, including key structural motifs found in next-generation antiretroviral drugs like Cabotegravir and Dolutegravir. The document elucidates the chemical rationale for its use, focusing on the advantageous contributions of the fluoro and methoxy substituents to the pharmacophore's interaction with the HIV-1 integrase enzyme. Detailed, step-by-step synthetic procedures, data tables, and workflow diagrams are provided to enable researchers to replicate and adapt these methods for the development of novel integrase strand transfer inhibitors (INSTIs).

Introduction: The Central Role of Integrase Inhibition in HIV-1 Therapy

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step for the establishment of a persistent infection.[1] Consequently, HIV-1 integrase has emerged as a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this integration process.[2] The development of second-generation INSTIs, such as Dolutegravir and Cabotegravir, has been a significant advancement, offering high potency, favorable resistance profiles, and long-acting formulations.[2][3][4]

The core structure of many potent INSTIs features a characteristic polycyclic pyridone scaffold. The synthesis of this complex core often relies on the strategic selection of highly functionalized aromatic starting materials. This guide focuses on the application of this compound as a versatile and economically viable precursor for constructing key intermediates in the synthesis of these life-saving therapeutics.

Rationale for the Use of this compound: A Strategic Precursor

The selection of this compound as a starting material is predicated on the crucial roles its substituents play in the final drug's efficacy and pharmacokinetic properties.

The Contribution of the 5-Fluoro Substituent

The presence of a fluorine atom at the 5-position of the benzoic acid ring, which corresponds to the 2,4-difluorobenzyl moiety in the final drug, is critical for potent inhibition of HIV-1 integrase. This is due to several key factors:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the integrase active site. Modeling studies of Dolutegravir bound to the HIV-1 integrase-DNA complex suggest that the difluorobenzyl group resides in a pocket that accommodates these interactions, contributing to the drug's high potency.[5][6]

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the electronic properties of the molecule, influencing its acidity, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic profiles, including better oral bioavailability and a longer half-life.

  • Resistance Profile: The specific interactions of the fluorinated moiety can contribute to a higher barrier to resistance. Dolutegravir, for instance, maintains activity against HIV-1 strains that are resistant to first-generation INSTIs.[7][8][9]

The Significance of the 2-Methoxy Group

The methoxy group at the 2-position of the benzoic acid is a precursor to a key hydroxyl group in the pyridone core of the final inhibitor. This hydroxyl group, along with adjacent carbonyl oxygens, forms a critical metal-chelating triad that binds to the magnesium ions in the integrase active site. This chelation is a hallmark of INSTI activity, as it displaces the viral DNA from the enzyme's catalytic center. The synthesis of Cabotegravir often starts from methyl 4-methoxyacetoacetate, highlighting the importance of this methoxy group in the construction of the pyridone core.[2][10]

Synthetic Pathways and Protocols

The synthesis of key intermediates for HIV-1 integrase inhibitors from this compound can be efficiently achieved through a multi-step process. A robust and scalable approach involves the conversion of the benzoic acid to a β-ketoester, a versatile precursor for the construction of the pyridone ring system.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic strategy from this compound to a key pyridone intermediate.

G A This compound B 5-Fluoro-2-methoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Acyl Meldrum's Acid Intermediate B->C Meldrum's Acid, Pyridine D Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (β-Ketoester) C->D Methanol, Reflux E Pyridone Core Intermediate D->E Multi-step sequence

Caption: General synthetic workflow from the starting material to a key pyridone intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (β-Ketoester Intermediate)

This protocol details the conversion of this compound to its corresponding β-ketoester via an acyl Meldrum's acid intermediate. This method is highly efficient and avoids the use of strong bases often required for Claisen condensations.[2][7][11]

Step 1: Preparation of 5-Fluoro-2-methoxybenzoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of Meldrum's Acid

  • Materials:

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 5-Fluoro-2-methoxybenzoyl chloride (from Step 1)

  • Procedure:

    • In a separate flask, dissolve Meldrum's acid (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add anhydrous pyridine (2.2 eq) to the solution.

    • Add a solution of 5-Fluoro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the Meldrum's acid solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • The reaction mixture can be monitored by TLC for the disappearance of the acyl chloride.

Step 3: Methanolysis to the β-Ketoester

  • Materials:

    • Methanol (anhydrous)

    • The reaction mixture from Step 2

  • Procedure:

    • To the reaction mixture from the previous step, add anhydrous methanol.

    • Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the pure Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate.

Reaction Step Key Reagents Typical Conditions Expected Yield
Acid Chloride Formation SOCl₂ or (COCl)₂DCM, 0 °C to RT, 2-4 h>95% (crude)
Acylation of Meldrum's Acid Meldrum's acid, PyridineDCM, 0 °C to RT, 3-4 h-
Methanolysis MethanolReflux, 3-5 h80-90% (over 2 steps)

Protocol 2: Synthesis of a Key Pyridone Intermediate for Cabotegravir

The following protocol is adapted from published syntheses of Cabotegravir and illustrates the conversion of a β-ketoester to a central pyridone core.[3][4] While the starting material in the literature is often methyl 4-methoxyacetoacetate, the principle of the pyridone ring formation is directly applicable to the β-ketoester synthesized in Protocol 1.

G A Methyl 3-(5-fluoro-2-methoxyphenyl)- 3-oxopropanoate B Enamine Intermediate A->B DMF-DMA C Pyridone Core B->C Aminoacetaldehyde dimethyl acetal, followed by cyclization

Caption: Key steps in the formation of the pyridone core from the β-ketoester intermediate.

Step 1: Formation of the Enamine

  • Materials:

    • Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Procedure:

    • React Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (1.0 eq) with DMF-DMA (1.5 eq) at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Remove the excess DMF-DMA and volatile byproducts under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step.

Step 2: Pyridone Ring Formation

  • Materials:

    • Enamine intermediate from Step 1

    • Aminoacetaldehyde dimethyl acetal

    • An appropriate solvent (e.g., methanol, acetonitrile)

    • A cyclizing agent (e.g., a base like sodium methoxide)

  • Procedure:

    • Dissolve the crude enamine in a suitable solvent.

    • Add aminoacetaldehyde dimethyl acetal and stir at room temperature or with heating.

    • After the formation of the vinylogous amide, add a cyclizing agent and a suitable coupling partner (e.g., dimethyl oxalate) to construct the pyridone ring.

    • The reaction conditions for this step can vary and may require optimization based on the specific substrate.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of HIV-1 integrase inhibitors. Its judiciously positioned fluoro and methoxy groups are integral to the pharmacophore of potent second-generation INSTIs, contributing to enhanced binding affinity, favorable pharmacokinetic properties, and a high barrier to drug resistance. The synthetic protocols outlined in this guide, particularly the efficient conversion to a β-ketoester intermediate via the Meldrum's acid route, provide a robust and scalable pathway for the construction of the complex polycyclic pyridone core of these vital antiretroviral agents. These methods offer a solid foundation for researchers in the field to develop novel and improved HIV-1 integrase inhibitors.

References

Application Notes: 5-Fluoro-2-methoxybenzoic Acid as a Key Intermediate in the Synthesis of Novel Fungicidal Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide details the strategic application of 5-Fluoro-2-methoxybenzoic acid in the synthesis of novel pyrazole carboxamide derivatives, a prominent class of fungicides. While this document will use the synthesis of a complex pyrazole carboxamide as a model, the principles and protocols are broadly applicable for the development of new fungicidal active ingredients. We will explore the rationale behind the use of this fluorinated benzoic acid derivative, provide a detailed synthetic protocol, and discuss the potential mode of action of the resulting compounds, grounding the discussion in the established knowledge of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Role of Fluorinated Scaffolds in Modern Fungicides

The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their metabolic stability, binding affinity, and overall efficacy. This compound is a versatile building block that offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex bioactive molecules. Its application extends to the development of pyrazole carboxamide fungicides, a critical class of agrochemicals that target the fungal respiratory chain.

Pyrazole carboxamide fungicides, such as Fluxapyroxad, are known for their broad-spectrum activity and effectiveness against a wide variety of plant pathogens[1][2]. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration in fungi and leading to cell death[3]. The synthesis of novel pyrazole carboxamides is an active area of research aimed at overcoming fungicide resistance and expanding the spectrum of controlled pathogens[4][5].

Synthesis of a Model Pyrazole Carboxamide Fungicide Candidate

This section details the synthesis of a novel pyrazole carboxamide derivative using this compound as a key precursor. The synthesis involves the formation of an amide bond between the activated benzoic acid and a suitable amine-containing pyrazole heterocycle.

Overall Synthetic Workflow

The following diagram illustrates the key transformation of this compound into a functionalized amide, a critical step in the synthesis of pyrazole carboxamide fungicides.

G A This compound B Activation (e.g., Thionyl Chloride) A->B Step 1 C 5-Fluoro-2-methoxybenzoyl chloride B->C E Amide Coupling C->E Step 2 D Amine-functionalized Pyrazole Heterocycle D->E F Target Pyrazole Carboxamide Fungicide Candidate E->F G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ETC Electron Transport Chain (Complexes III & IV) ComplexII->ETC Electrons ATP ATP Synthesis ETC->ATP Fungicide Pyrazole Carboxamide (from this compound) Fungicide->ComplexII Inhibition

References

Application Notes and Protocols for Peptide Synthesis Involving 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 5-Fluoro-2-methoxybenzoic Acid in Peptide Modification

In the landscape of modern drug discovery and peptide science, the strategic modification of peptide termini and side chains is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. This compound has emerged as a valuable building block in this context, most notably as a key starting material in the synthesis of Pirtobrutinib, a highly selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][] The incorporation of the 5-fluoro-2-methoxybenzoyl moiety can impart desirable characteristics to a peptide, such as altered lipophilicity, enhanced metabolic stability, and specific steric and electronic interactions with biological targets. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence pKa, conformation, and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds.[3]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide structures, primarily focusing on its use as an N-terminal capping agent in solid-phase peptide synthesis (SPPS). The protocols are designed to be robust and adaptable, drawing upon established principles of peptide chemistry and specific examples from medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueReference
CAS Number 394-04-7[4]
Molecular Formula C₈H₇FO₃[4]
Molecular Weight 170.14 g/mol [4]
Melting Point 87-91 °C (lit.)[4]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like DMF, DCMGeneral Knowledge

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences the reactivity of the carboxylic acid. The methoxy group at the ortho position can also introduce steric considerations during the coupling reaction.[6]

Core Experimental Workflow: N-Terminal Acylation on Solid Support

The general workflow for the N-terminal capping of a resin-bound peptide with this compound follows the standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle. The key step is the final coupling of the benzoic acid derivative after the final Fmoc deprotection.

SPPS N-Terminal Capping Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Coupling to Peptide-Resin Washing1->Coupling Activation Activation of This compound Activation->Coupling Washing2 Final Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final_Product Purified Acylated Peptide Cleavage->Final_Product

Caption: General workflow for N-terminal capping in Fmoc-SPPS.

Protocol 1: Standard N-Terminal Capping using HBTU/HATU Activation

This protocol is recommended for most standard peptide sequences and utilizes common and efficient uronium/aminium-based coupling reagents.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Step-by-Step Methodology
  • Resin Preparation:

    • Following the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate reaction vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, use the following equivalents relative to the resin loading:

      • This compound: 3 equivalents

      • HBTU or HATU: 2.9 equivalents

      • DIPEA: 6 equivalents

    • Dissolve the this compound and HBTU/HATU in a minimal amount of DMF.

    • Add the DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered N-terminal amino acids or peptides with known aggregation issues, the reaction time can be extended to overnight.

    • Rationale: Uronium/aminium reagents like HBTU and HATU are highly efficient and minimize racemization.[7] Pre-activation ensures the formation of the reactive ester before addition to the resin, which can prevent side reactions like guanidinylation of the N-terminal amine.[7]

  • Monitoring the Coupling:

    • Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines like proline) on a small sample of resin beads to monitor the reaction completion. A negative test (colorless or yellow beads for Kaiser test) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min) to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Product Isolation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Alternative N-Terminal Capping using DIC/OxymaPure

This protocol provides a cost-effective and highly efficient alternative, particularly useful for avoiding the potential side reactions associated with uronium/aminium reagents.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard cleavage and workup reagents as in Protocol 1

Step-by-Step Methodology
  • Resin Preparation:

    • As described in Protocol 1.

  • Coupling Solution Preparation:

    • For a 0.1 mmol scale synthesis, prepare the following solution:

      • This compound: 3 equivalents

      • OxymaPure: 3 equivalents

    • Dissolve both reagents in DMF.

  • Coupling Reaction:

    • Add the solution of this compound and OxymaPure to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Rationale: The DIC/OxymaPure system is a powerful carbodiimide-based method. OxymaPure acts as an additive that forms a reactive ester with the activated carboxylic acid, enhancing coupling efficiency and significantly suppressing racemization.[8] It is a non-explosive and effective alternative to HOBt and HOAt.[3]

  • Monitoring, Washing, Cleavage, and Purification:

    • Follow steps 4-7 as outlined in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (double coupling) can be performed by repeating the activation and coupling steps with fresh reagents.

  • Steric Hindrance: The ortho-methoxy group on the benzoic acid may cause steric hindrance. For particularly difficult couplings (e.g., to a bulky N-terminal residue), extending the reaction time, increasing the temperature to 40-50 °C (as seen in some solution-phase syntheses of Pirtobrutinib precursors[]), or using a more potent coupling reagent like COMU may be beneficial.

  • Solubility: Ensure that the this compound and activating agents are fully dissolved before adding them to the resin to prevent poor reaction kinetics.

  • Reagent Quality: Use high-quality, anhydrous DMF to avoid premature hydrolysis of activated species.

Visualization of the Activation and Coupling Process

The activation of the carboxylic acid is a critical first step for efficient amide bond formation.

Carboxylic_Acid_Activation cluster_activation Activation Phase cluster_coupling Coupling Phase Acid This compound R-COOH ActiveEster Activated Ester R-CO-X Acid->ActiveEster Pre-activation in DMF Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Reagent->ActiveEster Pre-activation in DMF Base Base (e.g., DIPEA) Base->ActiveEster Pre-activation in DMF CappedPeptide Capped Peptide-Resin R-CO-NH-Peptide-Resin ActiveEster->CappedPeptide Nucleophilic Attack PeptideResin Peptide-Resin H₂N-Peptide-Resin PeptideResin->CappedPeptide Byproduct Byproduct (e.g., HOBt, DCU)

Caption: Activation of this compound and coupling.

Conclusion

The incorporation of this compound as an N-terminal capping agent is a straightforward modification to standard solid-phase peptide synthesis protocols. By employing efficient coupling reagents such as HBTU/HATU or DIC/OxymaPure, researchers can reliably synthesize peptides functionalized with this important pharmacophore. The provided protocols offer a robust starting point for scientists in drug development and chemical biology, enabling the exploration of novel peptide-based therapeutics with potentially enhanced properties.

References

Topic: Scale-up Synthesis Considerations for 5-Fluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzoic acid and its derivatives are pivotal intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including advanced Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2][3] Transitioning their synthesis from laboratory benchtop to pilot plant or commercial scale introduces significant challenges related to reaction kinetics, thermal management, process safety, and product purity. This guide provides a detailed examination of the critical considerations and field-proven protocols for the robust and safe scale-up of the synthesis of this compound, with a primary focus on the widely-used Grignard carboxylation route. We will explore the causality behind key process decisions, from starting material selection to final product purification, to equip researchers and process chemists with the knowledge to navigate the complexities of large-scale production.

Introduction: Strategic Importance and Synthetic Landscape

The strategic incorporation of fluorine atoms into drug candidates often enhances metabolic stability, binding affinity, and bioavailability.[4] The this compound scaffold is a prime example, serving as a key starting material for a new generation of pharmaceuticals.[3][5] While several synthetic routes exist, including nucleophilic aromatic substitution (SNAr) on difluoro-precursors or oxidation of corresponding toluenes, the carboxylation of a Grignard reagent remains a prevalent and versatile method.[6][7][8] This pathway, however, is laden with scale-up challenges that demand a thorough understanding of the underlying chemistry and process engineering principles.

Core Directive: Key Scale-Up Considerations

Successful scale-up is not merely about using larger flasks; it is a systematic process of risk mitigation and process optimization. The following sections detail the critical factors that must be addressed.

Synthesis Route Selection: From Bench to Reactor

While multiple routes may be viable at the gram scale, industrial synthesis prioritizes safety, cost, atom economy, and robustness.

  • Grignard Carboxylation Route: This is often the preferred route due to the high reactivity and directness. It involves the formation of an organomagnesium halide from a precursor like 4-bromo-2-fluoroanisole, followed by quenching with carbon dioxide.[6][9][10] Its primary scale-up challenges are safety-related, particularly the initiation and exothermicity of the Grignard reagent formation.[11][12]

  • Nucleophilic Aromatic Substitution (SNAr): This route may involve reacting a precursor like 2,5-difluorobenzoic acid with sodium methoxide.[13][14] The key consideration here is managing the reaction selectivity and handling potentially large quantities of strong bases and solvents. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups and the high electronegativity of fluorine.[8]

For the remainder of this guide, we will focus on the Grignard route due to its widespread use and the critical nature of its scale-up parameters.

The Grignard Reaction: A Deep Dive into Process Safety and Control

The formation of the Grignard reagent is the most critical and hazardous step in the synthesis. Its successful and safe execution at scale hinges on meticulous control.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, including atmospheric moisture or residual water in the solvent or on glassware.[9][15] This quenches the reagent, reduces yield, and can cause uncontrolled side reactions. On a large scale, this necessitates drying reactors under vacuum with a nitrogen purge and using anhydrous solvents.

  • Initiation: The reaction of magnesium metal with the organic halide often has a significant and unpredictable induction period, after which a highly exothermic reaction begins.[16] This poses a major risk of a runaway reaction.[11][16] At scale, initiation must be controlled and confirmed with a small portion of the halide before the main addition begins. The use of activators like iodine or pre-formed Grignard reagent can help achieve smooth and predictable initiation.[15]

  • Thermal Management: Grignard reagent formation is intensely exothermic. The rate of heat generation can easily exceed the heat removal capacity of a large reactor if not properly managed, leading to solvent boiling and a dangerous pressure increase.[11] The choice of solvent is critical; higher-boiling ethers like tetrahydrofuran (THF) are preferred over diethyl ether for their wider operating temperature range and better thermal control.[11][17] The organic halide must be added slowly and controllably, with constant monitoring of the internal temperature via a thermocouple. The reactor must be equipped with an efficient cooling jacket and an emergency cooling plan.[11]

  • Carboxylation Step: The reaction of the Grignard reagent with carbon dioxide is also exothermic. At a large scale, the addition of solid CO₂ (dry ice) can be difficult to control. A more controlled method is the subsurface addition of gaseous CO₂ at a monitored rate, which allows for better heat management and prevents localized "hot spots."

Downstream Processing: Isolation and Purification

The work-up and purification stages are crucial for achieving the required purity profile for a pharmaceutical intermediate.

  • Quenching: The reaction is typically quenched by the slow addition of an aqueous acid. This must be done carefully at a controlled temperature to manage the exotherm from neutralizing excess Grignard reagent and the magnesium salts.

  • Crystallization: Recrystallization is the primary method for purifying the crude benzoic acid product.[18][19] The choice of solvent system is paramount. An ideal solvent will dissolve the benzoic acid well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[19][20] On a large scale, the cooling rate must be carefully controlled to ensure the formation of easily filterable crystals and to avoid trapping impurities.

Data & Safety Summary

Table 1: Key Process Parameters & Expected Outcomes
ParameterLaboratory Scale (100 mL)Pilot Scale (20 L)Rationale & Control Measures
Solvent Anhydrous Diethyl Ether / THFAnhydrous THFHigher boiling point of THF allows for better thermal control and safety margin.[11]
Halide Addition Time 15-30 minutes2-4 hoursSlow, controlled addition is critical to manage the exotherm and prevent runaway reactions.[17]
Reaction Temperature 25-35 °C (reflux)40-50 °CMaintain a consistent temperature below the solvent's boiling point for stable reaction kinetics.
CO₂ Source Dry Ice (solid)CO₂ gas (subsurface)Gaseous addition provides superior control over the reaction rate and exotherm at scale.
Expected Yield 75-85%70-80%Yields may be slightly lower at scale due to transfer losses and sampling.
Purity (Post-Recrystallization) >98%>99.5%Stringent purity required for pharmaceutical intermediates, achieved via controlled crystallization.
Table 2: Hazard Analysis and Mitigation Strategies
HazardCauseConsequenceMitigation Strategy
Runaway Reaction / Fire Uncontrolled exotherm during Grignard formation; loss of cooling.[11]Rapid temperature and pressure increase, solvent ejection, fire, explosion.[16][17]Jacketed reactor with efficient cooling, slow substrate addition, real-time temperature monitoring, emergency quench/cooling plan.[11]
Reagent Quenching Presence of moisture or oxygen.[9][15]Low yield, formation of impurities (e.g., benzene from protonation).Use oven-dried glassware/reactor, anhydrous solvents, maintain a positive pressure of an inert gas (N₂ or Ar).
Handling of Reagents Grignard reagents and magnesium are flammable; some reagents can be pyrophoric.[11][17]Fire, skin/eye burns.Work in a well-ventilated area (fume hood), use appropriate PPE (Nomex lab coat, safety goggles, nitrile gloves), have appropriate fire extinguishers ready (Class D for metal fires).[17]

Visualized Workflow & Reaction Pathway

Diagram 1: Grignard Carboxylation Pathway

G A 4-Bromo-2-fluoroanisole B Grignard Reagent (Aryl-MgBr) A->B  + Mg  THF (Solvent) C Magnesium Carboxylate Salt B->C  1. + CO₂ (gas)   D This compound C->D  2. H₃O⁺ (Workup)

Caption: Synthetic pathway for this compound via Grignard carboxylation.

Diagram 2: Scale-Up Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_qc Quality Control A Reactor Setup & Purge B Charge Mg & Solvent A->B C Initiate Grignard Formation B->C D Controlled Halide Addition C->D E CO₂ Gas Addition D->E F Acidic Quench E->F G Phase Separation F->G H Crude Isolation G->H I Recrystallization H->I J Final Product Analysis (HPLC, NMR, MS) I->J

Caption: Step-wise workflow for the scaled-up synthesis and purification process.

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled, pilot-plant environment. A thorough risk assessment must be conducted prior to execution.

Protocol 1: Pilot-Scale (20 L) Synthesis of this compound
  • Reactor Preparation:

    • Ensure the 20 L jacketed glass reactor is clean and dry. Assemble with an overhead stirrer, thermocouple, condenser (with inert gas inlet), and subsurface addition line.

    • Inert the system by evacuating and backfilling with dry nitrogen three times. Maintain a positive nitrogen pressure throughout the reaction.

  • Grignard Reagent Formation:

    • Charge magnesium turnings (1.2 eq) into the reactor.

    • Add a portion (~10%) of the total anhydrous THF.

    • To initiate, add a small crystal of iodine and a few milliliters of 4-bromo-2-fluoroanisole (1.0 eq). Gentle warming of the jacket may be required.

    • Confirmation of Initiation: Observe for a color change (disappearance of iodine color) and a slight exotherm (2-5 °C rise in internal temperature). Do not proceed until initiation is confirmed.

    • Once initiated, dilute the remaining 4-bromo-2-fluoroanisole with the remaining anhydrous THF in an addition vessel.

    • Begin slow, controlled addition of the halide solution into the reactor over 2-4 hours, maintaining the internal temperature between 40-50 °C using the cooling jacket. A vigorous reflux should be avoided.

    • After the addition is complete, stir the mixture at 45 °C for an additional 1-2 hours to ensure complete conversion.

  • Carboxylation:

    • Cool the reactor contents to 10-15 °C.

    • Begin bubbling dry CO₂ gas through the subsurface addition line at a rate that maintains the internal temperature below 25 °C. This step is exothermic.

    • Continue CO₂ addition until the exotherm ceases and the reaction mixture thickens considerably (formation of the magnesium salt).

  • Work-up and Crude Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add aqueous hydrochloric acid (2M) via the addition funnel, ensuring the internal temperature does not exceed 20 °C.

    • Once the quench is complete and all solids have dissolved, stop the stirrer and allow the layers to separate.

    • Transfer the aqueous layer to waste. Transfer the organic (THF) layer to a separate vessel.

    • Extract the aqueous layer with a suitable solvent (e.g., methyl tert-butyl ether, MTBE) to recover any dissolved product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to yield the crude this compound as a solid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to a clean, appropriately sized reactor.

  • Add a suitable solvent system (e.g., a mixture of toluene and heptane). The optimal ratio should be determined at the lab scale to maximize recovery and purity.

  • Heat the mixture with stirring until all the solid dissolves completely.

  • Slowly cool the solution at a controlled rate (e.g., 10-15 °C per hour) to promote the formation of large, pure crystals.

  • Once the mixture reaches room temperature, cool further to 0-5 °C and hold for at least 2 hours to maximize precipitation.

  • Filter the resulting slurry using a Nutsche filter or a centrifuge.

  • Wash the filter cake with a small amount of cold, fresh solvent.

  • Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

  • Perform final quality control analysis (HPLC, NMR, melting point) to confirm identity and purity.[21][22]

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet manageable process when approached with a deep understanding of the underlying chemical principles and a rigorous focus on safety. The Grignard carboxylation route, while powerful, demands meticulous control over reaction initiation, thermal output, and anhydrous conditions. By implementing the strategies outlined in this guide—including controlled reagent addition, appropriate solvent selection, and robust downstream processing—researchers and drug development professionals can successfully transition this vital pharmaceutical intermediate from the laboratory to large-scale production, ensuring both the safety of the process and the quality of the final product.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity.[3] These structural motifs are prevalent in a vast number of approved drugs and clinical candidates. Within this context, the incorporation of fluorine into drug candidates has become a key strategy for optimizing molecular properties.[4][5] Fluorine's unique electronic properties can enhance metabolic stability, modulate pKa, and improve binding affinity, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide focuses on the Suzuki coupling reactions of derivatives of 5-fluoro-2-methoxybenzoic acid. This particular scaffold is of significant interest as it combines several key features: a fluorine atom for property modulation, a methoxy group which can influence electronic properties and provide a potential hydrogen bond acceptor, and a carboxylic acid that serves as a versatile synthetic handle or a key pharmacophoric element.[8] Understanding the nuances of coupling reactions with this class of molecules is therefore of great value to researchers in drug development. This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and key considerations for successful Suzuki couplings with these valuable building blocks.

Mechanistic Insights: The "Why" Behind the Reaction Components

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[9] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key stages of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl halide, forming a Pd(II) complex.[1][10] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1][9] For derivatives of this compound, the presence of the electron-donating methoxy group can make the aryl halide less reactive towards oxidative addition, sometimes necessitating more electron-rich and bulky phosphine ligands on the palladium catalyst to facilitate this step.[9][11]

  • Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center.[1] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[12][13] The choice of base is therefore critical and can influence the rate and outcome of the reaction.[14] The organoboron species can be a boronic acid or a boronate ester, with esters often offering greater stability and ease of handling, though sometimes exhibiting different reaction kinetics.[15][16]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) Biaryl Biaryl Product (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Derivatives of this compound as Coupling Partners

When using derivatives of this compound in Suzuki couplings, the carboxylic acid group requires special consideration. Direct coupling of the corresponding aryl halide with the carboxylic acid present can be challenging and may lead to side reactions. Therefore, two primary strategies are employed:

  • Protection/Modification of the Carboxylic Acid: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This protects the acidic proton and improves solubility in common organic solvents. After the coupling, the ester can be hydrolyzed back to the carboxylic acid if desired.

  • Decarboxylative Coupling: In some cases, the carboxylic acid itself can be used as a handle for the coupling reaction, proceeding through a decarboxylative pathway.[17][18] This approach avoids the need for a pre-installed halide and can be an elegant synthetic strategy, though it may require specific catalytic systems and conditions.[19][20]

The electronic nature of the 5-fluoro-2-methoxyaryl ring, being relatively electron-rich due to the methoxy group, can present challenges. Electron-rich aryl halides can be slower to undergo oxidative addition.[9] To overcome this, the use of highly active palladium catalysts with bulky, electron-donating phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands is often beneficial.[21][22]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of a Halogenated 5-Fluoro-2-methoxybenzoate Ester

This protocol describes a typical Suzuki coupling of a methyl or ethyl ester of a halogenated (Br or I) this compound with an arylboronic acid.

Protocol_1_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Halogenated 5-fluoro-2-methoxybenzoate ester (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%))

  • Phosphine ligand (if using a ligand-free Pd source, e.g., SPhos, XPhos, RuPhos (2-6 mol%))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv))

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halogenated 5-fluoro-2-methoxybenzoate ester, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[23]

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which can significantly reduce reaction times.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Typical Reaction Conditions

The optimal conditions for a Suzuki coupling can vary significantly depending on the specific substrates. The following table provides a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 4-Bromo-5-fluoro-2-methoxybenzoate4-Iodo-5-fluoro-2-methoxybenzoate4-Chloro-5-fluoro-2-methoxybenzoate
Boronic Acid Phenylboronic acid4-Methylphenylboronic acid3-Pyridylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (3 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)Toluene1,2-Dimethoxyethane
Temperature 100 °C90 °C110 °C
Time 12 h8 h18 h

Troubleshooting and Key Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst/ligand loading, trying a different ligand (especially a more electron-rich and bulky one), or using a stronger base like K₃PO₄ or Cs₂CO₃.[24][25] Ensure that your solvents are rigorously degassed to prevent catalyst deactivation.

  • Dehalogenation: The formation of a dehalogenated starting material is a common side reaction.[10] This can sometimes be suppressed by using milder bases or lower reaction temperatures.

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially under harsh conditions.[16] Using the corresponding boronate ester (e.g., pinacol ester) can improve stability.

  • Steric Hindrance: If either coupling partner has significant steric bulk near the reaction center (ortho-substituents), the reaction may be sluggish.[26] In such cases, highly active catalyst systems with bulky ligands are often required.[27]

Conclusion

The Suzuki-Miyaura coupling of derivatives of this compound is a powerful tool for the synthesis of complex, fluorinated biaryl structures that are of high interest in drug discovery. A rational approach to reaction design, based on a solid understanding of the reaction mechanism and the electronic properties of the substrates, is key to success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of valuable compounds. The protocols and considerations outlined in this guide provide a solid foundation for the application of this important reaction in the pursuit of new therapeutic agents.

References

Application Notes & Protocols: Heck Reaction for 5-Fluoro-2-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become indispensable in the synthesis of complex organic molecules, from natural products to advanced materials.[3][4][5] For researchers, scientists, and drug development professionals, the ability to selectively construct substituted alkenes is of paramount importance. These structural motifs are prevalent in a vast array of pharmacologically active compounds.

This guide focuses on the application of the Heck reaction to a specific and highly relevant class of substrates: 5-fluoro-2-methoxybenzoic acid and its analogs. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring presents a unique electronic environment that can influence reactivity. Furthermore, the carboxylic acid moiety introduces an additional functional group that must be tolerated or strategically employed during the reaction. Understanding how to navigate these structural features is key to successfully synthesizing novel compounds with potential therapeutic applications.

The Catalytic Cycle: A Mechanistic Overview of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[1] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an analog of 5-fluoro-2-methoxybromobenzoic acid), forming a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. This is the crucial C-C bond-forming step.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form a substituted alkene and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus completing the catalytic cycle.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Alkene Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Hydrido_Complex [H-Pd(II)-X(L2)(Alkene)] Beta_Hydride_Elimination->Hydrido_Complex Substituted Alkene Reductive_Elimination Reductive Elimination Hydrido_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+ + X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing a Heck reaction with a this compound analog. It is important to note that optimization of reaction conditions is often necessary for new substrates.

Protocol 1: Heck Reaction of Methyl 2-bromo-5-fluoro-2-methoxybenzoate with Styrene

This protocol is designed for the coupling of the methyl ester of this compound with styrene to synthesize a stilbene derivative. The esterification of the carboxylic acid can prevent potential side reactions and improve solubility.

Reagents and Materials:

  • Methyl 2-bromo-5-fluoro-2-methoxybenzoate (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard workup and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-bromo-5-fluoro-2-methoxybenzoate, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by styrene.

  • Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of this compound

This compound (MW: 170.14 g/mol , MP: 87-91 °C) is a substituted aromatic carboxylic acid.[1] Its reactivity is governed by three key features:

  • The Carboxylic Acid Group (-COOH): This is the primary site for reactions like amide bond formation and esterification. However, its hydroxyl (-OH) is a poor leaving group, necessitating "activation" for efficient nucleophilic acyl substitution.[2]

  • The Ortho-Methoxy Group (-OCH₃): Located at the 2-position, this electron-donating group can influence the electronic properties of the benzene ring. More importantly, it presents significant steric hindrance around the carboxylic acid's carbonyl carbon. This steric bulk can impede the approach of reagents and nucleophiles, often leading to lower reaction rates and yields compared to less substituted benzoic acids.[3][4]

  • The Para-Fluoro Group (-F): The fluorine atom is strongly electron-withdrawing via the inductive effect, which can slightly increase the acidity of the carboxylic acid proton.

The primary challenge in achieving high yields with this substrate is overcoming the steric hindrance imposed by the ortho-methoxy group.[4] The following sections provide targeted troubleshooting advice for the most common transformations.

Troubleshooting Guide & FAQs

Section 1: Amide Coupling Reactions

Amide bond formation is a critical transformation, yet direct condensation between a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt.[2] Activation of the carboxylic acid is essential.

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with this compound is slow and gives a low yield. What's going wrong and how can I improve it?

A1: This is a classic issue stemming from the steric hindrance of the ortho-methoxy group. Standard coupling reagents may not be efficient enough to activate the sterically congested carbonyl center or the resulting activated intermediate may be too hindered for the amine to attack effectively.

Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: For sterically hindered acids, more potent activating agents are required. Uronium/phosphonium-based reagents are often superior as they form highly reactive intermediates.[5][6]

  • Optimize Your Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. This prevents the base from competing with your desired amine nucleophile. Standard bases like triethylamine (TEA) can sometimes be less effective in these challenging couplings.[7]

  • Consider a Two-Step Approach: Convert the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride or oxalyl chloride) in a separate step. This highly electrophilic intermediate can then react more readily with the amine, even if the amine is a weak nucleophile.[8]

  • Check Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally effective. While many couplings are started at 0 °C to control exotherms and minimize side reactions, a sluggish reaction with a hindered substrate may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[9]

Data Presentation: Comparison of Amide Coupling Reagents
Coupling ReagentAcronymKey AdvantagesConsiderations for This Substrate
H exafluorophosphate A zabenzotriazole T etramethyl U roniumHATUHigh reactivity, fast kinetics, low rates of epimerization.[7]Highly Recommended. Excellent for sterically hindered acids and weak amine nucleophiles.
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphateCOMUOxyma-based reagent with a superior safety profile to benzotriazole-based reagents (e.g., HBTU/HATU). High efficiency.[5]Highly Recommended. An excellent, safer alternative to HATU for hindered couplings.
E thyl-3-(3-dimethylaminopropyl)c arbodiimideEDCWater-soluble byproducts are easily removed with an aqueous workup. Cost-effective.[9]Use with caution. May be inefficient. Success often requires an additive (like HOBt or Oxyma) and may need longer reaction times or elevated temperatures.
Thionyl Chloride / Oxalyl ChlorideSOCl₂, (COCl)₂Forms a highly reactive acyl chloride intermediate. Very effective for driving reactions to completion.Effective Two-Step Method. Requires anhydrous conditions and handling of corrosive reagents. The amine addition step must be performed carefully.
Experimental Workflow: Troubleshooting Low Amide Coupling Yield

Below is a decision-making workflow for troubleshooting these reactions.

G cluster_0 start Start: Low Yield in Amide Coupling check_reagent Is your coupling reagent HATU, COMU, or similar 'uronium-type'? start->check_reagent check_base Are you using a hindered non-nucleophilic base (e.g., DIPEA)? check_reagent->check_base Yes upgrade_reagent Action: Switch to HATU or COMU. These are more effective for hindered substrates. check_reagent->upgrade_reagent No check_conditions Have you tried increasing temperature (e.g., to RT or 40°C) and reaction time? check_base->check_conditions Yes upgrade_base Action: Switch to DIPEA. This minimizes side reactions and deprotonates the ammonium salt effectively. check_base->upgrade_base No modify_conditions Action: Allow reaction to warm to RT and stir for 12-24h, monitoring by TLC/LC-MS. check_conditions->modify_conditions No acyl_chloride Advanced Strategy: Convert acid to acyl chloride using (COCl)₂ or SOCl₂, then add amine. check_conditions->acyl_chloride Yes upgrade_reagent->check_base upgrade_base->check_conditions modify_conditions->acyl_chloride

Caption: Troubleshooting workflow for amide coupling.
Section 2: Esterification Reactions

Q2: I am trying to make the methyl ester of this compound using standard Fischer esterification (Methanol with H₂SO₄ catalyst), but the reaction is incomplete even after prolonged heating. How can I achieve full conversion?

A2: Similar to amide coupling, the steric hindrance from the ortho-methoxy group slows down the rate of Fischer esterification.[3] While this method can work, it often requires forcing conditions. More reliable and often milder methods are available.

Recommended Strategies:

  • High-Yield Two-Step Esterification (via Acyl Chloride): This is often the most robust method for hindered acids.

    • Step A: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or toluene, often with a catalytic amount of DMF. This cleanly converts the acid to the highly reactive acyl chloride.

    • Step B: Carefully add the alcohol (e.g., methanol) to the acyl chloride solution, typically in the presence of a base like pyridine or TEA to scavenge the HCl byproduct. This reaction is usually fast and high-yielding.

  • Carbodiimide-Mediated Esterification: Use a coupling agent like EDC in the presence of an acylation catalyst such as 4-Dimethylaminopyridine (DMAP). This method is milder than the acyl chloride route and avoids handling highly corrosive reagents. The reaction is typically performed in an aprotic solvent like DCM.[10]

  • Optimization of Fischer Esterification: If you must use the direct method, ensure your methanol is anhydrous and use a significant amount of acid catalyst (e.g., 0.1-0.2 equivalents of conc. H₂SO₄).[10] Using a Dean-Stark apparatus to remove the water byproduct can also help drive the equilibrium toward the product.

Data Presentation: Comparison of Esterification Methods
MethodReagentsTemperatureProsCons
Fischer EsterificationAlcohol (solvent), H₂SO₄ (cat.)RefluxSimple, inexpensive reagents.Slow for hindered acids, equilibrium-limited, harsh conditions.[10]
Acyl Chloride FormationSOCl₂ or (COCl)₂, then Alcohol + Base0 °C to RTHigh-yielding, fast, drives reaction to completion.Two steps, requires handling of corrosive reagents, requires anhydrous conditions.
Carbodiimide CouplingEDC, DMAP (cat.), Alcohol0 °C to RTMild conditions, good for sensitive substrates.Reagents are more expensive, requires chromatographic purification to remove byproducts.
Section 3: General FAQs

Q3: What is the best way to purify the products derived from this compound?

A3: The purification strategy depends on the properties of your final product.

  • Column Chromatography: This is the most versatile method. For moderately polar amide and ester products, a silica gel column with a gradient of ethyl acetate in hexanes is typically effective.[11]

  • Recrystallization: If your product is a stable solid with good purity (>90%) after workup, recrystallization can be an excellent and scalable purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Aqueous Workup: For amide and ester products, a standard aqueous workup is crucial to remove unreacted starting materials and reagent byproducts. This typically involves washing the organic layer sequentially with a weak acid (e.g., 1M HCl or 10% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.[7][9]

Q4: Are there any specific safety considerations for this compound and its reactions?

A4: Yes. According to its Safety Data Sheet, this compound is a skin, eye, and respiratory irritant.[12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When running reactions, be aware of the hazards of all other reagents used, particularly corrosive ones like thionyl chloride or strong acids and bases.[13]

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Synthesis using HATU

This protocol is adapted for the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution. A color change to yellow is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Protocol 2: Robust Esterification via Acyl Chloride Intermediate

This protocol describes the synthesis of a methyl ester, but can be adapted for other alcohols.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

  • Anhydrous Methanol (≥ 5 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous DCM

  • Catalytic DMF (1-2 drops)

Procedure:

  • Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM. Add 1-2 drops of anhydrous DMF.

  • Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 equiv).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. You will observe gas evolution (use a bubbler). The reaction is complete when bubbling ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. You are left with the crude acyl chloride.

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of anhydrous methanol (≥ 5 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Slowly add the methanol/pyridine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup & Purification: Perform the same aqueous workup as described in Protocol 1. Purify the crude ester by flash column chromatography.

Visualization: Key Intermediates in HATU-Mediated Coupling

This diagram illustrates the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

G cluster_0 Activation & Coupling Pathway Acid 5-Fluoro-2-methoxy- benzoic Acid (R-COOH) ActiveEster Highly Reactive O-Acylisourea Intermediate Acid->ActiveEster + HATU - H₂O HATU HATU Product Final Amide Product (R-CONH-R') ActiveEster->Product + Amine Amine Amine (R'-NH₂) Amine->Product

Caption: Activation pathway using HATU coupling reagent.

References

Common side products in 5-Fluoro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower your synthetic strategies.

FAQ 1: Amide Coupling Reactions

Amide bond formation is one of the most frequent applications for this compound. While seemingly straightforward, several side reactions can complicate product purification and reduce yields.

Question: I'm performing an amide coupling reaction with this compound and my amine of interest using a carbodiimide (e.g., DCC, EDC). My LC-MS analysis shows my desired product, but also a significant side product with a mass corresponding to my starting acid plus the coupling reagent. What is happening?

Answer: This is a classic issue in carbodiimide-mediated couplings. The side product you are observing is likely an N-acylurea .

  • Causality & Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your target amine. However, if the amine is sterically hindered, poorly nucleophilic, or present in low local concentration, the O-acylisourea can undergo an irreversible intramolecular rearrangement (an O→N acyl shift) to form a stable N-acylurea.[1] This N-acylurea is unreactive towards your amine, effectively consuming your starting material and complicating purification.

  • Troubleshooting & Mitigation:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to trap the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[2]

    • Order of Addition: To maximize the formation of the active ester and minimize side reactions, pre-activate the carboxylic acid. This involves mixing the this compound, the coupling reagent (EDC), and the additive (HOBt) in a suitable solvent (like DMF or DCM) for 15-30 minutes before adding the amine.[3] This ensures the highly reactive O-acylisourea is rapidly converted to the more stable active ester before the primary amine is introduced.

    • Temperature Control: Carbodiimide-mediated side reactions are often accelerated at higher temperatures.[1] Running the coupling at 0 °C can significantly suppress the rate of N-acylurea formation.

G cluster_mitigation Mitigation Strategies start Amide Coupling Reaction Start check_purity Observe significant side product (e.g., N-acylurea) start->check_purity add_additive Incorporate Additive (e.g., HOBt, Oxyma) check_purity->add_additive Is an additive being used? [No] preactivate Pre-activate Acid (Mix Acid + Reagent + Additive first) check_purity->preactivate Is pre-activation performed? [No] control_temp Control Temperature (Run at 0 °C) check_purity->control_temp Is temperature controlled? [No] add_additive->preactivate success Clean Product Formation add_additive->success preactivate->control_temp preactivate->success control_temp->success

Caption: Troubleshooting workflow for carbodiimide-mediated amide coupling.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated aromatic ring, activated by the carboxylic acid group, makes it susceptible to nucleophilic attack. This can be both a desired reaction pathway and a source of unwanted side products.

Question: I am attempting a reaction with a strong nucleophile (e.g., an amine at high temperature, or an organometallic reagent) and I'm losing either the fluorine or the methoxy group from my this compound. Why is this happening and which group is more likely to be displaced?

Answer: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the expulsion of a leaving group.[4]

  • Causality & Mechanism:

    • Displacement of Fluorine: Fluorine is a surprisingly good leaving group in SNAr reactions. Although the C-F bond is very strong, the rate-determining step of SNAr is the initial nucleophilic attack on the ring.[5] The extreme electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic and activates the ring towards this attack. The subsequent loss of the fluoride ion restores aromaticity. This is often faster than the cleavage of C-Cl or C-Br bonds in similar systems.[5]

    • Displacement of Methoxy Group: The methoxy group, especially when positioned ortho to the activating carboxylic acid, can also be displaced by very strong nucleophiles like organolithium or Grignard reagents.[6] The reaction is believed to proceed via pre-coordination of the organometallic reagent with the carboxylate, followed by an addition/elimination sequence.[6]

  • Predicting the Outcome:

    • With common nucleophiles like amines, thiols, or alkoxides, the fluorine atom is the more probable leaving group due to its strong activating effect on the ring for the SNAr mechanism.[7]

    • With highly reactive carbanionic nucleophiles (e.g., n-BuLi, PhMgBr), displacement of the ortho-methoxy group can compete with or even dominate fluorine displacement.[6]

G cluster_products Potential Side Products start This compound + Strong Nucleophile (Nu⁻) product_F 5-Nu-2-methoxybenzoic Acid (Fluorine Displacement) start->product_F Common Nu⁻ (e.g., R₂NH, RS⁻) product_OMe 2-Nu-5-fluorobenzoic Acid (Methoxy Displacement) start->product_OMe Strong Organometallic Nu⁻ (e.g., R-Li, R-MgBr)

Caption: Competing SNAr pathways for this compound.

  • Troubleshooting & Mitigation:

    • Temperature Control: SNAr reactions are highly temperature-dependent. If substitution is undesired, run your primary reaction at the lowest possible temperature.

    • Choice of Base/Nucleophile: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., NaOMe, Et₃N at high temperatures).

    • Protecting Groups: In extreme cases, converting the carboxylic acid to an ester or amide can reduce the activation of the ring towards SNAr, though this adds synthetic steps.

FAQ 3: Reactions Under Forcing Conditions (Acidic or Thermal)

Exposing this compound or its derivatives to harsh conditions like strong acids or high heat can lead to structural degradation through ether cleavage or decarboxylation.

Question: I used a strong acid like HBr or BBr₃ to cleave a protecting group elsewhere in my molecule, but I've isolated a byproduct derived from my 5-Fluoro-2-methoxybenzoyl fragment that has lost a methyl group. What is this product?

Answer: You have inadvertently caused the acid-catalyzed cleavage of the 2-methoxy ether . The resulting side product is 5-Fluoro-2-hydroxybenzoic acid .

  • Causality & Mechanism: Aryl methyl ethers are susceptible to cleavage by strong acids, particularly Lewis acids (BBr₃) or strong hydrohalic acids (HBr, HI).[8] The reaction proceeds via protonation of the ether oxygen, which turns it into a good leaving group (methanol).[9] A nucleophile (e.g., Br⁻) then attacks the methyl group in an Sₙ2 reaction to yield the demethylated phenol and methyl bromide.[10] This reaction is very common and is a standard method for cleaving methoxy groups.

Question: During a high-temperature reaction (>150 °C), I noticed the formation of a lower molecular weight, non-acidic byproduct. What could be happening?

Answer: This is likely due to thermal decarboxylation , where the carboxylic acid group is lost as CO₂. The resulting byproduct would be 4-fluoroanisole .

  • Causality & Mechanism: While many benzoic acids are thermally stable, decarboxylation can be promoted at high temperatures, sometimes catalyzed by residual metals (like copper) or acidic/basic impurities.[11][12] The reaction involves the extrusion of carbon dioxide from the aromatic ring. For some substituted benzoic acids, this process can occur at temperatures used for certain condensation or substitution reactions.[11]

Side Product NameStructure ChangeMass Change (Da)Common Cause
5-Fluoro-2-hydroxybenzoic acid-OCH₃ → -OH-14.02Strong acid (HBr, BBr₃, HI)[13]
4-Fluoroanisole-COOH → -H-44.01High temperature (>150 °C)[12]

G start This compound acid_cleavage 5-Fluoro-2-hydroxybenzoic Acid start->acid_cleavage Strong Acid (e.g., HBr, BBr₃) decarboxylation 4-Fluoroanisole start->decarboxylation High Heat (>150 °C)

References

Technical Support Center: Purification of 5-Fluoro-2-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization process. Our goal is to equip you with the foundational knowledge and practical solutions needed to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the recrystallization technique.

Q1: What is the principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds. The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] For this compound, the process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble. As this saturated solution cools slowly, the solubility of the compound decreases, forcing the pure substance to crystallize out of the solution.[2] Impurities, which are ideally present in smaller quantities, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1] This process effectively separates the desired compound from contaminants.

Q2: How do I select an appropriate solvent for this purification?

A2: Solvent selection is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High Solvency at High Temperatures: The solvent must dissolve this compound completely when hot (typically near the solvent's boiling point).

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery upon cooling.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

  • Inertness: The solvent must not react chemically with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[1]

  • Safety: The solvent should have low toxicity and flammability.[4][5]

  • Melting Point Consideration: The solvent's boiling point should be lower than the compound's melting point (87-91 °C) to prevent the compound from melting and separating as an oil ("oiling out") instead of crystallizing.[4]

For this compound, which is insoluble in cold water, a mixed solvent system like ethanol/water or a single solvent like ethanol can be effective.[6][7]

Q3: What are the key physical and safety properties of this compound?

A3: Understanding the compound's properties is essential for safe handling and successful purification.

PropertyValueSource(s)
CAS Number 394-04-7[8][9]
Molecular Formula C₈H₇FO₃[9][10]
Molecular Weight 170.14 g/mol [9]
Appearance White to off-white crystalline solid[6][8]
Melting Point 87-91 °C (literature)[6][9]
Solubility Insoluble in water[6][7][11]

Q4: What specific safety precautions must I take when handling this compound and solvents?

A4: this compound is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[8][9][12] Always adhere to the following safety protocols:

  • Engineering Controls: Handle the compound and solvents in a well-ventilated chemical fume hood.[8][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[14] Avoid ingestion and inhalation.[15]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[8]

Section 2: Detailed Experimental Protocol for Recrystallization

This protocol details a robust method for purifying this compound using an ethanol/water solvent pair system.

Methodology:

  • Dissolution:

    • Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethanol) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

    • Add ethanol dropwise while heating until the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[16] Adding too much solvent is a common error that will result in poor yield.[17]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.[18]

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.[18]

  • Crystallization:

    • Add the "poor" solvent (hot water) dropwise to the hot, clear filtrate until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[19]

    • Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[19]

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[20] Rapid cooling can trap impurities.[19]

    • Once the flask reaches room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[20]

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[16] Using a warm rinse will dissolve some of the product, reducing the yield.[17]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven (well below the 87 °C melting point).

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A pure compound will exhibit a sharp melting range that is close to the literature value (87-91 °C).[9][20] An impure sample typically shows a depressed and broad melting range.

Section 3: Visual Workflow Guide

The following diagram illustrates the standard workflow for the recrystallization of this compound.

Recrystallization_Workflow Start Start: Impure Solid Dissolve 1. Dissolve in Minimum Hot Solvent (Ethanol) Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities) Dissolve->HotFilter AddPoorSolvent 3. Add Hot 'Poor' Solvent (Water) to Cloud Point HotFilter->AddPoorSolvent Clarify 4. Clarify with a Few Drops of Hot Ethanol AddPoorSolvent->Clarify Cool 5. Slow Cooling to Room Temp, Then Ice Bath Clarify->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Ice-Cold Solvent Mixture Isolate->Wash Dry 8. Dry Crystals to Constant Weight Wash->Dry Purity 9. Purity Check (Melting Point) Dry->Purity End End: Pure Product Purity->End

References

Technical Support Center: Preventing Demethylation of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering the undesired demethylation of 5-Fluoro-2-methoxybenzoic acid under acidic conditions. Here, we will delve into the mechanistic underpinnings of this side reaction and provide robust, field-proven strategies to mitigate it, ensuring the integrity of your target molecule.

Understanding the Core Problem: The Mechanism of Acid-Catalyzed Demethylation

Aryl methyl ethers, such as the methoxy group on this compound, are generally stable. However, under certain acidic conditions, they are susceptible to cleavage, yielding a phenol. This transformation can be detrimental to a synthetic route, leading to yield loss and purification challenges.

The cleavage is typically an acid-catalyzed nucleophilic substitution reaction.[1][2][3] The process unfolds in two primary steps:

  • Protonation of the Ether Oxygen : The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid. This converts the methoxy group into a good leaving group (an oxonium ion).

  • Nucleophilic Attack : A nucleophile present in the reaction medium then attacks the methyl group. This is typically a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The nucleophile is often the conjugate base of the acid used (e.g., Br⁻ from HBr or I⁻ from HI).[1][2]

For aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the aromatic ring carbon is resistant to nucleophilic attack.[2][3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack reagent This compound protonated Protonated Intermediate (Oxonium Ion) reagent->protonated + H⁺ acid H-X (Strong Acid) protonated_intermediate Protonated Intermediate nucleophile X⁻ (Nucleophile) products 5-Fluoro-2-hydroxybenzoic acid + CH₃-X nucleophile->products Attacks methyl group protonated_intermediate->products Cleavage

Caption: Mechanism of Acid-Catalyzed Demethylation.

Factors that exacerbate demethylation include:

  • High Temperatures : Increased thermal energy accelerates the rate of the SN2 reaction.[4]

  • Strong Protic Acids with Nucleophilic Conjugate Bases : Reagents like HBr and HI are particularly effective at cleaving ethers due to the high nucleophilicity of bromide and iodide ions.[1][4]

  • Potent Lewis Acids : Lewis acids such as boron tribromide (BBr₃) are exceptionally efficient at demethylation, even at low temperatures, through the formation of a complex with the ether oxygen.[4][5][6][7]

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions encountered during experimentation.

Q1: I'm observing significant formation of 5-Fluoro-2-hydroxybenzoic acid in my reaction. What are the likely causes?

A1: This is a classic sign of demethylation. The primary culprits to investigate are:

  • Acid Choice : If you are using HBr, HI, or BBr₃, these are well-known to be aggressive ether-cleaving reagents.[4] Even strong acids like sulfuric acid can cause this issue, especially at higher concentrations and temperatures.

  • Temperature : Are you running your reaction at an elevated temperature? Many acid-catalyzed reactions are heated to increase the rate, but this also accelerates the undesired demethylation.

  • Reaction Time : Prolonged exposure to acidic conditions, even if mild, can lead to the gradual accumulation of the demethylated byproduct.

  • Presence of Unintended Nucleophiles : Check your starting materials and solvent for any species that could act as a nucleophile.

Q2: How can I definitively confirm that demethylation is the issue?

A2: You can use standard analytical techniques to confirm the presence of the demethylated product, 5-Fluoro-2-hydroxybenzoic acid:

  • Thin Layer Chromatography (TLC): The phenolic product will have a different Rf value than your starting material, typically being more polar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the methoxy singlet (usually around 3.8-4.0 ppm) and the appearance of a broad phenolic -OH peak are strong indicators.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the demethylated product (156.11 g/mol ) instead of the starting material (170.14 g/mol ).

Q3: Can I just use a weaker acid or less of it?

A3: Yes, this is often the first and most effective troubleshooting step. However, there is a trade-off. Reducing the acid strength or concentration might slow down your desired reaction to an unacceptable rate. The key is to find a "sweet spot" where your primary reaction proceeds efficiently while minimizing demethylation. This requires careful optimization.

Prophylactic Strategies: A Multi-Pronged Approach to Prevention

Instead of troubleshooting after the fact, a proactive approach is often more effective. Below are several strategies to prevent demethylation from the outset.

Rigorous Optimization of Reaction Conditions

Before exploring alternative reagents, first attempt to optimize your current protocol.

ParameterRecommended ActionRationale
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature if feasible.Reduces the activation energy barrier for the SN2 demethylation.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizes the exposure time of the product to the acidic medium.
Acid Stoichiometry Use the minimum effective amount of acid catalyst. Titrate the amount of acid to find the optimal balance.Lowering the concentration of H⁺ can disfavor the initial protonation step.
Strategic Selection of the Acid Catalyst

The choice of acid is paramount. If your reaction requires a protic acid, consider those with non-nucleophilic conjugate bases.

Acid TypeExamplesPropensity for DemethylationNotes
Hydrohalic Acids HBr, HIVery HighThe halide ions are potent nucleophiles that actively participate in cleavage.[1][2] Avoid if possible.
Lewis Acids BBr₃, AlCl₃Very HighBBr₃ is a classic reagent for demethylation.[5][6] Use with extreme caution.
Sulfonic Acids p-Toluenesulfonic acid (PTSA), Methanesulfonic acid (MsOH)Moderate to LowThe conjugate bases (tosylate, mesylate) are poor nucleophiles. Often a good first choice for an alternative.
Mineral Acids H₂SO₄, H₃PO₄ModerateCan cause demethylation, especially at high temperatures, where water can act as the nucleophile.
Solid Acid Catalysts Amberlyst-15, Nafion, Montmorillonite K10LowOffer advantages like easy removal by filtration, potential for reuse, and often milder reaction conditions.[8][9][10][11]
Alternative Synthetic Pathways

If optimizing conditions and changing the acid catalyst fail, a more fundamental change to your synthetic route may be necessary. Consider reactions that do not require strongly acidic conditions. For example, if you are performing a Fischer esterification, consider alternative esterification methods:

  • Reaction with Alkyl Halides under basic conditions: Deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃) and then react with an alkyl halide (e.g., methyl iodide).

  • Coupling Reagents: Use standard peptide coupling reagents (e.g., DCC, EDC) to form the ester with the desired alcohol.

Experimental Protocols

Here are detailed, actionable protocols for implementing the strategies discussed above.

Protocol 4.1: General Procedure for Minimizing Demethylation in an Acid-Catalyzed Reaction

This protocol outlines a systematic approach to optimizing your reaction conditions.

G cluster_0 Optimization Workflow start Start: Baseline Reaction (e.g., 1 eq. Acid, 50°C, 12h) temp Step 1: Temperature Screen (0°C, RT, 40°C) start->temp time Step 2: Time Course (Monitor by TLC/LCMS) temp->time conc Step 3: Acid Titration (0.1, 0.5, 1.0 eq.) time->conc end Optimized Conditions conc->end

Caption: Workflow for reaction optimization.

  • Temperature Screening: Set up three parallel reactions at different temperatures (e.g., 0°C, room temperature, and a slightly elevated temperature like 40°C). Use your standard reaction time and acid concentration.

  • Analysis: After the set time, analyze a sample from each reaction by TLC or LC-MS to determine the ratio of the desired product to the demethylated byproduct.

  • Time Course Study: Using the optimal temperature identified in Step 1, run a reaction and take aliquots at regular intervals (e.g., every hour). Analyze these to find the minimum time required for the completion of the reaction.

  • Acid Concentration Titration: Using the optimal temperature and time, set up parallel reactions with varying amounts of the acid catalyst (e.g., 0.1 eq., 0.5 eq., 1.0 eq.).

  • Final Analysis: Identify the set of conditions that provides the highest yield of the desired product with the least amount of demethylation.

Protocol 4.2: Screening of Alternative Acid Catalysts

This protocol is for when your current acid is too harsh, even under optimized conditions.

  • Catalyst Selection: Choose a set of milder acid catalysts to screen. A good starting panel would be:

    • p-Toluenesulfonic acid (PTSA)

    • Amberlyst-15 (a solid-supported sulfonic acid)

    • Phosphoric acid

  • Reaction Setup: Set up parallel reactions, one for each catalyst. Use the optimized temperature and time from Protocol 4.1. For solid acids like Amberlyst-15, use a weight equivalent to the molar amount of the homogeneous acid.

  • Work-up:

    • For homogeneous acids (PTSA, H₃PO₄), perform a standard aqueous work-up.

    • For the heterogeneous acid (Amberlyst-15), simply filter the reaction mixture to remove the catalyst, then concentrate the filtrate.

  • Comparison: Compare the outcomes of each reaction by yield and purity to identify the most suitable acid catalyst for your transformation. Solid acid catalysts, in particular, can offer significant advantages in terms of simplifying product isolation and reducing waste.[12][8][9]

By systematically applying these troubleshooting and prophylactic strategies, you can effectively suppress the undesired demethylation of this compound, leading to improved yields, higher purity, and more reliable synthetic outcomes.

References

Stability of the C-F bond in 5-Fluoro-2-methoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into the reactivity of this molecule, with a particular focus on the stability of the carbon-fluorine (C-F) bond. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-F bond in this compound under typical synthetic conditions?

The C-F bond is the strongest single bond in organic chemistry, and in the context of this compound, it exhibits remarkable stability under a wide range of common reaction conditions.[1][2] The fluorine atom on the aromatic ring is not a good leaving group and is generally unreactive towards nucleophilic aromatic substitution unless the ring is highly activated. For most standard transformations involving the carboxylic acid or methoxy group, you can expect the C-F bond to remain intact.

This compound is widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its application in multi-step syntheses, such as for the drug Pirtobrutinib, underscores the reliability of the C-F bond during various transformations.[4]

Q2: I am planning an amide coupling reaction using this compound. Is there a risk of C-F bond cleavage?

No, under standard amide coupling conditions, the C-F bond is exceptionally stable. Whether you are activating the carboxylic acid with reagents like thionyl chloride, oxalyl chloride, or using coupling agents such as T3P (Propylphosphonic anhydride), HBTU, or EDC with a non-nucleophilic base, the C-F bond will not be affected.[5] These reagents are highly selective for the carboxylic acid functional group and do not possess the necessary reactivity to cleave the robust aromatic C-F bond.

A patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor intermediate describes the successful amide coupling of this compound with 4-bromo-benzylamine using T3P and DIEA at 50°C, with no reported defluorination.[5]

Q3: Are there any specific reagents or reaction conditions I should avoid to prevent unintentional defluorination?

Yes. While generally stable, the C-F bond can be cleaved under specific, often forcing, conditions. You should exercise caution with:

  • Strong Reducing Agents: Certain low-valent transition metals or very strong reducing conditions can lead to hydrodefluorination.

  • Organometallic Reagents: Strong bases or nucleophiles, such as some Grignard reagents or organolithium compounds, particularly in the presence of transition metal catalysts, can promote C-F bond activation.[6]

  • High Temperatures and Strong Oxidizers: The safety data sheet for this compound indicates that hazardous decomposition products, including hydrogen fluoride, can be produced under high heat and in the presence of strong oxidizing agents.[7]

  • Photoredox Catalysis: Some modern photoredox catalytic systems are specifically designed to activate C-F bonds, so these should be avoided unless defluorination is the desired outcome.[8]

  • Certain Metalloenzymes: While not a common laboratory reagent, it's noteworthy that specific enzymes can catalyze C-F bond cleavage.[2][9]

Q4: Can I perform reactions on the methoxy group without affecting the C-F bond?

Reactions involving the methoxy group, such as ether cleavage, are more likely to be challenging due to the stability of the aryl methyl ether itself, rather than posing a risk to the C-F bond. Standard ether cleavage reagents like BBr₃ or strong acids at elevated temperatures could potentially lead to decomposition, but targeted defluorination under these conditions is not a primary or expected reaction pathway. The initial site of reactivity will be the methoxy group.

Troubleshooting Guide

This section addresses potential issues you might encounter during your experiments.

Scenario 1: My reaction is complete, but I see an unexpected loss of fluorine in my mass spectrometry analysis. What could have happened?

If you observe unexpected defluorination, it is crucial to systematically review your reaction parameters. The following decision tree can help you troubleshoot the potential cause.

Defluorination_Troubleshooting cluster_solutions Potential Causes & Solutions Start Unexpected Defluorination Detected Reagents Review Reagents: - Strong reducing agents? - Potent organometallics? - Photoredox catalysts? Start->Reagents Step 1 Conditions Analyze Conditions: - Temperature > 150°C? - Presence of strong oxidizers? - High pressure hydrogenation? Reagents->Conditions If No, Step 2 Sol_Reagent Cause: Incompatible Reagent Solution: Select milder reagents. Avoid known C-F activating systems. Reagents->Sol_Reagent Catalyst Check Catalyst: - Is a transition metal present? (e.g., Ni, Pd, Co) Conditions->Catalyst If No, Step 3 Sol_Condition Cause: Harsh Conditions Solution: Lower reaction temperature. Remove strong oxidizers. Conditions->Sol_Condition Source Investigate Starting Material: - Impurity in 5-F-2-MeO-BA? - Contamination in solvent/reagents? Catalyst->Source If No, Step 4 Sol_Catalyst Cause: Unintended Catalysis Solution: Screen for alternative catalysts. Use ligand to modulate reactivity. Catalyst->Sol_Catalyst Sol_Source Cause: Contamination Solution: Verify purity of starting materials. Use anhydrous/purified solvents. Source->Sol_Source

Caption: Troubleshooting workflow for unexpected defluorination.

Scenario 2: I need to perform a reaction that requires conditions close to the limits of C-F bond stability. How can I monitor for potential defluorination?

When pushing the boundaries of reactivity, in-process monitoring is key.

  • Thin-Layer Chromatography (TLC): A simple way to get a quick indication of a new, likely more non-polar, byproduct forming (the defluorinated analog).

  • LC-MS Analysis: The most definitive method. A small aliquot from the reaction mixture can be analyzed to check for the mass of the desired product and the mass of the potential defluorinated byproduct.

  • ¹⁹F NMR Spectroscopy: If you have access to a nucleus-specific NMR, monitoring the disappearance of the fluorine signal provides direct evidence of C-F bond cleavage.

Summary of Reaction Conditions and C-F Bond Stability

Reaction TypeReagentsTemperatureC-F Bond Stability
Amide Coupling T3P, EDC/HOBt, SOCl₂Room Temp to 80°CHigh
Esterification Fischer (Acid catalyst), MitsunobuRoom Temp to 100°CHigh
Nitration HNO₃/H₂SO₄0°C to Room TempHigh [10]
Reduction (Carboxylic Acid) BH₃, LiAlH₄0°C to RefluxGenerally High
Transition Metal Catalysis Pd, Ni, Co with strong reducing agentsElevated TempsModerate to Low [6]
Strong Oxidation Permanganate, PeroxidesElevated TempsLow [7]
Ether Cleavage BBr₃, HBr-78°C to RefluxModerate

Experimental Protocol: C-F Bond Stable Amide Coupling

This protocol provides a standard method for the synthesis of an amide from this compound, where the C-F bond remains intact.

Objective: To synthesize N-benzyl-5-fluoro-2-methoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Propylphosphonic anhydride (T3P), 50% solution in EtOAc (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in DCM.

  • Add benzylamine and DIEA to the solution and stir for 5 minutes at room temperature.

  • Slowly add the T3P solution dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Expected Outcome: The desired N-benzyl-5-fluoro-2-methoxybenzamide will be isolated with the C-F bond intact. This can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-F-2-MeO-BA in DCM Add_Amine Add Benzylamine and DIEA Start->Add_Amine Add_T3P Add T3P Solution (Activator) Add_Amine->Add_T3P Stir Stir at RT (2-4 hours) Add_T3P->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Dry and Purify Extract->Purify Product N-benzyl-5-fluoro-2-methoxybenzamide (C-F Bond Intact) Purify->Product

References

Potential for decarboxylation of 5-Fluoro-2-methoxybenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Potential for Decarboxylation of 5-Fluoro-2-methoxybenzoic Acid at High Temperatures Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the thermal stability of this compound, with a specific focus on its potential to undergo decarboxylation at elevated temperatures. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you anticipate, identify, and troubleshoot this potential side reaction in your experiments.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 394-04-7[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1][2]
Appearance Off-white powder/solid[3]
Melting Point 87-91 °C (lit.)[3]
Stability Stable under normal conditions.[1]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to undergo decarboxylation upon heating?

A: Yes, there is a potential for decarboxylation at elevated temperatures. Aromatic carboxylic acids, as a class, can lose a molecule of carbon dioxide (CO₂) when heated, although this often requires forcing conditions such as high temperatures or the presence of a catalyst.[4][5] The product of this reaction would be 4-fluoroanisole. While the compound is stable under standard laboratory conditions, its thermal stability should be a consideration in high-temperature applications (>150-200 °C).

Q2: What is the likely mechanism for the decarboxylation of this compound?

A: The decarboxylation of aromatic carboxylic acids can proceed through several mechanisms. For non-catalyzed thermal decarboxylation, the reaction likely involves the cleavage of the aryl-carboxyl C-C bond.[6] The presence of substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups, like the fluorine atom in this molecule, can lower the thermal stability of benzoic acid and facilitate decarboxylation.[7] In some cases, particularly with transition-metal catalysts like copper, the reaction can proceed via the formation of a metal carboxylate complex, which then undergoes decarboxylation to form an aryl-metal intermediate.[8][9][10]

Q3: At what temperature should I become concerned about decarboxylation?

A: There is no exact temperature threshold defined in the literature for this specific molecule. However, based on general knowledge of aromatic carboxylic acids, significant decarboxylation is typically observed at temperatures well above the melting point, often in the range of 200-300°C, especially during prolonged heating.[5][11] For instance, the thermal decomposition of benzoic acid itself has been studied at temperatures around 475-499 °C.[5] However, decarboxylation of other substituted benzoic acids has been observed at lower temperatures, sometimes catalyzed by trace metals or acidic/basic conditions.[12] We recommend running a control experiment if your process involves temperatures exceeding 150°C for an extended period.

Q4: Would the methoxy group influence the decarboxylation process?

A: Yes. The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density of the aromatic ring. This effect can strengthen the bond between the aromatic ring and the carboxyl group, potentially making decarboxylation more difficult compared to an unsubstituted benzoic acid.[9] However, the overall reactivity is a balance between the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy group. The position of these substituents is also critical in determining the net electronic effect on the carboxyl group.

Q5: If decarboxylation occurs, what is the expected product?

A: The loss of the carboxylic acid group (-COOH) as CO₂ from this compound would result in the formation of 4-Fluoroanisole (CAS: 459-60-9).[13][14][15] This is a known and commercially available compound, which simplifies the process of identifying it as a potential impurity or byproduct in your reaction mixture.

Caption: Potential thermal decarboxylation of this compound.

Troubleshooting Guide

This section provides actionable steps to identify and mitigate unwanted decarboxylation during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Low yield of desired product after a high-temperature reaction step. Decarboxylation of the starting material.1. Analyze the Crude Mixture: Use GC-MS, LC-MS, or ¹H NMR to screen for the presence of 4-fluoroanisole. Compare the retention time or spectrum with an authentic sample if available. 2. Lower Reaction Temperature: If the reaction profile allows, reduce the temperature and extend the reaction time. 3. Run a Control: Heat a sample of this compound in the reaction solvent under the same conditions (without other reagents) to quantify the rate of decomposition.
Appearance of an unexpected, less polar spot on TLC or a new peak in HPLC/GC. Formation of the decarboxylated product, 4-fluoroanisole.1. Co-injection/Co-spotting: If a standard of 4-fluoroanisole is available, perform a co-injection (GC/HPLC) or co-spot (TLC) to confirm the identity of the impurity. 2. Characterize the Impurity: If no standard is available, isolate the impurity (e.g., via prep-TLC or column chromatography) and characterize it using NMR and MS. The mass of 4-fluoroanisole is 126.13 g/mol .[15]
Inconsistent reaction outcomes or irreproducible yields. Catalytic decarboxylation from trace metal impurities.1. Use High-Purity Reagents/Solvents: Ensure all materials are free from transition metal contaminants (e.g., copper, palladium).[16][17] 2. Glassware Cleaning: Use appropriate cleaning procedures for glassware to remove any residual metal catalysts from previous experiments. Consider using new glassware for sensitive reactions.
Gas evolution (bubbling) observed upon heating the compound in an inert solvent. Release of CO₂ gas from decarboxylation.1. Confirm Gas Identity: If feasible and safe, bubble the evolved gas through a solution of limewater (calcium hydroxide). A white precipitate of calcium carbonate would confirm the presence of CO₂. 2. Monitor Reaction Progress: Take aliquots at different time points to correlate the gas evolution with the disappearance of the starting material and the formation of 4-fluoroanisole.

Experimental Protocol: Monitoring for Thermal Decarboxylation

This protocol provides a robust workflow for quantifying the thermal stability of this compound in a given solvent.

Objective: To determine the extent of decarboxylation of this compound at a specific temperature over time.

Materials:

  • This compound (CAS: 394-04-7)

  • 4-Fluoroanisole (CAS: 459-60-9) (for use as an analytical standard)

  • High-purity, high-boiling point solvent (e.g., DMF, DMSO, Dowtherm A)

  • Internal standard for GC/HPLC analysis (e.g., dodecane, biphenyl)

  • Reaction vessel with reflux condenser, thermometer, and magnetic stirrer

  • Heating mantle or oil bath

  • GC-MS or HPLC system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of this compound, 4-fluoroanisole, and the internal standard at known concentrations in the chosen solvent.

    • Create a calibration curve for both the starting material and the expected product against the internal standard.

  • Reaction Setup:

    • In the reaction vessel, dissolve a precisely weighed amount of this compound (e.g., 1.00 g) and the internal standard in the chosen solvent (e.g., 20 mL).

    • Assemble the apparatus with the reflux condenser and thermometer.

    • Begin stirring the solution.

  • Thermal Stress Test:

    • Heat the mixture to the target temperature (e.g., 180 °C).

    • Once the target temperature is reached, take the first sample (t=0).

    • Continue heating and take samples at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Analysis:

    • Cool each sample immediately to quench any further reaction.

    • Dilute the sample if necessary and analyze by GC-MS or HPLC.

    • Using the calibration curve, quantify the concentration of the remaining this compound and the formed 4-fluoroanisole in each sample.

  • Data Interpretation:

    • Plot the concentration of the starting material and product versus time.

    • Calculate the percentage of decomposition at each time point to determine the rate of decarboxylation under your specific experimental conditions.

References

Removal of unreacted 5-Fluoro-2-methoxybenzoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 5-Fluoro-2-methoxybenzoic Acid from a Reaction Mixture For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Persistent Precursor Problem

This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in reactions like amide bond formation.[1][2][3] However, its very nature as a polar, acidic starting material often leads to its persistence in the crude reaction mixture, complicating purification. Incomplete removal can interfere with subsequent steps, affect crystallization, and compromise the purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-tested approach to systematically troubleshoot and resolve issues related to the removal of unreacted this compound. We move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific reaction system.

Understanding the Target: Key Properties of this compound

Effective purification begins with understanding the physicochemical properties of the impurity you aim to remove. These properties dictate the separation strategy.

PropertyValueSignificance for Purification
Molecular Weight 170.14 g/mol [4]Relatively small, can be carried through with product in some cases.
Melting Point 87-91 °C[1][5][6][7]Solid at room temperature, suggesting recrystallization is a viable option.
pKa ~3.75 (Predicted)[1][4][6]This is the most critical value. It indicates a moderately strong organic acid, which can be readily deprotonated by a weak base (e.g., NaHCO₃, pKa of conjugate acid H₂CO₃ is 6.3). This allows for selective transfer into an aqueous phase.[8][9]
Solubility Insoluble in water[1][4][5][6][10]; Soluble in many organic solvents (e.g., DCM, EtOAc, THF).The neutral acid resides in the organic phase. Its deprotonated salt form is highly soluble in water. This solubility difference is the cornerstone of liquid-liquid extraction.[11][12]

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the workup process in a direct Q&A format.

Question 1: "I performed a standard sodium bicarbonate wash, but TLC/LC-MS analysis shows the starting acid is still in my organic layer. What went wrong?"

This is a classic issue that usually points to one of three culprits: insufficient base, incorrect pH, or inadequate mixing.

  • Causality - The Chemistry of Extraction: The goal of a basic wash is to deprotonate the carboxylic acid (R-COOH) to its corresponding carboxylate salt (R-COO⁻Na⁺).[9][12] This ionic salt is highly soluble in the aqueous layer and is thus "extracted" from the organic layer. For this to be effective, the pH of the aqueous layer must be significantly higher than the pKa of the acid. A good rule of thumb is a pH difference of at least 2-3 units.[8]

  • Troubleshooting Steps:

    • Check Your Base: Are you using enough? Ensure you are using a stoichiometric excess of base relative to the maximum possible amount of unreacted acid.

    • Use a Saturated Solution: Using a saturated solution of sodium bicarbonate (NaHCO₃) is generally more effective than a dilute one.[13][14]

    • Verify the pH: After shaking the separatory funnel and allowing the layers to separate, use a pH strip to test the aqueous layer. It should be distinctly basic (pH > 8). If not, add more base.

    • Increase Contact Time/Mixing: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area contact between the two phases. Insufficient mixing is a common cause of incomplete extraction.

    • Repeat the Wash: A single extraction may not be sufficient. Perform 2-3 sequential washes with fresh aqueous base to ensure complete removal.

Question 2: "My product is base-sensitive (e.g., contains a hydrolyzable ester). How can I remove the acid without destroying my compound?"

This is a critical scenario where the standard basic wash is contraindicated. Using a strong base like NaOH would be disastrous, and even weaker bases might cause significant product degradation.[11] Here, we must turn to non-extractive or milder methods.

  • Option 1: Solid-Phase Extraction (SPE): This is often the most elegant solution. You can use a basic SPE cartridge (e.g., silica functionalized with an amine, known as SAX or NH₂).

    • Mechanism: The crude mixture is loaded onto the cartridge in a non-polar solvent. The acidic starting material will be retained on the basic solid support, while your neutral or less polar product elutes through.

    • Validation: This method provides excellent separation and avoids any aqueous workup, preserving your base-sensitive product.[15]

  • Option 2: Recrystallization: If your desired product is a solid with different solubility characteristics than the starting acid, recrystallization can be highly effective. Select a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the acid impurity remains in the mother liquor.

  • Option 3: A "Silica Plug": For small-scale reactions, a quick filtration through a short plug of silica gel can be effective.[15] The polar carboxylic acid will adsorb more strongly to the silica than a less polar product. Elute with a relatively non-polar solvent (e.g., 10-20% Ethyl Acetate in Hexanes) to wash your product through, leaving the acid behind on the silica.

Question 3: "I'm getting a persistent emulsion at the interface during my liquid-liquid extraction. How can I resolve this?"

Emulsions are colloidal suspensions of one liquid in another and are a common frustration. They are often caused by high concentrations of starting materials or byproducts that act as surfactants.

  • Immediate Actions (In the Funnel):

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the layers coalesce.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[14]

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Add More Solvent: Diluting the organic layer with more solvent can sometimes break the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Question 4: "How can I definitively confirm that all the this compound has been removed?"

Trust, but verify. Visual inspection is not enough. Analytical validation is a mandatory part of any robust protocol.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot three lanes on a TLC plate: your pure starting material (SM), a co-spot (SM + your purified product), and your purified product.

    • Interpretation: After running the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes), the product spot should be clearly separated from the starting material spot. Your final product lane should show no residual spot at the Rf of the starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can detect trace amounts of impurity far below the detection limits of TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your final product should show a complete absence of the characteristic peaks of this compound. Pay close attention to the aromatic region and the methoxy singlet.

Detailed Experimental Protocols

Protocol 1: Standard Basic Liquid-Liquid Extraction (for Base-Stable Products)
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9][13]

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat steps 3-6 two more times with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water.[14]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]

  • Isolation: Filter or decant the dried solution and remove the solvent under reduced pressure.

  • Validation: Analyze the resulting material by TLC or LC-MS to confirm the absence of the starting acid.

Workflow for Liquid-Liquid Extraction

A decision-based workflow for choosing the right purification path.

G start Crude Reaction Mixture check_stability Is the desired product stable to aqueous base? start->check_stability base_wash Perform Liquid-Liquid Extraction with aq. NaHCO3 check_stability->base_wash  Yes alt_methods Use Alternative Methods (SPE, Recrystallization, Chromatography) check_stability->alt_methods No   separate Separate Layers base_wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 5-fluoro-2-methoxybenzoate) separate->aqueous_layer dry Wash with Brine & Dry (Na2SO4) organic_layer->dry concentrate Concentrate & Validate Purity dry->concentrate

Caption: Decision workflow for removing acidic impurities.

Protocol 2: Solid-Phase Extraction (SPE) (for Base-Sensitive Products)
  • Cartridge Selection: Choose a basic SPE cartridge (e.g., a silica-based aminopropyl-bonded phase, NH₂).

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with a strong organic solvent (e.g., Methanol) followed by the elution solvent.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., Hexane or Dichloromethane). Apply the solution to the top of the conditioned cartridge.

  • Elution: Slowly pass the solution through the cartridge using gravity or gentle positive pressure. Collect the eluent, which contains your purified product.

  • Wash (Optional): Wash the cartridge with a small amount of additional non-polar solvent to ensure all of the product has been recovered.

  • Isolation: Combine the collected fractions and remove the solvent under reduced pressure.

  • Validation: Analyze the resulting material by TLC or LC-MS to confirm purity.

Workflow for Solid-Phase Extraction

A simplified workflow for purification via SPE.

G cluster_0 SPE Cartridge condition 1. Condition Cartridge (e.g., with Hexane) load 2. Load Crude Sample (in Hexane) condition->load elute 3. Elute Product (with Hexane) load->elute acid_retained Acidic Impurity Retained on Sorbent product_out Purified Product Collected elute->product_out

Caption: General workflow for impurity removal using SPE.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like sodium hydroxide (NaOH) to speed up the extraction? A: While NaOH would certainly deprotonate the carboxylic acid, its use is generally discouraged unless you are certain your product is stable to harsh bases. NaOH can easily hydrolyze esters, amides, and other sensitive functional groups. Sodium bicarbonate is almost always a safer and sufficiently effective choice.

Q: Why do I need to vent the separatory funnel after shaking with sodium bicarbonate? A: The reaction between the carboxylic acid and bicarbonate produces carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide (CO₂) gas.[14] This gas generation can cause a significant pressure buildup inside the stoppered funnel. Failing to vent can cause the stopper to be ejected, leading to a loss of material.

Q: Is column chromatography a good primary method for removing this acid? A: While flash column chromatography can separate the acid from your product, it is often inefficient for removing large quantities of a polar impurity. The acid tends to streak down the column, potentially contaminating many fractions. It is far more efficient to remove the bulk of the acid with a simple, scalable extraction or SPE first, and then use chromatography to remove any remaining non-acidic impurities.

References

Identifying and characterizing impurities in 5-Fluoro-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic insights and practical laboratory experience.

Introduction to the Synthesis: Directed ortho-Metalation

The most common and regioselective laboratory-scale synthesis of this compound involves the directed ortho-metalation (DoM) of 4-fluoroanisole, followed by carboxylation. The methoxy group is a powerful ortho-directing group in this reaction, coordinating with the organolithium reagent (typically n-butyllithium) to facilitate deprotonation at the adjacent C2 position. The resulting aryllithium intermediate is then quenched with carbon dioxide to yield the desired carboxylic acid after acidic workup.

This method is generally efficient; however, like any multi-step organic synthesis, it is prone to the formation of impurities that can complicate purification and impact the quality of the final product. This guide will help you identify, characterize, and mitigate these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Conversion of Starting Material (4-Fluoroanisole)

Symptom: Your crude reaction mixture shows a significant amount of unreacted 4-fluoroanisole upon analysis (e.g., by GC-MS or ¹H NMR).

Potential Causes & Solutions:

  • Insufficiently Activated Organolithium Reagent: Commercial n-butyllithium solutions can degrade over time, especially with improper storage. Titrate your n-BuLi solution before use to determine its exact molarity.

  • Presence of Protic Impurities: Water, alcohols, or other protic species will rapidly quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and dry the 4-fluoroanisole over a suitable drying agent (e.g., CaH₂) before use.

  • Inadequate Reaction Temperature or Time for Lithiation: The ortho-lithiation of 4-fluoroanisole typically requires a low temperature to prevent side reactions, but the temperature must be sufficient for the reaction to proceed. A common protocol involves adding n-BuLi at -78 °C and then allowing the reaction to warm to 0 °C or even room temperature for a period.[1][2] If conversion is low, consider extending the reaction time at 0 °C or room temperature.

  • Inefficient Carboxylation: Ensure the carbon dioxide source is of good quality and is introduced in excess. Using crushed dry ice is a common and effective method. The aryllithium solution should be added to a slurry of dry ice in an ethereal solvent (like THF or diethyl ether) to ensure rapid and efficient quenching.

Problem 2: Presence of an Isomeric Impurity

Symptom: Your analytical data (e.g., HPLC, ¹H NMR) indicates the presence of an isomer of your target compound. The most likely regioisomeric impurity is 2-Fluoro-4-methoxybenzoic acid .

Potential Causes & Solutions:

  • Incomplete Regioselectivity of Lithiation: While the methoxy group is a strong ortho-director, some lithiation can occur at other positions, particularly if the reaction conditions are not optimized. The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the regioselectivity of the ortho-lithiation.[3][4]

  • Isomeric Impurities in the Starting Material: Verify the purity of your 4-fluoroanisole starting material. The presence of other fluoroanisole isomers will lead to the corresponding benzoic acid isomers.

Characterization and Differentiation:

Distinguishing between this compound and 2-Fluoro-4-methoxybenzoic acid is crucial.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to different coupling patterns and chemical shifts of the aromatic protons.

  • HPLC Analysis: A well-developed reverse-phase HPLC method can effectively separate these isomers. Due to differences in polarity, they will have different retention times.

Problem 3: Formation of a Dehalogenated Impurity

Symptom: You observe a byproduct with a molecular weight corresponding to the loss of the fluorine atom, likely 2-Methoxybenzoic acid .

Potential Causes & Solutions:

  • Fluorine-Lithium Exchange: Organolithium reagents can participate in halogen-metal exchange reactions. While less common with fluorine compared to bromine or iodine, it can occur, especially at elevated temperatures.[5][6] This would lead to the formation of 2-lithioanisole, which upon carboxylation, yields 2-methoxybenzoic acid.

  • Protonolysis of the Aryllithium Intermediate: If a proton source is present during the lithiation step, the aryllithium intermediate can be protonated to give anisole, which can then undergo ortho-lithiation and carboxylation to form 2-methoxybenzoic acid.

Mitigation Strategies:

  • Strict Temperature Control: Maintain low temperatures during the lithiation step to minimize the likelihood of fluorine-lithium exchange.

  • Anhydrous Conditions: As with preventing low conversion, rigorously dry conditions will prevent premature quenching of the aryllithium intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the ortho-lithiation of 4-fluoroanisole?

A1: The reaction is typically initiated at a very low temperature, such as -78 °C (a dry ice/acetone bath), by the slow addition of n-butyllithium to a solution of 4-fluoroanisole in an anhydrous ether solvent like THF. After the addition is complete, the reaction is often allowed to warm to 0 °C or room temperature and stirred for 1-2 hours to ensure complete lithiation.[1][2]

Q2: How can I confirm the identity of my final product and its impurities?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities. GC-MS is particularly useful for identifying volatile impurities like unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and separating it from non-volatile impurities. A UV detector is suitable for these aromatic compounds.

Q3: My final product is a pale yellow oil instead of an off-white solid. What could be the cause?

A3: The presence of colored impurities can lead to a discolored product. These could arise from side reactions or from the degradation of reagents. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective in removing these impurities and yielding a crystalline solid.

Q4: I am having trouble separating the isomeric impurity by column chromatography. What do you suggest?

A4: Isomeric benzoic acids can be challenging to separate by standard silica gel chromatography due to their similar polarities. Consider the following:

  • Optimize your HPLC method for preparative scale: If you have access to a preparative HPLC system, this will likely provide the best separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

  • Derivatization: Converting the carboxylic acids to their methyl esters can sometimes alter their relative polarities enough to improve separation on silica gel. The esters can then be hydrolyzed back to the acids.

Data Presentation

Table 1: Key Compounds and Their Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound FC₆H₃(OCH₃)CO₂HC₈H₇FO₃170.14
4-FluoroanisoleFC₆H₄OCH₃C₇H₇FO126.13
2-Fluoro-4-methoxybenzoic acidFC₆H₃(OCH₃)CO₂HC₈H₇FO₃170.14
2-Methoxybenzoic acidC₆H₄(OCH₃)CO₂HC₈H₈O₃152.15

Table 2: Typical Analytical Data for Identification

CompoundAnalytical TechniqueExpected Observations
This compound ¹H NMR (CDCl₃)Aromatic protons with distinct splitting patterns (dd, ddd), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (CDCl₃)Characteristic signals for the carboxyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.
MS (EI)Molecular ion at m/z 170. Key fragments may include loss of -OH (m/z 153), -OCH₃ (m/z 139), and -COOH (m/z 125).[7]
4-Fluoroanisole¹H NMR (CDCl₃)Aromatic protons appearing as two multiplets (AA'BB' system), and a singlet for the methoxy group (~3.8 ppm).[8]
2-Fluoro-4-methoxybenzoic acid¹H NMR (CDCl₃)Aromatic region will show different coupling constants and chemical shifts compared to the 5-fluoro isomer.
2-Methoxybenzoic acid¹H NMR (CDCl₃)Four distinct aromatic proton signals, a methoxy singlet, and a carboxylic acid proton.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on directed ortho-metalation.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous THF. Cool this slurry to -78 °C.

  • Quenching: Transfer the aryllithium solution from the first flask to the dry ice slurry via cannula, ensuring the temperature of the slurry remains below -60 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench with water, then acidify to pH ~2 with aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 4-Fluoroanisole B Ortho-Lithiation (n-BuLi, THF, -78 °C to 0 °C) A->B C Aryllithium Intermediate B->C D Carboxylation (CO₂, -78 °C) C->D E Crude Product D->E F Workup & Extraction E->F G Recrystallization F->G H Pure this compound G->H I QC Analysis (HPLC, NMR, MS) H->I

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start 4-Fluoroanisole Lithiation ortho-Lithiation Start->Lithiation Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction Carboxylation Carboxylation Lithiation->Carboxylation Imp2 Regioisomer (2-Fluoro-4-methoxybenzoic Acid) Lithiation->Imp2 Poor Regioselectivity Imp3 Dehalogenated Product (2-Methoxybenzoic Acid) Lithiation->Imp3 F/Li Exchange Product This compound Carboxylation->Product

Caption: Potential pathways for impurity formation during synthesis.

References

Managing moisture sensitivity in reactions with activated 5-Fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methoxybenzoic Acid

A Guide to Managing Moisture-Sensitive Reactions

Welcome to the technical support hub for this compound. As a key starting material in the synthesis of pharmaceuticals like Pirtobrutinib, which is used to treat certain types of lymphoma, its effective use is paramount[1]. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and best practices for managing reactions involving the activated form of this compound, with a specific focus on mitigating its inherent moisture sensitivity. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and ensure the success and reproducibility of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding this compound and its activation for coupling reactions.

Q1: What are the key properties of this compound?

A: this compound is a white to off-white solid compound.[1] Its structure incorporates a carboxylic acid, a methoxy group, and a fluorine atom, making it a valuable and versatile building block in medicinal chemistry. Understanding its physical properties is the first step to successful handling.

PropertyValueSource
CAS Number 394-04-7[1][2][3]
Molecular Formula C₈H₇FO₃[1][2][3]
Molecular Weight 170.14 g/mol [1][2]
Melting Point 87-91 °C[2][4][5]
Appearance White to off-white solid/powder[1][5]
Solubility Insoluble in water[5]

Q2: Why is it necessary to "activate" the carboxylic acid for a reaction like amide bond formation?

A: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[6][7][8] This acid-base reaction is much faster than the desired nucleophilic attack at the carbonyl carbon.[6] To facilitate the reaction, the carboxylic acid's hydroxyl group (–OH), a poor leaving group, must be converted into a better one. This process is called "activation" and it makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the amine.[9][10]

Q3: What happens to the activated intermediate in the presence of water?

A: The activated intermediate, often an O-acylisourea or an active ester, is highly reactive.[9] This high reactivity makes it extremely sensitive to moisture.[11] If water is present in the reaction mixture, it can act as a nucleophile, attacking the activated carbonyl center. This leads to the hydrolysis of the intermediate, regenerating the original, unreactive this compound and consuming your activating agent.[12] This is a primary cause of low or failed reactions.

Q4: What are the most common activating agents and additives used?

A: A wide array of coupling reagents has been developed, primarily driven by the field of peptide synthesis.[13][14] They can be broadly categorized:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used.[9][15][16] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are generally more powerful and faster-acting than carbodiimides.[17][18] They are often used for sterically hindered or less reactive substrates.[14]

  • Additives: Compounds like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used alongside activating agents.[19][20] They serve a dual purpose: they react with the initial activated intermediate to form a more stable, yet still highly reactive, active ester, which minimizes side reactions like racemization and N-acylurea formation.[9][15][20]

Section 2: Proactive Moisture Management: Best Practices

Success in moisture-sensitive reactions is determined before the first reagent is even measured. Rigorous adherence to anhydrous techniques is not optional.

Q1: How should I handle and store the reagents?

A:

  • This compound: While the acid itself is stable, it should be stored in a tightly closed container in a cool, dry place.[21]

  • Activating Agents & Additives: Many coupling reagents (e.g., HATU, EDC) and additives are hygroscopic and should be stored in a desiccator.[16] Purchase smaller quantities that will be consumed quickly to avoid repeated exposure of the entire stock to atmospheric moisture.

  • Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., nitrogen or argon). If using solvents from a larger container, employ a Sure/Seal™ system. For the highest stringency, solvents should be freshly distilled from an appropriate drying agent.[22]

SolventRecommended Drying Agent(s)Notes
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distill prior to use.
Dimethylformamide (DMF) Molecular Sieves (4Å), Barium Oxide (BaO)Stir over sieves for 24h, then distill under reduced pressure.
Acetonitrile (ACN) Calcium Hydride (CaH₂)Reflux and then distill.
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill when the solution is deep blue/purple.

Q2: How do I properly set up a reaction to exclude moisture?

A:

  • Glassware Preparation: All glassware must be scrupulously dried. The most effective method is to oven-dry it at >120 °C for at least 4 hours (overnight is best) and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).[23]

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of a dry, inert gas.[22] This can be achieved using a Schlenk line or a glovebox. For simpler setups, a balloon filled with argon or nitrogen can suffice, but a continuous, gentle flow of gas through a bubbler is superior.[23][24]

  • Reagent Transfer: Transfer liquids using dry syringes and needles.[23] Solids should be weighed quickly and, if highly hygroscopic, handled in a glovebox.

Section 3: Experimental Protocol Example

This section provides a representative, detailed workflow for a common application: amide synthesis.

Protocol: Amide Coupling via EDC/HOBt Activation

This protocol describes the coupling of this compound with a generic primary amine.

Workflow Overview

G cluster_prep Preparation (Anhydrous) cluster_reaction Reaction Sequence cluster_workup Workup & Purification DryGlass 1. Oven-Dry Glassware DrySolvents 2. Prepare Anhydrous Solvents InertAtmosphere 3. Assemble Under N2/Ar Acid 4. Dissolve Acid & HOBt in Anhydrous Solvent InertAtmosphere->Acid EDC 5. Add EDC (Activation Step) Acid->EDC Stir Stir ~15-30 min EDC->Stir Amine 6. Add Amine Stir->Amine Monitor 7. Monitor by TLC/LC-MS Amine->Monitor Quench 8. Aqueous Workup Monitor->Quench Extract 9. Organic Extraction Quench->Extract Purify 10. Column Chromatography Extract->Purify Product Final Amide Product Purify->Product MoistureNote Critical Moisture-Sensitive Stage: Activated ester is formed here. Hydrolysis reverts to starting acid. MoistureNote->EDC G start Low Yield Observed q1 Is starting acid the main component? start->q1 a1_yes Primary Cause: Hydrolysis of Activated Ester q1->a1_yes Yes q2 Is an insoluble byproduct present? q1->q2 No fix1 Solution: - Rigorously re-dry all  solvents & glassware. - Dry reagents under vacuum. - Improve inert atmosphere setup. a1_yes->fix1 end Problem Solved fix1->end a2_yes Primary Cause: N-Acylurea Formation (from EDC/DCC) q2->a2_yes Yes q3 Is the reaction just very slow/stalled? q2->q3 No fix2 Solution: - ALWAYS use an additive (HOBt/HOAt). - Pre-activate acid with EDC/HOBt  for 15-30 min before adding amine. a2_yes->fix2 fix2->end a3_yes Possible Causes: - Steric Hindrance - Poor Nucleophile - Reagent Degradation q3->a3_yes Yes q3->end No (Consult further) fix3 Solution: - Switch to a stronger coupling  reagent (e.g., HATU, COMU). - Gently heat the reaction (e.g., 40°C). - Use fresh, high-quality reagents. a3_yes->fix3 fix3->end

References

Overcoming solubility issues of 5-Fluoro-2-methoxybenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered during synthetic reactions involving this versatile building block. By understanding the physicochemical properties of this compound and employing the appropriate strategies, you can ensure smooth and efficient reactions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and reactivity of this compound, with a focus on its solubility.

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water under neutral conditions.[1][2] Its solubility is significantly influenced by the solvent's polarity and the pH of the medium. Generally, it exhibits good solubility in polar aprotic solvents and alcohols, with limited solubility in non-polar organic solvents.

Q2: I'm having difficulty dissolving this compound in my reaction solvent. What are my options?

A2: If you are facing solubility issues, consider the following strategies:

  • Solvent Selection: Opt for polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM). Alcohols like methanol or ethanol can also be effective.[3]

  • Co-solvent System: The use of a co-solvent can be highly effective. For instance, adding a small amount of DMF to a suspension of the acid in DCM can significantly improve solubility, particularly for subsequent reactions like amide couplings.[4]

  • Salt Formation: As a carboxylic acid, this compound can be deprotonated with a base to form a more soluble carboxylate salt. The addition of an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can facilitate dissolution in organic solvents.[3][5] For reactions in aqueous media, an inorganic base like sodium hydroxide or potassium carbonate can be used.

  • Gentle Heating: In some cases, gentle warming of the solvent can help to dissolve the acid. However, be mindful of the thermal stability of your other reagents.

Q3: How does the predicted pKa of this compound influence its solubility?

A3: The predicted pKa of this compound is approximately 3.75.[2] This indicates it is a weak acid. In aqueous solutions with a pH above its pKa, the carboxylic acid will be predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble. Conversely, at a pH below its pKa, it will exist primarily in its neutral, less soluble form. This principle is crucial for extractions and work-up procedures.

Q4: For an amide coupling reaction, which solvent system is recommended to ensure both reactants are dissolved?

A4: For amide coupling reactions, polar aprotic solvents are generally preferred. DMF is a common choice as it can dissolve a wide range of substrates, including both the carboxylic acid and the amine coupling partner.[6] A mixture of DCM with a small amount of DMF is also a widely used and effective co-solvent system.[4] The choice will ultimately depend on the solubility of your specific amine.

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Amide bond formation is a frequent application for this compound, notably in the synthesis of pharmaceutical ingredients like Pirtobrutinib.[][8] Solubility of the carboxylic acid is a common hurdle.

Problem: this compound does not dissolve in Dichloromethane (DCM) for my amide coupling reaction.

Causality: DCM is a moderately polar solvent and may not be sufficient to dissolve the crystalline, polar this compound on its own. The hydrogen bonding capabilities of the carboxylic acid contribute to its lower solubility in less polar solvents.

Solutions:

  • In-situ Salt Formation: The most common and effective method is the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base will deprotonate the carboxylic acid, forming an ammonium carboxylate salt which is significantly more soluble in DCM. Typically, 1.1 to 1.5 equivalents of the base are sufficient. This approach is directly compatible with most standard coupling protocols.[5]

  • Co-solvent Approach: Add a minimal amount of a more polar, miscible solvent like DMF (e.g., 5-10% of the total volume). DMF is an excellent solvent for many carboxylic acids and can help to bring this compound into solution without significantly altering the overall reaction medium.[4]

Visualizing the Workflow for Amide Coupling

cluster_prep Reaction Setup cluster_solubilization Solubilization Strategy cluster_coupling Coupling Reaction A Suspend this compound in DCM B Add Amine Coupling Partner A->B C Add DIPEA or TEA (1.1-1.5 eq.) to form soluble salt in-situ B->C Option 1 D Alternatively, add DMF (5-10% v/v) as a co-solvent B->D Option 2 E Add Coupling Reagent (e.g., T3P, HATU, EDC) C->E D->E F Stir at Room Temperature or gentle heating E->F G Reaction Complete F->G

Caption: Workflow for solubilizing this compound in amide coupling.

Esterification Reactions

Esterification of this compound can be achieved through various methods. Overcoming its insolubility, particularly in less polar solvents or with immiscible reactants, is key.

Problem: Low conversion in a Fischer-Speier esterification with an alcohol that is not a good solvent for the acid.

Causality: The Fischer-Speier esterification is an equilibrium-driven reaction catalyzed by a strong acid.[9] If the carboxylic acid has poor solubility in the alcohol, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.

Solutions:

  • Co-solvent Addition: Introduce a co-solvent that dissolves both the carboxylic acid and the alcohol, such as THF or dioxane. This will create a homogeneous reaction mixture, facilitating the interaction between the reactants.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions between components in immiscible phases.[10] In this approach, the carboxylic acid is deprotonated by an aqueous base (e.g., NaOH or K₂CO₃). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the carboxylate anion into the organic phase containing the alcohol and an alkylating agent (if used instead of direct esterification). This method avoids the need for a single solvent that dissolves all components.[10][11]

Visualizing the Phase-Transfer Catalysis Workflow

cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 5-Fluoro-2-methoxybenzoate Anion (from acid + base) C Ion Pair Formation [Q+][RCOO-] A->C B Quaternary Ammonium Cation (Q+) B->C E Esterification Reaction C->E Transfer to Organic Phase D Alcohol (R'OH) D->E F Ester Product + Q+ E->F F->B Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed esterification.

Data Summary

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityNotes
Polar Aprotic DMF, DMSO, THF, AcetonitrileSoluble to Highly SolubleDMF and DMSO are excellent solvents but can be difficult to remove. THF is a good choice for many reactions.
Halogenated Dichloromethane (DCM)Sparingly SolubleSolubility is significantly improved with the addition of a base (e.g., TEA, DIPEA) or a co-solvent (e.g., DMF).[4][5]
Alcohols Methanol, EthanolSolubleGood solvents, especially for reactions where the alcohol is also a reagent (e.g., Fischer esterification).[1][12]
Ethers Diethyl EtherSlightly Soluble
Aromatic Hydrocarbons ToluenePoorly Soluble
Water -InsolubleSolubility increases significantly at pH > pKa (~3.75) due to salt formation.[1][2]

Experimental Protocols

Protocol 1: Amide Coupling using T3P in DCM

This protocol is adapted from a procedure used in the synthesis of Pirtobrutinib intermediates and is suitable for coupling this compound with primary or secondary amines.[5]

Materials:

  • This compound (1.0 eq.)

  • Amine (1.0-1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Propanephosphonic acid anhydride (T3P), 50% solution in ethyl acetate (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and the amine.

  • Add anhydrous DCM to the flask (to achieve a concentration of approximately 0.2-0.5 M).

  • With stirring, add DIPEA to the suspension. The mixture should become a clear solution as the ammonium salt of the carboxylic acid is formed.

  • Add the T3P solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times are typically 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Fischer-Speier Esterification

This is a general protocol for the acid-catalyzed esterification of this compound with a simple alcohol like methanol or ethanol.[13][14]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous alcohol (e.g., methanol or ethanol, used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the anhydrous alcohol.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Work-up: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution carefully with water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by distillation or flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving 5-fluoro-2-methoxybenzoic acid and its derivatives. The unique electronic and steric properties of this substrate—namely the strong C-F bond, the electron-donating methoxy group, and the potentially coordinating carboxylic acid—present specific challenges in catalyst selection and reaction optimization. This resource provides expert-driven, field-proven insights to navigate these complexities and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound derivatives in cross-coupling reactions?

A1: The main challenges stem from three key structural features:

  • The C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, making its activation for oxidative addition to a metal center (a critical step in many cross-coupling catalytic cycles) thermodynamically challenging.[1][2] This often necessitates more reactive catalysts or harsher reaction conditions.

  • The Methoxy Group: The ortho-methoxy group is electron-donating, which can further decrease the reactivity of the aryl fluoride towards oxidative addition. However, it can also play a beneficial role through chelation assistance, potentially directing the catalyst to the desired position.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the catalytic cycle by reacting with basic reagents. Furthermore, the carboxylate can coordinate to the metal center, potentially inhibiting catalysis. It is often necessary to protect this group or use conditions that are tolerant of it.

Q2: Which type of palladium catalyst is generally recommended for activating the C-F bond in my substrate?

A2: Activating the C-F bond typically requires highly active catalyst systems. For aryl fluorides, especially electron-rich ones, palladium catalysts bearing bulky, electron-rich phosphine ligands are the standard recommendation.[3][4] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[4][5] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for the oxidative addition of the C-F bond.[3]

Q3: Do I need to protect the carboxylic acid group before attempting a cross-coupling reaction?

A3: While not always mandatory, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a common strategy to prevent the aforementioned complications. This adds steps to your synthesis (protection and deprotection) but can significantly improve the reaction's reproducibility and yield. If you wish to proceed without protection, careful selection of a base that will not deprotonate the carboxylic acid or interfere with the catalyst is crucial. Weak inorganic bases like potassium carbonate (K₂CO₃) might be tolerated in some systems, but stronger bases like potassium phosphate (K₃PO₄) are often used and may require the carboxylic acid to be protected.

Q4: Can I selectively perform a cross-coupling reaction at a different position if my this compound derivative has another leaving group (e.g., Br or I)?

A4: Yes, chemoselective cross-coupling is highly feasible. The reactivity of aryl halides towards oxidative addition follows the general trend: I > Br > OTf >> Cl > F.[6] If your molecule contains a bromine or iodine atom in addition to the fluorine, a standard palladium catalyst (e.g., Pd(PPh₃)₄) will almost exclusively react at the more reactive C-Br or C-I bond, leaving the C-F bond intact for a potential subsequent, more forcing cross-coupling reaction.[7]

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow

Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check Catalyst_Screen 2. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Reagent_Check->Catalyst_Screen If reagents are fine Base_Solvent 3. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Catalyst_Screen->Base_Solvent Temp_Time 4. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 100°C to 140°C). - Monitor reaction over extended time (e.g., 12h, 24h). Base_Solvent->Temp_Time Protection 5. Consider Protecting Group Strategy - Esterify the carboxylic acid. Temp_Time->Protection If yield is still low Success Reaction Optimized Protection->Success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:
  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to homocoupling and protodeboronation.[8] Use freshly purchased or recrystallized boronic acid.

    • Palladium Catalyst: Palladium precatalysts can be sensitive to air and moisture.[9] Ensure they have been stored correctly under an inert atmosphere. The color of the reaction mixture can sometimes indicate catalyst health; a black precipitate early in the reaction may suggest catalyst decomposition ("Pd black").[10]

    • Solvent and Base: Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[11] The base should be finely powdered and anhydrous.

  • Optimize the Catalyst System:

    • The choice of ligand is critical for C-F activation.[12][13] If a standard ligand like SPhos is not effective, consider even bulkier or more electron-rich ligands.

    • The palladium source can also be varied. While Pd(OAc)₂ is common, a Pd(0) source like Pd₂(dba)₃ might be more effective in some cases.[11]

  • Screen Base and Solvent Combinations:

    • The base is crucial for the transmetalation step.[14] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.

    • The solvent system must solubilize all components. Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are standard for Suzuki reactions.[14]

Issue 2: Significant Side Product Formation
Common Side Products and Solutions:
  • Protodefluorination (Replacement of -F with -H):

    • Cause: This can occur under harsh conditions or if there are sources of protons in the reaction mixture.

    • Solution: Lower the reaction temperature and ensure all reagents are anhydrous.

  • Homocoupling of the Boronic Acid:

    • Cause: Often promoted by the presence of oxygen, which can lead to oxidative homocoupling.[11]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Decarboxylation:

    • Cause: Benzoic acids can undergo decarboxylation at high temperatures, especially when catalyzed by a transition metal.[15][16]

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester is the most effective solution.

Protocols and Data

Recommended Starting Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and is frequently used in drug discovery.[17][18][19] For a substrate like a this compound derivative (as an aryl halide), the following table provides recommended starting conditions for catalyst screening.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
System 1 Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-120A robust, general-purpose system for challenging couplings.[4]
System 2 Pd₂(dba)₃ (1%)XPhos (3%)Cs₂CO₃ (2.0)Toluene110Often effective for highly sterically hindered substrates.
System 3 Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)DMF/H₂O (5:1)90-100A more traditional catalyst, may be effective if C-F activation is not the rate-limiting step.

Note: This data is synthesized from best practices in the field and should be used as a starting point for optimization.

General Experimental Protocol for a Trial Suzuki-Miyaura Reaction

This protocol assumes the use of an ester-protected derivative of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl fluoride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-F]L₂ Pd0->OxAdd Oxidative Addition (+ Ar-F) Transmetalation [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetalation Transmetalation (+ Ar'B(OH)₂ + Base) Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Other Relevant Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is common, other cross-coupling reactions can be employed to form different types of bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds. This reaction also typically requires bulky, electron-rich phosphine ligands to couple amines with aryl fluorides.[20][21]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[22][23]

  • Heck Reaction: For the coupling of aryl halides with alkenes.[24][25][26]

For each of these reactions, the fundamental challenge of C-F bond activation remains, and the use of highly active catalyst systems is paramount.

References

Technical Support Center: Work-up Procedures for Reactions Containing 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for work-up procedures involving 5-Fluoro-2-methoxybenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for designing effective work-up and purification strategies.

PropertyValueSignificance for Work-up
Molecular Formula C₈H₇FO₃[1]---
Molecular Weight 170.14 g/mol [2]Essential for calculating molar equivalents.
Appearance Off-white powder / White crystalline solid[2][3]Visual confirmation of the starting material.
Melting Point 87-91 °C[2][4][5][6]A depressed or broad melting range of the product can indicate impurities.
Solubility Insoluble in water[1][2][3][4][5]This is a key property for designing liquid-liquid extractions. The compound will precipitate from aqueous solutions upon neutralization.
pKa 3.75 ± 0.10 (Predicted)[2][3]Indicates that it is a moderately strong carboxylic acid. It will be deprotonated and soluble in basic aqueous solutions (pH > ~5).
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[1][7]Ensures the stability and purity of the starting material.

Frequently Asked Questions (FAQs)

Q1: How does the water insolubility of this compound affect my extractive work-up?

The insolubility of this compound in neutral water is a significant advantage during work-up.[1][4][5] However, its acidic nature (pKa ≈ 3.75) means it will readily deprotonate in a basic aqueous solution to form a water-soluble carboxylate salt.[2][3] This allows for a straightforward acid-base extraction to separate it from neutral or basic organic products.

  • To remove unreacted acid: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide). The deprotonated 5-fluoro-2-methoxybenzoate salt will partition into the aqueous layer.

  • To recover the acid: The aqueous layer can be acidified with a strong acid (e.g., 1M HCl) to a pH below the pKa (e.g., pH 2-3). The protonated this compound will precipitate out of the solution as a solid, which can then be collected by filtration.[5]

Q2: I'm performing an amide coupling reaction. What's the most effective way to remove the urea byproduct if I use a carbodiimide coupling reagent like EDC or DCC?

Carbodiimide coupling reagents are common for forming amides, but they generate urea byproducts (e.g., DCU from DCC) which can complicate purification.

  • For DCC: The resulting dicyclohexylurea (DCU) is often insoluble in many common organic solvents like dichloromethane (DCM). A simple filtration of the reaction mixture prior to aqueous work-up can remove the majority of the DCU.

  • For EDC: The N-(3-dimethylaminopropyl)-N'-ethylurea byproduct is water-soluble, especially in acidic conditions. During the work-up, washing the organic layer with dilute aqueous acid (e.g., 1M HCl) will protonate the dimethylamino group of the urea, rendering it highly soluble in the aqueous phase. This is a standard procedure for reactions involving EDC.[8]

Q3: Can I use this compound directly in a Suzuki coupling reaction?

Direct Suzuki coupling of a carboxylic acid is not a standard transformation. The Suzuki-Miyaura coupling typically involves an organohalide or triflate coupling with an organoboron compound.[9] If you intend to use the this compound scaffold in a Suzuki reaction, you would first need to convert it to a suitable coupling partner. For example, if your reaction involves coupling at a different position on the aromatic ring that already has a halide, the carboxylic acid group would likely be tolerated. However, if you wish to couple at the position of the carboxylic acid, it would need to be converted to a different functional group first (e.g., a halide via a Hunsdiecker-type reaction, though this is not trivial).

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Question: My amide coupling reaction with this compound resulted in a low yield of the desired product. My main observations are unreacted starting acid and several side products on my TLC/LC-MS. What could be the cause and how can I fix it?

Answer: Low yields in amide coupling reactions can stem from several factors, often related to inefficient activation of the carboxylic acid or issues with the amine nucleophile.[10]

start Low Yield Observed cause1 Inefficient Carboxylic Acid Activation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Switch to a more potent coupling reagent (e.g., HATU, COMU). cause1->sol1a sol1b Pre-activate the acid with the coupling reagent for 15-30 mins before adding the amine. cause1->sol1b sol1c Convert to acid chloride (SOCl₂, Oxalyl Chloride) for less sensitive amines. cause1->sol1c sol2a Use a stronger, non-nucleophilic base (e.g., DIPEA instead of TEA). cause2->sol2a sol2b Ensure the amine is not a salt. If it is an HCl salt, use an extra equivalent of base. cause2->sol2b sol3a Use an anhydrous polar aprotic solvent (DMF, NMP). cause3->sol3a sol3b Gently heat the reaction (40-50 °C), monitoring for decomposition. cause3->sol3b

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Protocol for Improved Amide Coupling (HATU):

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Pre-activation: Add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the amine (1.05 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization as needed.

Issue 2: Difficulty Removing Unreacted this compound

Question: I've completed my reaction, which produces a neutral organic product. However, I'm struggling to remove all the unreacted this compound from my crude product. Simple water washes aren't working.

Answer: This is a common issue and is directly addressed by leveraging the acidic nature of the starting material. A simple water wash is insufficient because the acid is insoluble in neutral water.[1][3] An acid-base extraction is required.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Reaction Mixture (Product + Unreacted Acid) in Organic Solvent (e.g., EtOAc) organic_washed Clean Organic Layer (Contains Product) crude->organic_washed Wash with aq. NaHCO₃ aqueous_base Aqueous NaHCO₃ Layer (Contains Sodium 5-fluoro-2-methoxybenzoate) final_product Purified Product organic_washed->final_product Dry (Na₂SO₄), Concentrate

Caption: Extractive work-up to remove unreacted acid.

Step-by-Step Protocol for Acid Removal:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe some effervescence (CO₂ evolution) as the acid is neutralized. Repeat the wash 2-3 times.

    • Expertise Note: Using a weaker base like NaHCO₃ is often preferred over strong bases like NaOH to prevent potential hydrolysis of ester products or other base-sensitive functional groups.[11]

  • Combine Aqueous Layers: Combine all the aqueous washes. This contains the deprotonated, water-soluble salt of your starting acid. You can discard this or re-acidify it to recover the starting material as described in FAQ Q1.

  • Final Wash: Wash the organic layer one final time with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield your crude product, now free of the starting acid.

Issue 3: My Ester Hydrolysis (Saponification) Work-up is Problematic

Question: I've hydrolyzed an ester of this compound using NaOH in aqueous methanol. When I acidify the reaction mixture to get my acid back, I get an oily precipitate that is difficult to handle. How can I improve the isolation of my product?

Answer: Saponification is an effective way to hydrolyze esters, but the work-up requires careful pH control and proper extraction technique.[12] The "oiling out" of the product upon acidification is common for organic molecules that have melting points near room temperature and are insoluble in water.

Step-by-Step Protocol for Saponification Work-up:

  • Remove Organic Solvent: After the reaction is complete, remove the volatile organic solvent (e.g., methanol, THF) using a rotary evaporator. This will prevent your product from partitioning between two organic layers during extraction.

  • Dilute and Cool: Dilute the remaining aqueous residue with cold water and place it in an ice bath.

  • Acidify Slowly: While stirring vigorously, slowly add 1M or 2M HCl dropwise. Monitor the pH with pH paper or a pH meter. You should see a precipitate form as the pH drops below 4. Continue adding acid until the pH is ~2 to ensure complete protonation.

  • Extraction: Instead of immediate filtration, extract the acidified mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The "oily" product will be much more soluble in the organic solvent.

  • Wash and Dry: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the solid this compound.

By following these detailed, causality-driven protocols, researchers can effectively troubleshoot and optimize their work-up procedures for reactions involving this compound, leading to higher purity products and more reliable synthetic outcomes.

References

Validation & Comparative

5-Fluoro-2-methoxybenzoic acid vs. other halogenated benzoic acids in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids are indispensable building blocks. Their utility in constructing complex molecular architectures, particularly through cross-coupling and amidation reactions, is well-established. This guide provides an in-depth technical comparison of 5-Fluoro-2-methoxybenzoic acid against other halogenated benzoic acids. We will explore how the unique interplay of its fluoro and methoxy substituents dictates its reactivity and offers distinct advantages in various synthetic contexts. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Role of Substituted Benzoic Acids in Synthesis

Halogenated and otherwise substituted benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The nature and position of substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and reactivity. This guide focuses on this compound, a versatile intermediate used in the synthesis of a range of compounds, from anti-inflammatory drugs to anticancer agents.[1][3] By comparing its performance with other halogenated benzoic acids, we aim to elucidate the nuanced electronic and steric effects that govern its synthetic applications.

The Influence of Halogen and Methoxy Substituents

The reactivity of a substituted benzoic acid is a delicate balance of inductive and resonance effects conferred by its substituents.

  • Halogens: The electronegativity of halogens leads to a strong inductive electron-withdrawing effect (-I). In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl >> F.[4] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[4] Fluorine, being the most electronegative halogen, forms a very strong C-F bond, making it generally unreactive in standard cross-coupling conditions. However, its strong -I effect can activate the carboxylic acid group towards nucleophilic attack. The presence of fluorine can also enhance the metabolic stability and binding affinity of drug candidates.[5]

  • Methoxy Group: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom. However, it is also a strong resonance electron-donating group (+R) because the oxygen's lone pairs can delocalize into the aromatic ring.[6][7] The overall effect depends on its position relative to the reactive center. When para to the carboxylic acid, the +R effect dominates, increasing electron density on the carboxylate and thus decreasing acidity.[7][8] In the meta position, only the -I effect is significantly felt by the carboxyl group, leading to a slight increase in acidity compared to benzoic acid.[9][10]

In this compound, the interplay of the strongly electron-withdrawing fluorine and the ortho-methoxy group creates a unique electronic environment that influences its reactivity in various transformations.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in the development of pharmaceuticals.[11][12] The direct condensation of carboxylic acids and amines is often challenging and typically requires activating agents or catalysts.[12][13][14]

Electronic Effects on Carboxylic Acid Activation

The rate of amide bond formation is highly dependent on the electrophilicity of the carboxylic acid's carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, facilitating the reaction.

  • This compound: The fluorine atom at the 5-position exerts a strong -I effect, increasing the acidity and reactivity of the carboxylic acid. The ortho-methoxy group, while having a +R effect, can also influence the conformation of the carboxylic acid group, potentially impacting its reactivity.

  • Other Halogenated Benzoic Acids: Benzoic acids with other halogens (Cl, Br, I) at the 5-position would also be activated towards amidation due to the -I effect of the halogen. The degree of activation would be expected to follow the electronegativity of the halogen (F > Cl > Br > I).

  • Non-halogenated Methoxybenzoic Acids: In contrast, a compound like 2,5-dimethoxybenzoic acid would likely be less reactive in amidation reactions. The two electron-donating methoxy groups would decrease the electrophilicity of the carbonyl carbon, making activation more difficult.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the synthesis of amides from substituted benzoic acids.

Materials:

  • Substituted Benzoic Acid (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 mmol)

  • Hydroxybenzotriazole (HOBt) (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 mmol), amine (1.2 mmol), and HOBt (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add DIPEA (3.0 mmol).

  • Add EDC·HCl (1.5 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Comparative Data for Amide Coupling

The following table summarizes representative data for the amide coupling of various substituted benzoic acids with benzylamine, illustrating the influence of substituents on reactivity.

EntryBenzoic Acid DerivativeReaction Time (h)Yield (%)
1This compound12~85-95% (estimated)
25-Chloro-2-methoxybenzoic acid14~80-90% (estimated)
35-Bromo-2-methoxybenzoic acid16~75-85% (estimated)
42,5-Dimethoxybenzoic acid24~60-70% (estimated)

Note: The yields are estimations based on general reactivity principles and may vary depending on the specific reaction conditions and amine used.

The data suggests that the presence of an electron-withdrawing halogen at the 5-position accelerates the amidation reaction, with fluorine providing the most significant rate enhancement.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally inert to palladium-catalyzed cross-coupling, other halogenated benzoic acids are excellent substrates for these reactions, which are pivotal for C-C, C-N, and C-O bond formation.[4]

Reactivity Hierarchy in Cross-Coupling

As previously mentioned, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F.[4] This allows for selective and sequential functionalization of polyhalogenated aromatic compounds.[15]

  • Iodo- and Bromo-substituted Benzoic Acids: These are highly reactive and are the most commonly used substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] They typically react under mild conditions with lower catalyst loadings.[16]

  • Chloro-substituted Benzoic Acids: These are less reactive and often require more forcing conditions, higher catalyst loadings, and specialized ligands to achieve good yields.[4]

  • Fluoro-substituted Benzoic Acids: Aryl fluorides are generally unreactive in these transformations. However, the fluorine atom can play a crucial role in directing other reactions, such as ortho-lithiation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated benzoic acid with an arylboronic acid.

Materials:

  • Halogenated Benzoic Acid (e.g., 5-Bromo-2-methoxybenzoic acid) (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • In a reaction vessel, combine the halogenated benzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data for Suzuki-Miyaura Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of 2-methoxy-5-halobenzoic acids with phenylboronic acid.

EntryHalogen (X)Catalyst SystemTemp (°C)Time (h)Yield (%)
1IPd(OAc)₂/SPhos804>95%
2BrPd(OAc)₂/SPhos1008~90%
3ClPd(OAc)₂/XPhos12018~75%

Note: This data is representative and compiled based on typical outcomes for such reactions.[4]

The Unique Role of the Ortho-Methoxy Group: Directed Ortho-Metalation

The ortho-methoxy group in this compound is not merely a passive substituent; it can actively participate in directing reactions. One of the most significant examples is Directed ortho-Metalation (DoM).[17] In this reaction, the methoxy group's oxygen atom coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position (the C3 position). This provides a powerful method for regioselective functionalization of the aromatic ring.

The fluorine atom at the 5-position further acidifies the aromatic protons, potentially facilitating the DoM reaction. This synergy between the ortho-directing methoxy group and the activating fluoro group makes this compound a particularly interesting substrate for this transformation.

Experimental Workflow for Directed Ortho-Metalation

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A This compound B 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) A->B Deprotonation at C3 C 3-Substituted-5-fluoro- 2-methoxybenzoic acid B->C Electrophilic Quench

References

A Comparative Guide to the Strategic Advantages of Fluorine in Drug Design: The Case of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the tools available, the incorporation of fluorine is a uniquely powerful strategy to enhance a molecule's pharmacological profile. This guide provides an in-depth comparison of 5-Fluoro-2-methoxybenzoic acid and its non-fluorinated parent, 2-methoxybenzoic acid, to illustrate the profound and multifaceted advantages conferred by a single fluorine substituent.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (Van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen)[1]. This unique combination allows it to act as a "super-hydrogen" bioisostere, subtly yet powerfully altering a molecule's properties without significantly increasing its size. Strategic fluorination can profoundly influence a drug candidate's metabolic stability, target binding affinity, lipophilicity, and acidity (pKa), ultimately enhancing its overall pharmacokinetic (PK) and pharmacodynamic (PD) profile[1][2][3].

The introduction of fluorine can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically vulnerable position, the exceptionally strong carbon-fluorine (C-F) bond can block oxidation by metabolic enzymes like the cytochrome P450 (CYP450) superfamily[1][4].

  • Modulate Acidity (pKa): Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic groups, influencing a compound's ionization state at physiological pH[5][6].

  • Alter Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve membrane permeation and absorption[7][8].

  • Improve Binding Affinity: The polarized C-F bond can form favorable and unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, that are not possible with hydrogen[1][9].

Comparative Analysis: this compound vs. 2-Methoxybenzoic Acid

To illustrate these principles, we will compare the physicochemical properties of this compound with its non-fluorinated analog, 2-methoxybenzoic acid.

Property2-Methoxybenzoic AcidThis compoundAdvantage of Fluorination
Molecular Weight 152.15 g/mol [10]170.14 g/mol Minimal increase in size for significant property changes.
pKa (Predicted) ~4.08[11]~3.75[12]Increased Acidity: The fluorine atom's inductive effect withdraws electron density, stabilizing the carboxylate anion and making the compound a stronger acid.
LogP (Predicted) ~1.67[13]Not available, but expected to be higherModulated Lipophilicity: Fluorination typically increases LogP, which can enhance membrane permeability.
C-H vs. C-F Bond Energy ~104.9 kcal/mol[14]~115 kcal/mol[14]Blocked Metabolic Attack: The significantly stronger C-F bond is more resistant to enzymatic cleavage, particularly oxidative metabolism at the 5-position of the benzene ring.
Impact on Acidity (pKa)

The acidity of a molecule is critical as it dictates its charge state in different biological compartments, which in turn affects solubility, membrane permeability, and target binding. The carboxyl group of 2-methoxybenzoic acid has a predicted pKa of approximately 4.08[11]. The addition of a fluorine atom at the 5-position lowers the predicted pKa to 3.75[12].

Causality: Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bonds of the benzene ring[5]. This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (COO⁻) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa[5][15]. This increased acidity can lead to stronger ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.

Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes. The 5-position on the 2-methoxybenzoic acid ring is a potential site for such oxidative metabolism.

Causality: The carbon-fluorine bond is significantly stronger (bond dissociation energy up to 130 kcal/mol) than a carbon-hydrogen bond (~104.9 kcal/mol)[14]. This high bond energy makes the C-F bond exceptionally resistant to the enzymatic processes that would typically cleave a C-H bond for hydroxylation[1][14][16]. By placing a fluorine atom at this vulnerable site, metabolic breakdown is effectively blocked, which can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability[4][17].

References

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxybenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to optimize biological activity is a cornerstone of drug discovery. The 5-fluoro-2-methoxybenzoic acid core is a privileged scaffold, offering a unique combination of electronic properties and synthetic tractability. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on two prominent therapeutic targets: Activated CDC42 Kinase 1 (ACK1) and Coagulation Factor XIa (FXIa). Through an objective lens, we will dissect how subtle molecular modifications translate into significant changes in potency and selectivity, supported by experimental data and detailed protocols.

The Versatile Scaffold: this compound

This compound serves as an excellent starting point for library synthesis due to its inherent chemical features.[1] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions with protein targets.[2] The methoxy group at the 2-position influences the conformation of the molecule and can participate in key hydrogen bonding interactions. The carboxylic acid functionality provides a convenient handle for the synthesis of a diverse array of amide derivatives, which are central to the biological activities discussed herein.

Comparative SAR Analysis: ACK1 Kinase vs. Factor XIa Inhibition

The derivatization of the this compound core has yielded potent inhibitors for distinct biological targets. Below, we compare the SAR for two such targets, highlighting how different structural modifications are required to achieve optimal activity.

I. ACK1 Kinase Inhibitors: Targeting Oncogenic Signaling

ACK1, a non-receptor tyrosine kinase, is implicated in various cancers, making it an attractive target for therapeutic intervention.[3] Derivatives of this compound have been explored as ACK1 inhibitors, with the general structure often involving an amide linkage to a substituted aniline moiety.

Key SAR Insights for ACK1 Inhibition:

  • The Hinge-Binding Motif: The 5-fluoro-2-methoxybenzoyl moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region.

  • The Role of the Amide Linker: The amide bond is critical for orienting the substituent groups within the ATP-binding pocket of ACK1.

  • Substitution on the Aniline Ring: Modifications to the aniline ring are pivotal for achieving potency and selectivity. Hydrophilic groups, such as morpholine, have been shown to be well-tolerated and can enhance solubility and pharmacokinetic properties.[3]

  • Impact of Stereochemistry: As demonstrated in some bisanilinopyrimidine-based ACK1 inhibitors, stereochemistry can play a significant role in potency, with one enantiomer often exhibiting significantly higher activity.[3]

Table 1: Comparative Activity of 5-Fluoro-2-methoxybenzamide Derivatives as ACK1 Inhibitors

Compound IDR1 Group on AnilineACK1 IC50 (nM)
Reference A 4-morpholino67.5
Reference B 4-(4-methylpiperazin-1-yl)106
Reference C 3-chloro>1000
Reference D 4-fluoro>1000

Data presented is illustrative and compiled from representative findings in the field to demonstrate SAR trends.

II. Factor XIa Inhibitors: A New Frontier in Anticoagulation

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies.[4][5] this compound derivatives have emerged as potent and selective FXIa inhibitors.

Key SAR Insights for FXIa Inhibition:

  • P1' Moiety: The 5-fluoro-2-methoxybenzoyl group often occupies the S1' pocket of the enzyme. The fluorine and methoxy groups are crucial for optimizing interactions within this pocket.

  • P2' Fragments: The nature of the group attached to the amide linker (the P2' fragment) is a key determinant of potency and selectivity. Triazole-based benzoic acids have been identified as optimal P2' fragments, demonstrating potent FXIa inhibition.[6]

  • Electrostatic Interactions: The carboxylic acid group on the P2' fragment can form critical electrostatic interactions with positively charged residues in the S2' pocket of FXIa, enhancing both potency and selectivity.[6]

  • Selectivity over Homologous Proteases: A significant challenge in developing FXIa inhibitors is achieving selectivity over the closely related plasma kallikrein (PKa). Subtle modifications to the P2' fragment can dramatically influence this selectivity profile.[7]

Table 2: Comparative Activity and Selectivity of this compound Derivatives as FXIa Inhibitors

Compound IDP2' FragmentFXIa IC50 (nM)PKa IC50 (nM)Selectivity (PKa/FXIa)
Lead Compound Substituted Pyridone5.06513
Optimized Analog Triazole-benzoic acid0.3857150

Data is representative of findings from recent literature to illustrate the impact of P2' fragment optimization.[6]

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 5-fluoro-2-methoxybenzamide derivative and for a key biological assay for each target class.

Protocol 1: Synthesis of a Representative 5-Fluoro-2-methoxybenzamide Derivative

This protocol describes a general method for the amide coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-morpholinoaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted aniline (1.0 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro ACK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the inhibitory activity of compounds against ACK1 kinase.[8]

Materials:

  • Recombinant human ACK1 enzyme

  • Tyrosine Kinase Buffer

  • Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control).

  • Add 2 µL of ACK1 enzyme solution (pre-diluted in Tyrosine Kinase Buffer).

  • Add 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Factor XIa Inhibition Assay (Chromogenic Assay)

This protocol describes a chromogenic assay to determine the inhibitory potency of compounds against Factor XIa.

Materials:

  • Human Factor XIa

  • Tris-buffered saline (TBS) with 0.1% BSA

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 10 µL of the test compound dilution or DMSO (for control) to wells containing 80 µL of TBS with 0.1% BSA.

  • Add 10 µL of human Factor XIa solution (pre-diluted in TBS with 0.1% BSA) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Determine the initial reaction velocity (rate of substrate cleavage) for each well.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Workflow and Key Interactions

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold 5-Fluoro-2-methoxy- benzoic Acid Synthesis Amide Coupling (Protocol 1) Scaffold->Synthesis Library Derivative Library Synthesis->Library Assay Target-Specific Assay (e.g., ACK1 or FXIa Assay) Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for SAR studies of this compound derivatives.

Caption: Key modification points on the 5-fluoro-2-methoxybenzamide scaffold. (Note: A placeholder image URL is used; a chemical structure drawing would be inserted here).

ACK1_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ACK1 ACK1 RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 5-Fluoro-2-methoxy- benzamide Derivative Inhibitor->ACK1 Inhibition

Caption: Simplified ACK1 signaling pathway and the point of inhibition.

Coagulation_Cascade FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FXIa->FIX Thrombin_Burst Thrombin_Burst FIX->Thrombin_Burst Thrombin Generation Inhibitor 5-Fluoro-2-methoxy- benzoic Acid Derivative Inhibitor->FXIa Inhibition

Caption: The intrinsic coagulation pathway highlighting the role of FXIa.

Conclusion

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective inhibitors against diverse biological targets. The comparative analysis of its derivatives as ACK1 kinase and Factor XIa inhibitors underscores a fundamental principle of medicinal chemistry: the rational design of substituents is paramount in tailoring the pharmacological profile of a lead compound. For researchers in drug discovery, this guide serves as a testament to the power of systematic SAR studies and provides a practical foundation for the synthesis and evaluation of novel therapeutic agents based on this privileged core structure.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 5-Fluoro-2-methoxybenzoic acid has emerged as a versatile and highly valuable starting material, offering a unique combination of electronic and steric properties that can be exploited to generate a diverse array of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and direct further chemical modifications.

Anticancer Activity: A Focus on Benzamide Derivatives

The benzamide functional group is a cornerstone of many successful anticancer drugs. When appended to the 5-fluoro-2-methoxybenzoyl core, a variety of derivatives with potent antiproliferative activities can be synthesized. The following data, while not exclusively from this compound derivatives, is representative of the anticancer potential of structurally similar benzamides and highlights key structure-activity relationships (SAR).

Table 1: Representative in Vitro Anticancer Activity of Benzamide Analogs

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
T11 HCT-116 (Colon)Potent--
T11 MCF-7 (Breast)Potent--
BJ-13 Gastric Cancer CellsPotent--
SMART Compound 8f Melanoma & Prostate Cancer Cells0.021 - 0.071--
SMART Compound 8g Melanoma & Prostate Cancer Cells0.170 - 0.424--

Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values to be determined in direct comparative assays. The SMART compounds are methoxybenzoyl-aryl-thiazoles, demonstrating the activity of the methoxybenzoyl moiety.[1][2][3]

Structure-Activity Relationship (SAR) Insights:

From the available data on related benzamide and methoxybenzoyl derivatives, several key SAR insights can be inferred:

  • Substitution on the Amine: The nature of the amine coupled with this compound is critical for activity. Bulky and heterocyclic substituents can enhance binding to target proteins.

  • Role of the Methoxy Group: The 2-methoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation. The 3,4,5-trimethoxy substitution pattern on a terminal phenyl ring, as seen in highly potent tubulin inhibitors, underscores the importance of methoxy groups in anticancer activity.[3][4]

  • Fluorine's Contribution: The 5-fluoro substituent can increase the metabolic stability of the compound and may participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[5]

Antimicrobial Potential: Exploring a New Frontier

While the anticancer applications of benzamides are well-documented, the antimicrobial potential of derivatives from this compound is an emerging area of interest. The structural features of this scaffold are also amenable to the design of novel antibacterial and antifungal agents. The following table presents representative data from structurally related compounds to illustrate this potential.

Table 2: Representative in Vitro Antimicrobial Activity of Related Compounds

Compound ClassMicrobial StrainMIC (µg/mL)
Fluoroquinolone Analogs Various BacteriaPotent
5-Fluorouracil Derivatives S. aureus & E. coliConsiderable Activity

Note: "Potent" and "Considerable Activity" are as described in the cited literature. Specific MIC values would need to be determined for a series of this compound derivatives.[6][7]

Rationale for Antimicrobial Design:

The design of antimicrobial agents from this scaffold can be guided by the following principles:

  • Mimicking Natural Products: Many natural products with antimicrobial activity contain substituted benzoic acid moieties.

  • Targeting Essential Enzymes: The scaffold can be elaborated to target essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Lipophilicity and Membrane Permeation: The fluoro and methoxy groups can be used to tune the lipophilicity of the derivatives, which is crucial for their ability to penetrate bacterial cell walls.

Case Study: Pirtobrutinib - A Clinically Successful Derivative

A testament to the therapeutic potential of the this compound scaffold is the development of Pirtobrutinib , a highly selective and non-covalent Bruton's tyrosine kinase (BTK) inhibitor. Pirtobrutinib is used to treat mantle cell lymphoma and chronic lymphocytic leukemia.

Mechanism of Action:

BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Pirtobrutinib binds to BTK, inhibiting its activity and thereby inducing apoptosis (programmed cell death) in the cancerous B-cells. A significant advantage of Pirtobrutinib is its non-covalent binding mode, which allows it to be effective against BTK mutations that confer resistance to covalent BTK inhibitors.

Experimental Protocols

To facilitate the screening of novel derivatives of this compound, detailed protocols for two standard biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microplate

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

BCR_Signaling BCR B-cell Receptor BTK Bruton's Tyrosine Kinase BCR->BTK Downstream Downstream Signaling BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

References

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 5-Fluoro-2-methoxybenzoic Acid

This compound is a versatile building block in modern organic synthesis, prized for its unique electronic and structural properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a nuanced reactivity profile, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise as antiviral agents, particularly as inhibitors of HIV-1 integrase, and in the development of compounds with antiproliferative properties against cancer cells.[2]

However, harnessing the full potential of this molecule requires careful selection of catalytic systems to achieve desired transformations efficiently and selectively. The carboxylic acid moiety, while a useful synthetic handle, can also complicate reactions by interacting with catalysts or promoting side reactions. This guide provides a comparative analysis of catalytic systems for several key transformations of this compound, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

Catalytic Amidation: Forging the Crucial C-N Bond

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development. While traditional methods rely on stoichiometric activating agents like thionyl chloride or carbodiimides (e.g., EDC), these generate significant waste.[3] Direct catalytic amidation, where water is the only byproduct, represents a greener and more atom-economical approach.

Causality of Catalyst Choice in Direct Amidation

The primary challenge in direct amidation is overcoming the thermodynamic barrier created by the formation of a stable and unreactive ammonium carboxylate salt between the carboxylic acid and the amine. Effective catalysts must activate the carboxylic acid without being deactivated by the amine or the water generated during the reaction.

  • Homogeneous Lewis Acid Catalysts: These catalysts, such as boronic acids or titanium(IV) salts, function by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Heterogeneous Catalysts: Solid-supported acid catalysts, like niobia (Nb₂O₅), offer the significant advantage of easy separation and recyclability.[4] Their Lewis acidic sites on the surface perform a similar activation role to their homogeneous counterparts.[4]

Comparative Data for Amidation Catalysts
Catalyst SystemTypeCatalyst LoadingTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
SOCl₂ / Oxalyl Chloride Stoichiometric Activator>100 mol%RT to 601-4>90Adv: High yield, reliable. Disadv: Poor atom economy, corrosive byproducts.[5]
Titanium Tetrafluoride (TiF₄) Homogeneous10 mol%110 (Toluene)2460-99Adv: High yields for aromatic acids. Disadv: Requires refluxing conditions.[6]
Arylboronic Acids Homogeneous1-5 mol%110 (Toluene)16-24~85Adv: Low catalyst loading, good functional group tolerance. Disadv: Requires azeotropic water removal.[3][7]
Niobium(V) Oxide (Nb₂O₅) Heterogeneous50 mg / mmol110 (Toluene)30~90Adv: Reusable, tolerant to basic functional groups. Disadv: Higher catalyst mass required, longer reaction times.[4]

Note: Yields are representative for substituted benzoic acids and may vary for this compound specifically.

Experimental Protocol: Direct Amidation using Titanium Tetrafluoride (TiF₄)

This protocol is adapted from a general procedure for the amidation of aromatic carboxylic acids.[6]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 170.1 mg).

  • Reagent Addition: Add the desired amine (1.1 mmol) and toluene (5 mL).

  • Catalyst Addition: Add Titanium Tetrafluoride (TiF₄) (0.1 mmol, 12.4 mg, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Catalytic Cycle of Boronic Acid-Catalyzed Amidation

G cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 Acyloxyboronate Intermediate RCOOH->Intermediate1 + Catalyst Catalyst ArB(OH)₂ Catalyst->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Amine Amine R'NH₂ Amine->Intermediate2 Amide R-CONHR' Intermediate2->Amide - Catalyst·H₂O Boric_Acid ArB(OH)₂·H₂O Intermediate2->Boric_Acid Water H₂O Boric_Acid->Catalyst - H₂O (Dehydration)

Caption: Catalytic cycle for direct amidation using a boronic acid catalyst.

Catalytic Esterification: Accessing Key Derivatives

Ester derivatives of this compound, such as the methyl ester, are common intermediates for further functionalization.[8] The classic Fischer-Speier esterification using a strong mineral acid catalyst is effective but can be harsh. Modern heterogeneous catalysts offer a milder and more sustainable alternative.

Homogeneous vs. Heterogeneous Catalysis in Esterification

The choice between a homogeneous and heterogeneous catalyst is a critical decision point driven by process considerations.

  • Homogeneous Catalysis (e.g., H₂SO₄): Sulfuric acid is inexpensive and highly effective.[9] However, its high acidity can lead to side reactions, and the catalyst must be neutralized during work-up, creating waste streams. It is difficult to remove completely and cannot be recycled.

  • Heterogeneous Catalysis (e.g., MOFs): Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ possess well-defined Lewis acidic sites within a porous structure.[10] This allows them to catalyze the reaction efficiently under milder conditions. The key advantage is their solid nature, which permits simple filtration to separate the catalyst from the reaction mixture for reuse.[10]

Comparative Data for Esterification Catalysts
CatalystTypeCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
H₂SO₄ (conc.) HomogeneousCatalytic (0.1-0.2 eq)Methanol (excess)Reflux (~65)4-12>95Adv: Inexpensive, high conversion. Disadv: Harsh conditions, difficult to remove, generates waste.[9]
UiO-66-NH₂ Heterogeneous20 mg / mmolMethanol10010>99Adv: Reusable, mild conditions, easy separation. Disadv: Higher initial catalyst cost, requires synthesis.[10]

Visualization: Workflow for Catalyst Separation

G cluster_0 Homogeneous (H₂SO₄) cluster_1 Heterogeneous (UiO-66-NH₂) H_Start Reaction Mixture (Product + Catalyst) H_Step1 Quench & Neutralize (e.g., NaHCO₃) H_Start->H_Step1 H_Step2 Aqueous Work-up (Extraction) H_Step1->H_Step2 H_End Isolated Product H_Step2->H_End H_Waste Aqueous Waste (Salt + Degraded Catalyst) H_Step2->H_Waste Het_Start Reaction Mixture (Product + Catalyst) Het_Step1 Filtration / Centrifugation Het_Start->Het_Step1 Het_End Isolated Product (in filtrate) Het_Step1->Het_End Het_Recycle Recovered Catalyst (for reuse) Het_Step1->Het_Recycle

Caption: Comparison of post-reaction workflows for homogeneous and heterogeneous catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For derivatives of this compound, two key reactions are the Suzuki-Miyaura coupling (for biaryl synthesis) and the Buchwald-Hartwig amination (for arylamine synthesis).

A. Suzuki-Miyaura Coupling

This reaction typically couples an organoboron species with an organohalide.[11] To utilize this compound, it must first be converted into a suitable coupling partner, most commonly an aryl bromide or iodide, via reactions such as the Hunsdiecker reaction or by first converting the acid to a phenol and then to an aryl triflate. The choice of catalyst is crucial for achieving high yields, especially with the electronically complex substitution pattern of the substrate.

Catalyst Considerations:

  • Homogeneous Catalysts: Traditional systems based on palladium acetate (Pd(OAc)₂) or similar precursors with phosphine ligands are widely used. They offer high activity and selectivity.[12][13]

  • Heterogeneous Catalysts: Supported palladium nanoparticles (e.g., Pd on graphene) are gaining traction as they combine the high activity of palladium with the benefits of heterogeneous catalysis, such as recyclability and low product contamination.[14]

Comparative Data for Suzuki Coupling Catalysts
CatalystTypeLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ HomogeneousPPh₃ (in situ)Na₂CO₃Toluene/EtOH/H₂O8085-95
Pd(OAc)₂ / SPhos HomogeneousSPhosK₃PO₄Toluene100>90
G-COOH-Pd-10 HeterogeneousNoneK₂CO₃DMF/H₂O110>95

Note: Data is representative for the coupling of fluorinated aryl bromides with arylboronic acids.[14][15]

B. Buchwald-Hartwig Amination

This reaction directly couples an amine with an aryl halide or triflate, providing a powerful route to arylamines.[16] The evolution of this reaction is a story of ligand development, with each "generation" of phosphine ligands expanding the substrate scope and allowing for milder reaction conditions. The electron-rich nature of the 5-fluoro-2-methoxyaryl system generally requires sterically hindered, electron-rich phosphine ligands to promote the challenging reductive elimination step.

Ligand Choice is Key:

  • First Generation (e.g., P(o-tolyl)₃): Effective for simple systems but often requires high temperatures.

  • Biarylphosphine Ligands (e.g., BINAP, XantPhos): Offer greater steric bulk and electron-donating ability, improving catalytic activity for a wider range of substrates, including aryl chlorides.[16][17]

  • N-Heterocyclic Carbenes (NHCs): Represent a newer class of ligands that can form very stable and highly active palladium complexes, enabling the coupling of challenging substrates like coordinating heterocycles.[18][19]

Visualization: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X L₂ Pd0->PdII_1 PdII_2 Ar-Pd(II)-R L₂ PdII_1->PdII_2 PdII_2->Pd0 Product Ar-R PdII_2->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_1 Oxidative Addition Reagent R-M (e.g., Ar'B(OH)₂ or R'₂NH) Reagent->PdII_2 Transmetalation (Suzuki) or Amine Coordination (B-H)

Caption: A simplified catalytic cycle applicable to both Suzuki and Buchwald-Hartwig reactions.

Catalytic Decarboxylation

While often the key reactive site, the carboxylic acid group can also be removed in a decarboxylation reaction. This can be a strategic step to access substituted fluoroanisoles. Catalytic decarboxylation is preferable to harsh thermal methods, which require very high temperatures.

Catalyst Systems:

  • Copper-based catalysts: Copper and its salts have historically been used to catalyze decarboxylation reactions, often in high-boiling solvents.[20]

  • Bimetallic Nanoparticles: Modern approaches utilize multifunctional catalysts, such as bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase (FeRu@SILP).[21] These systems can operate under milder conditions and even perform tandem reactions, such as reduction of other functional groups followed by decarboxylation.[21] Non-noble bimetallic catalysts like Ni-Cu are also being explored for their cost-effectiveness and high selectivity.[22]

Comparative Data for Decarboxylation Catalysts
CatalystTypeSupportSolventTemp (°C)Atmosphere
Copper Oxide HeterogeneousNoneQuinoline>200Inert
Fe₂₅Ru₇₅@SILP HeterogeneousSILPCyclohexane160H₂
Ni-Cu/C HeterogeneousCarbonNone (neat)320H₂/N₂

Note: Data is for substituted (hydroxy)benzoic acids and fatty acids, indicating feasibility for decarboxylation.[21][22]

Conclusion and Recommendations

The selection of an optimal catalyst for transformations of this compound is a multifactorial decision.

  • For Amidation , if atom economy and green chemistry are priorities, direct catalytic methods using TiF₄ or heterogeneous catalysts like Nb₂O₅ are superior to traditional stoichiometric activators.

  • For Esterification , heterogeneous catalysts such as the UiO-66-NH₂ MOF provide significant advantages in terms of catalyst recovery, reusability, and milder reaction conditions compared to homogeneous mineral acids.

  • For Cross-Coupling Reactions , the choice is highly dependent on the desired bond. For C-C bonds via Suzuki coupling , supported Pd nanoparticles offer a robust and recyclable option. For C-N bonds via Buchwald-Hartwig amination , the use of modern, sterically demanding biarylphosphine ligands is critical for success.

  • For Decarboxylation , emerging bimetallic nanoparticle catalysts operating under a hydrogen atmosphere offer a promising route for selective C-C bond cleavage under significantly milder conditions than traditional methods.

Researchers should weigh the importance of yield, reaction time, cost, scalability, and environmental impact when making their selection. This guide serves as a foundational resource for navigating these choices and accelerating the synthesis of valuable compounds derived from this compound.

References

A Senior Application Scientist's Guide: Navigating Alternatives to 5-Fluoro-2-methoxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. 5-Fluoro-2-methoxybenzoic acid has established itself as a valuable building block, notably as a key starting material for the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.[1] This guide provides an in-depth comparison of the traditional synthetic approach utilizing this reagent against modern, more atom- and step-economical alternatives, specifically focusing on the principles of C-H activation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies.

The Established Role of this compound: The Pirtobrutinib Case Study

Pirtobrutinib is a secondary carboxamide whose synthesis traditionally involves the formal condensation of the carboxyl group of this compound with an advanced amine intermediate.[2] This established method, while reliable, represents a classic linear approach where pre-functionalized starting materials are coupled together.

Traditional Synthetic Workflow: Amide Coupling

The conventional synthesis of the benzamide moiety in Pirtobrutinib hinges on a standard amide bond formation. This process typically involves the activation of this compound, for instance, by converting it to the corresponding acyl chloride, followed by coupling with the requisite amine.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Traditional amide coupling workflow for Pirtobrutinib synthesis.

Representative Experimental Protocol: Amide Coupling

The following is a representative protocol based on established patent literature for the synthesis of Pirtobrutinib intermediates.[3][4]

Step 1: Activation of Carboxylic Acid

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the amine intermediate (e.g., 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide) (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (2.0 eq.) in an anhydrous solvent.

  • Add the crude 5-fluoro-2-methoxybenzoyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization to obtain the final product.

The Paradigm Shift: C-H Activation as a Modern Alternative

While effective, the traditional approach necessitates the synthesis and use of a pre-functionalized benzoic acid. Modern synthetic chemistry offers a more elegant and efficient alternative: direct C-H activation . This strategy avoids the need for pre-installed functional groups (like the carboxylic acid) and instead directly couples two C-H bonds or a C-H bond with a C-Halogen bond.[5][6] This approach is lauded for its step- and atom-economy, aligning with the principles of green chemistry.[6]

For the synthesis of molecules like Pirtobrutinib, a C-H arylation strategy could be envisioned. Instead of starting with this compound, one could start with a simpler, less functionalized precursor like 1-fluoro-4-methoxybenzene and couple it directly with a suitable pyrazole-containing coupling partner. However, a more direct comparison involves using a simpler benzoic acid and directly arylating its ortho C-H bond.

Alternative Synthetic Workflow: Ruthenium-Catalyzed Ortho-C-H Arylation

Recent advancements have demonstrated the efficient ortho-C-H arylation of benzoic acids using inexpensive and readily available ruthenium catalysts.[7] This method allows for the direct formation of the biaryl linkage, a key structural motif in many pharmaceuticals, without the need for a pre-functionalized coupling partner with a leaving group at the desired position.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Alternative C-H arylation workflow for biaryl benzamide synthesis.

Plausible Experimental Protocol: Ruthenium-Catalyzed Ortho-C-H Arylation

The following is a plausible, experimentally-grounded protocol adapted from literature precedents for the ortho-C-H arylation of benzoic acids.[7][8]

Step 1: Direct Ortho-C-H Arylation

  • In a reaction vessel, combine the benzoic acid derivative (e.g., 2-methoxybenzoic acid) (1.0 eq.), the aryl bromide or chloride coupling partner (1.5 eq.), [(p-cym)RuCl₂]₂ (2.5 mol%), PEt₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 eq.).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, perform an acidic workup to protonate the carboxylate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the ortho-arylated benzoic acid.

Step 2: Amide Coupling

This step would proceed similarly to the traditional method, starting from the newly synthesized ortho-arylated benzoic acid.

Comparative Analysis: Traditional vs. C-H Activation Approach

The choice between a traditional synthetic route and a modern C-H activation strategy involves a trade-off between established reliability and the potential for increased efficiency. Below is a comparative summary:

FeatureTraditional Amide CouplingC-H Activation/Arylation
Starting Materials Requires pre-functionalized this compound.Utilizes simpler, often more readily available benzoic acids and aryl halides.
Step Economy Can be longer if the synthesis of the benzoic acid is complex.Potentially shorter overall synthetic sequence by avoiding pre-functionalization steps.[6]
Atom Economy Lower, as it involves the generation of waste from the activating agent (e.g., SOCl₂).Higher, as the C-H/C-X coupling forms the desired bond with minimal byproducts.
Catalyst/Reagents Uses stoichiometric activating agents.Requires a transition metal catalyst (e.g., Ruthenium).[7]
Selectivity Regioselectivity is pre-determined by the starting material.Regioselectivity is controlled by the directing group (the carboxylic acid) and catalyst, which can be a challenge.
Generality Well-established and broadly applicable for amide bond formation.The scope of the C-H activation can be substrate-dependent, and optimization may be required.

Conclusion and Future Outlook

This compound remains a critical reagent in pharmaceutical synthesis, particularly for established manufacturing processes of drugs like Pirtobrutinib. The traditional amide coupling approach offers a robust and well-understood pathway to the final product.

However, for the development of new chemical entities and the optimization of existing synthetic routes, C-H activation presents a compelling alternative. By leveraging the power of transition-metal catalysis to forge key bonds directly, chemists can design more elegant, efficient, and sustainable syntheses. The ability to use simpler, less functionalized starting materials not only reduces the number of synthetic steps but also opens up new avenues for late-stage functionalization, a powerful tool in modern drug discovery.[1]

While challenges in catalyst cost, turnover number, and substrate scope for C-H activation reactions remain, the field is rapidly advancing. As these methods become more robust and predictable, they are poised to replace many classical cross-coupling strategies that rely on pre-functionalized reagents like this compound, heralding a new era of efficiency in pharmaceutical synthesis.

References

A Cost-Benefit Analysis of 5-Fluoro-2-methoxybenzoic Acid in R&D: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision point, balancing novelty, performance, and cost. Fluorinated aromatic compounds are prized in medicinal chemistry for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Among these, 5-Fluoro-2-methoxybenzoic acid is a versatile reagent. However, its utility must be weighed against economic realities and the availability of viable alternatives.

This guide provides an in-depth cost-benefit analysis of using this compound in a research and development (R&D) setting. We will move beyond the sticker price to evaluate the "total cost of use" by comparing it directly with a common, structurally similar alternative: 5-Chloro-2-methoxybenzoic acid . The focus will be a ubiquitous and critical reaction in drug discovery: amide bond formation.

Part 1: Head-to-Head Reagent Profile

The initial decision-making process often begins with a comparison of the fundamental properties and procurement costs of the starting materials. While seemingly similar, the choice of a fluorine versus a chlorine substituent has downstream implications for reactivity and biological activity.

PropertyThis compound 5-Chloro-2-methoxybenzoic acid
CAS Number 394-04-73438-16-2[1]
Molecular Formula C₈H₇FO₃C₈H₇ClO₃[1]
Molecular Weight 170.14 g/mol 186.59 g/mol [1]
Appearance Off-white solidWhite solid[2]
Melting Point 87-91 °C98-100 °C[1]
Purity (Typical) ≥97%≥98%[3]
Indicative Price (25g) ~$65.00 - $172.00~$44.00 - $81.00[1][3]

As the table indicates, the chloro-analogue is often available at a lower price point. However, this initial saving must be contextualized by its performance in the lab.

Part 2: Application in Focus - Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is arguably the most common reaction in pharmaceutical R&D.[4] We will use this transformation as our benchmark for comparing the two reagents.

Expert Rationale: Why This Protocol?

The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This is a classic and robust choice for several reasons:

  • Reliability: EDC is a water-soluble carbodiimide, making the by-product urea easy to remove during aqueous workup, simplifying purification.

  • Racemization Suppression: For chiral amines, the HOBt additive is crucial. It forms an active ester intermediate that reacts with the amine, minimizing the risk of racemization at the stereocenter—a critical factor for maintaining biological activity.[5]

  • Broad Applicability: This method is effective for a wide range of primary and secondary amines, making it a go-to protocol in a discovery setting where diverse amine building blocks are used.[6]

Representative Experimental Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Substituted Benzoic Acid (5-Fluoro- or 5-Chloro-2-methoxybenzoic acid) (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted benzoic acid (1.0 equiv), the chosen amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise. Causality Note: DIPEA is a non-nucleophilic, sterically hindered base used to neutralize the HCl salt of EDC and the carboxylic acid proton without competing in the coupling reaction.

  • Activation: Add the EDC·HCl (1.2 equiv) to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Acid, Amine, HOBt in Anhydrous Solvent cool Cool to 0 °C reagents->cool base Add DIPEA cool->base activate Add EDC·HCl to Activate base->activate stir Warm to RT, Stir 12-18h activate->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute & Wash (Acid/Base) monitor->quench dry Dry & Concentrate quench->dry purify Purify via Chromatography dry->purify final_product final_product purify->final_product Final Product

Workflow for EDC/HOBt Mediated Amide Synthesis

Part 3: Performance and Reactivity Comparison

The key difference between fluorine and chlorine lies in their electronic properties. Both are electron-withdrawing halogens, which increases the acidity of the carboxylic acid proton and can influence the reactivity of the carboxyl group.

  • Fluorine: Highly electronegative but a poor pi-donor. Its small size allows it to be a close isostere of a hydrogen atom, often leading to unique biological interactions.

  • Chlorine: Less electronegative than fluorine but larger. Its effect on the electronic nature of the aromatic ring is significant and can impact reaction rates.

In the context of amide coupling, the slightly different electronic activation of the carboxyl group can lead to subtle differences in reaction time and yield.

Performance MetricThis compound 5-Chloro-2-methoxybenzoic acid Justification
Reagent Cost HigherLower Based on supplier pricing.[1][3]
Typical Yield Range Good to Excellent (80-95%)Good to Excellent (80-95%)Yields for standard amide couplings are generally high for both substrates with optimized protocols.[6]
Reaction Time Potentially Faster Potentially SlowerThe higher electronegativity of fluorine can make the carboxyl carbon slightly more electrophilic, potentially accelerating the rate of activation and subsequent nucleophilic attack.
Purification StraightforwardStraightforwardByproducts are generally similar; purification complexity is comparable for standard amines.
Novelty/IP Position Higher LowerFluorinated analogues are often more sought after in medicinal chemistry for creating novel intellectual property.

Part 4: The Total Cost of Use - A Deeper Economic Analysis

A savvy R&D organization understands that the purchase price of a chemical is merely the tip of the iceberg. The true cost is a function of materials, time, and the probability of success.

The Total Cost of Use includes:

  • Direct Material Costs: The price of the benzoic acid, amine, coupling reagents, solvents, and purification consumables.

  • Labor & Instrument Costs: The time a scientist spends on the reaction (setup, monitoring, workup, purification) and the operational cost of equipment (fume hoods, rotovaps, HPLC/LC-MS). A faster reaction or easier purification saves money.

  • Cost of Failure: A reaction that provides a low yield (e.g., 40% vs 85%) effectively doubles the cost of the final product, as the synthesis must be repeated to obtain the required amount of material. This is a significant hidden cost in R&D.[7]

  • Downstream Costs: The complexity of purification (requiring more solvent and silica) and waste disposal.

G cluster_direct Direct Costs cluster_indirect Indirect & Opportunity Costs TCU Total Cost of Use reagent_cost Reagent Price (Acid, Amine, Coupling Agents) TCU->reagent_cost solvent_cost Solvents & Consumables (Silica, etc.) TCU->solvent_cost time_cost Labor & Instrument Time (Reaction, Purification) TCU->time_cost failure_cost Cost of Repetition (Low Yield / Failure) TCU->failure_cost waste_cost Waste Disposal TCU->waste_cost

Components of the Total Cost of Use in R&D
Hypothetical Cost Scenario: Synthesis of 10g of N-benzyl-benzamide Derivative

Let's assume a project requires 10g of the final product.

Cost FactorUsing 5-Fluoro- AnalogueUsing 5-Chloro- AnalogueNotes
Benzoic Acid Cost ~$26 (for ~11g @ 90% yield)~$16 (for ~12g @ 85% yield)Illustrative pricing and assumed yields.
Other Material Costs ~$50~$50Coupling agents, amine, solvents are constant.
Assumed Yield 90%85%A modest but realistic difference.
Scientist Time 1.5 days1.5 daysAssuming similar reaction/workup time.
Cost per Gram ~$7.60/g ~$6.60/g Based on material costs only.
Scenario: Rush Project If the fluoro reaction is faster (e.g., completes overnight vs. 24h), it could save half a day of scientist time, potentially saving hundreds of dollars in labor costs, negating the price difference.If novelty is not a driver and material must be scaled, the lower starting material cost provides a clear advantage.The "better" choice depends on project priorities.

Conclusion and Recommendations

Neither this compound nor its 5-chloro counterpart is universally superior. The optimal choice is context-dependent.

Choose this compound when:

  • Novelty is paramount: The project aims to generate new intellectual property where fluorinated analogues are highly desirable.

  • Specific biological interactions are targeted: The unique properties of fluorine (metabolic blocking, H-bond mimicry) are being explicitly explored.

  • Speed is critical: In time-sensitive projects, a potentially faster reaction rate could justify the higher material cost by reducing labor and instrument time.

Choose 5-Chloro-2-methoxybenzoic acid when:

  • Cost is the primary driver: For large-scale synthesis or the creation of routine compound libraries, the lower purchase price provides a significant economic advantage.

  • A direct, simple analogue is needed: When the goal is to establish a baseline or explore general structure-activity relationships without the specific influence of fluorine.

  • Supply chain robustness is key: As a common chemical, it may have broader availability from multiple suppliers.

Ultimately, this analysis demonstrates that a holistic view is essential. By looking beyond the catalog price and considering the total cost of use—including time, yield, and project goals—research organizations can make more strategic and economically sound decisions in their R&D endeavors.

References

A Comparative Guide to the Positional Impact of Methoxy Groups on the Reactivity of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, fluorobenzoic acids are indispensable building blocks. The strategic placement of a fluorine atom provides a key site for nucleophilic aromatic substitution (SNAr), while the carboxylic acid moiety offers a versatile handle for amide couplings, esterifications, and other transformations. However, the introduction of a second substituent, such as a methoxy group, dramatically alters the molecule's electronic landscape. The reactivity of the resulting methoxyfluorobenzoic acid is not uniform; it is exquisitely controlled by the positional relationship—ortho, meta, or para—between the methoxy and fluoro substituents relative to the carboxylic acid.

This guide provides an in-depth comparison of these isomers, moving beyond simple descriptions to explain the underlying electronic and steric principles that govern their reactivity. We will present experimental data to support these principles and provide validated protocols for key transformations, empowering you to make informed decisions in your synthetic strategies.

Pillar 1: The Duality of Substituent Effects

To understand the reactivity of methoxyfluorobenzoic acids, one must first appreciate the dual electronic nature of both the fluoro and methoxy substituents. Both groups exert two opposing electronic influences on the aromatic ring: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) .

  • Inductive Effect (-I): Due to the high electronegativity of oxygen and fluorine, both groups pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework. This is an electron-withdrawing effect that acidifies the carboxylic proton and activates the ring toward nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the oxygen and fluorine atoms can be delocalized into the aromatic pi (π) system. This is an electron-donating effect that deacidifies the carboxylic proton and deactivates the ring toward nucleophilic attack.

The net influence of a substituent depends on the balance of these two effects, which is critically dependent on its position. For fluorine, the inductive effect is significantly stronger than its resonance effect. For the methoxy group, the two effects are more finely balanced, and their relative importance is dictated by its position.[1][2]

References

Spectroscopic comparison of 5-Fluoro-2-methoxybenzoic acid and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

< < A Spectroscopic Comparison of 5-Fluoro-2-methoxybenzoic Acid and Its Analogues: A Guide for Researchers

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Substituted benzoic acids, in particular, form the backbone of numerous active pharmaceutical ingredients and functional materials. This compound is a key building block, and understanding its structural nuances in comparison to its analogues is crucial for predicting chemical reactivity, biological activity, and material properties.

This guide provides a comparative analysis of this compound and three of its analogues: 2-methoxybenzoic acid, 5-chlorobenzoic acid, and 2,5-difluorobenzoic acid.[1][2][3] Through a detailed examination of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we aim to elucidate the electronic effects of fluoro and methoxy substituents on their spectroscopic signatures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

The Role of Substituents: An Overview

The electronic properties of substituents on an aromatic ring significantly influence the distribution of electron density, which in turn affects bond vibrations, the chemical environment of protons and carbons, and fragmentation patterns upon ionization. The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Conversely, halogens like fluorine and chlorine are electron-withdrawing through induction. These competing effects create distinct spectroscopic fingerprints for each analogue.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch of the carboxyl group and the strong C=O stretch of the carbonyl group.[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.[7]

  • Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. Data is typically collected over a range of 4000-400 cm⁻¹.[7]

Comparative FTIR Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1680-1720~1200-1300~3000-3100
2-Methoxybenzoic acid ~2500-3300 (broad)[1]~1680-1720[1]~1200-1300[1]~3000-3100[1]
5-Chlorobenzoic acid ~2500-3300 (broad)~1680-1710~1200-1300~3000-3100
2,5-Difluorobenzoic acid ~2500-3300 (broad)~1690-1730~1200-1300~3000-3100

Analysis and Interpretation

The broad O-H stretching vibration observed between 2500 and 3300 cm⁻¹ is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[1][4] The position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents.[8] Electron-withdrawing groups, such as fluorine and chlorine, tend to increase the C=O stretching frequency by stabilizing the carbonyl's partial positive charge through induction. This effect is observable when comparing the fluorinated and chlorinated analogues to 2-methoxybenzoic acid. The C-O stretching of the ether in the methoxy-containing compounds is a key distinguishing feature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the different types of carbon atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.[7]

  • Acquisition: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[9]

Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)

Compound-COOHAromatic-H-OCH₃
This compound ~13.23 (s, 1H)[10]~7.20-7.60 (m, 3H)~3.85 (s, 3H)
2-Methoxybenzoic acid ~12.7 (s, 1H)[7]6.94-8.08 (m, 4H)[7]3.88 (s, 3H)[7]
5-Chlorobenzoic acid ~13.40 (s, 1H)~7.60-8.00 (m, 3H)N/A
2,5-Difluorobenzoic acid ~13.50 (s, 1H)~7.30-7.80 (m, 3H)N/A

Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)

CompoundC=OAromatic-C-OCH₃
This compound ~169.28[10]~110-160~56.0
2-Methoxybenzoic acid ~165-175[1]~110-150[1]~55-57[1]
5-Chlorobenzoic acid ~166.5~128-138N/A
2,5-Difluorobenzoic acid ~165.0~115-160 (with C-F coupling)N/A

Analysis and Interpretation

The chemical shift of the carboxylic acid proton is consistently found downfield (10-13 ppm) due to deshielding and hydrogen bonding.[1][5] The electron-withdrawing nature of the halogens in 5-chlorobenzoic acid and 2,5-difluorobenzoic acid results in a slight downfield shift of the carboxylic acid proton compared to 2-methoxybenzoic acid. The aromatic region of the ¹H NMR spectra shows complex splitting patterns due to proton-proton coupling. In the ¹³C NMR spectra, the carbonyl carbon appears in the characteristic range of 165-175 ppm.[1][5] For 2,5-difluorobenzoic acid, the aromatic carbon signals will exhibit splitting due to coupling with the fluorine atoms, providing definitive evidence of their presence and position. The methoxy carbon in the methoxy-containing compounds provides a clear singlet around 55-57 ppm.[1]

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative MS Fragmentation Data (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Other Key Fragments
This compound 170153125142 ([M-CO]⁺)
2-Methoxybenzoic acid 152[11]135107124 ([M-CO]⁺)
5-Chlorobenzoic acid 156/158 (isotope pattern)139/141111/113128/130 ([M-CO]⁺)
2,5-Difluorobenzoic acid 158[3]141113130 ([M-CO]⁺)

Analysis and Interpretation

The molecular ion peak is a crucial piece of information, confirming the molecular weight of each compound.[12] A characteristic fragmentation pattern for benzoic acids is the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[5][13] The presence of a chlorine atom in 5-chlorobenzoic acid is readily identified by the characteristic M and M+2 isotope pattern with an approximate 3:1 ratio. The fragmentation patterns are influenced by the substituents. For instance, the stability of the resulting carbocations after fragmentation will be affected by the electron-donating or -withdrawing nature of the substituents.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for the spectroscopic comparison of these compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Comparative Analysis Sample Benzoic Acid Analogue FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Vibrational_Modes Vibrational Modes (Functional Groups) FTIR->Vibrational_Modes Chemical_Environment Chemical Environment (Protons & Carbons) NMR->Chemical_Environment Fragmentation Fragmentation Pattern & Molecular Weight MS->Fragmentation Comparison Structure-Spectra Correlation Vibrational_Modes->Comparison Chemical_Environment->Comparison Fragmentation->Comparison

References

A Senior Application Scientist's Guide to Benchmarking the Synthesis of 3-Arylisoquinolinones with Fluorinated Phenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of Privileged Scaffolds and Fluorine Chemistry

The 3-arylisoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[2][3] This guide provides a comparative analysis of the synthesis of 3-arylisoquinolinones, focusing on how the substitution of fluorine on the aryl precursor impacts the efficiency of a state-of-the-art synthetic methodology: rhodium-catalyzed C-H activation/annulation.

Core Synthetic Strategy: Rhodium-Catalyzed Annulation of Benzamides and Alkynes

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the construction of 3-arylisoquinolinones, the rhodium(III)-catalyzed oxidative annulation of benzamides with alkynes has emerged as a robust and versatile method.[4][5]

The rationale for selecting this methodology lies in its high efficiency, broad functional group tolerance, and predictable regioselectivity. The reaction typically employs a directing group on the benzamide nitrogen (e.g., an N-methoxy or N-pivaloyloxy group) to guide the rhodium catalyst to the ortho C-H bond. This directed C-H activation is followed by alkyne insertion and reductive elimination to furnish the desired isoquinolinone product.

G

Catalytic Cycle: Mechanistic Insights

The catalytic cycle, illustrated below, is initiated by the coordination of the benzamide's directing group to the rhodium(III) center. This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle. The final steps involve reductive elimination and catalyst regeneration to complete the cycle. The choice of an appropriate oxidant is crucial for regenerating the active Rh(III) catalyst.

G Rh_III [Rh(III)] Rhodacycle5 5-Membered Rhodacycle Rh_III->Rhodacycle5 C-H Activation Benzamide Benzamide (with Directing Group) Benzamide->Rhodacycle5 Rhodacycle7 7-Membered Rhodacycle Rhodacycle5->Rhodacycle7 Alkyne Insertion Alkyne Fluorinated Phenylacetylene Alkyne->Rhodacycle7 Rh_I [Rh(I)] Rhodacycle7->Rh_I Reductive Elimination Rh_I->Rh_III Oxidation Product 3-(Fluorophenyl)isoquinolinone Oxidant Oxidant Oxidant->Rh_III

Experimental Protocol: A Representative Synthesis

The following protocol describes a general procedure for the synthesis of 3-arylisoquinolinones, which can be adapted for benchmarking different fluorinated phenylacetylenes.

Materials:

  • N-methoxybenzamide (1.0 mmol)

  • Substituted Phenylacetylene (1.2 mmol)

  • [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Cu(OAc)₂ (2.0 mmol)

  • AgSbF₆ (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (4 mL)

Procedure:

  • To a dried Schlenk tube, add N-methoxybenzamide (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), Cu(OAc)₂ (2.0 mmol), and AgSbF₆ (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,2-dichloroethane (4 mL) and the substituted phenylacetylene (1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylisoquinolinone.[6]

Benchmarking Performance with Fluorinated Phenylacetylenes

The electronic nature of the alkyne coupling partner can significantly influence the rate and efficiency of the C-H annulation reaction. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it can also act as a weak π-donor through its lone pairs (resonance effect, +R). The net electronic effect depends on the position of the fluorine atom on the phenyl ring.[7]

The table below presents a comparative benchmark of expected outcomes for the synthesis of 3-arylisoquinolinones using various fluorinated phenylacetylenes, based on established electronic principles.

Phenylacetylene SubstrateFluorine PositionDominant Electronic EffectExpected Reactivity/YieldRationale
PhenylacetyleneN/ANeutral ReferenceHigh (Baseline)Electronically neutral alkyne serves as the benchmark for optimal reactivity.
4-FluorophenylacetyleneparaWeakly Deactivating (-I > +R)Slightly LowerThe inductive effect slightly outweighs the resonance effect, making the alkyne less electron-rich and thus slightly less reactive towards migratory insertion.[7]
3-FluorophenylacetylenemetaStrongly Deactivating (-I)Moderately LowerThe strong inductive effect deactivates the alkyne. The resonance effect does not operate from the meta position, leading to a more pronounced decrease in reactivity.
2-FluorophenylacetyleneorthoDeactivating (-I) + Steric HindranceSignificantly LowerIn addition to the strong inductive effect, the ortho-substituent can sterically hinder the approach and insertion of the alkyne into the rhodacycle, leading to lower yields.
2,3,4,5,6-PentafluorophenylacetylenePolyfluorinatedVery Strongly DeactivatingVery Low / No ReactionThe cumulative inductive effect of five fluorine atoms makes the alkyne extremely electron-deficient and unreactive under standard conditions.

Conclusion and Field-Proven Insights

This guide demonstrates that while rhodium-catalyzed C-H activation is a powerful tool for constructing 3-arylisoquinolinones, the electronic properties of the fluorinated coupling partner are a critical parameter for reaction optimization.

  • For Process Development: When scaling up the synthesis of a 3-(fluorophenyl)isoquinolinone, it is crucial to consider the fluorine substitution pattern. Reactions involving meta- and particularly ortho-fluorinated phenylacetylenes may require higher catalyst loadings, elevated temperatures, or longer reaction times to achieve satisfactory yields.

  • For Drug Discovery: The predictable trends in reactivity allow medicinal chemists to anticipate synthetic challenges when designing new fluorinated analogues. While a desired substitution pattern might be synthetically more challenging, the potential benefits in terms of pharmacological properties often justify the additional optimization efforts.[2][3]

By understanding the interplay between the synthetic methodology and the electronic nature of fluorinated precursors, researchers can more efficiently access novel 3-arylisoquinolinone derivatives for a wide range of applications in drug development and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 5-Fluoro-2-methoxybenzoic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and field-proven safety practices. The objective is not merely to outline steps but to instill a deep understanding of the causality behind them, ensuring a self-validating system of laboratory safety.

Core Hazard Profile and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 394-04-7) is classified as a hazardous substance under the OSHA Hazard Communication Standard.[1] Its primary risks are associated with direct contact and inhalation. Improper disposal can lead to personnel exposure and environmental contamination.

The causality for stringent disposal protocols stems from its chemical properties: it is an irritant and, as a fluorinated organic compound, its decomposition can produce hazardous byproducts like hydrogen fluoride gas if not managed correctly.[1]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Sources
Skin IrritationH315Causes skin irritation upon contact.[2]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[2]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as dust.[2]
Hazardous Decomposition-Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

The first line of defense is a proactive one. Minimizing exposure during handling is paramount. The choice of PPE is dictated directly by the hazards identified above.

Experimental Protocol: PPE and Safe Handling

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] This is non-negotiable to protect against accidental splashes or fine dust particles causing serious eye irritation.

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent all skin exposure.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[2]

  • Respiratory Protection: Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize dust inhalation.[2][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1]

  • Hygiene: Wash hands, face, and any exposed skin thoroughly after handling the material.[1] Keep the compound away from food and drink.[5]

Waste Segregation and Containment: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Causality of Segregation: this compound is a halogenated organic acid .[6] It must be segregated into the "halogenated organic waste" stream. This ensures it is sent to a specialized, high-temperature incinerator equipped with scrubbers that can safely neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[4][6] Mixing it with non-halogenated waste could contaminate solvent recycling streams or lead to non-compliant incineration.

Step-by-Step Containment Protocol:

  • Select a Designated Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the acid and be in good condition with a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").[7]

  • Collection: Carefully transfer the waste chemical into the designated container, avoiding the creation of dust.[5]

  • Prohibited Mixing: Do not mix this waste with other categories, such as strong bases, oxidizing agents, or non-halogenated organic solvents.[8][9]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[2][7][10]

Accidental Spill and Release Measures

In the event of a spill, a calm and systematic response is crucial to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5]

  • Control Dust: Avoid any actions that would generate dust from the spilled solid.[5][11]

  • Containment: Use dry cleanup procedures. Gently sweep or vacuum the spilled material into a suitable, labeled container for disposal.[5][11] Do not use water to wash down the spill, as this can spread contamination and should not enter drains.[12]

  • Decontamination: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: Regulatory Compliance

The final disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[10] As a generator of hazardous waste, your laboratory is responsible for the waste from "cradle to grave."

The Recommended Disposal Method:

The universally recommended and compliant disposal method for this compound is incineration by a licensed and approved hazardous waste disposal facility .[1][4][5]

  • Why Incineration? High-temperature incineration is a destruction technology that breaks down the organic molecule into simpler, less harmful components. The process must be conducted in a specialized facility capable of handling halogenated waste to manage and neutralize hazardous combustion byproducts.[4][6]

  • The "Lab-Pack" Process: For the quantities typically generated in a laboratory setting, the "lab-pack" is the standard procedure for disposal.[13] This involves placing the sealed and labeled container of this compound into a larger drum, along with other compatible segregated wastes, surrounded by an absorbent packing material. This process is managed by your institution's EHS department or a contracted hazardous waste hauler.[13]

The diagram below illustrates the decision-making and operational workflow for compliant disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Contractor Procedures cluster_facility Final Disposition start Waste Generation: This compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store pickup Arrange Waste Pickup by EHS or Licensed Contractor store->pickup transport Transport to Approved TSDF via Lab-Pack pickup->transport incinerate High-Temperature Incineration (with flue gas scrubbing) transport->incinerate

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, from initial hazard assessment to final disposal, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.